molecular formula C9H13O6PS B1671283 Endothion CAS No. 2778-04-3

Endothion

Cat. No.: B1671283
CAS No.: 2778-04-3
M. Wt: 280.24 g/mol
InChI Key: YCAGGFXSFQFVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endothion appears as white crystals with a slight odor. Used as an insecticide. Not sold in the USA or Canada. (EPA, 1998)
This compound is a member of 4-pyranones.

Properties

IUPAC Name

2-(dimethoxyphosphorylsulfanylmethyl)-5-methoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O6PS/c1-12-9-5-15-7(4-8(9)10)6-17-16(11,13-2)14-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAGGFXSFQFVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)CSP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O6PS
Record name ENDOTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041911
Record name Endothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Endothion appears as white crystals with a slight odor. Used as an insecticide. Not sold in the USA or Canada. (EPA, 1998), Solid; [HSDB]
Record name ENDOTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Endothion
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5094
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

In water, 1.5X10+6 mg/L, Soluble in olive oil; insoluble in light petroleum and cyclohexane, Soluble in acetone, benzene; insoluble in ether or carbon tetrachloride, Soluble in chloroform and ethanol
Record name ENDOTHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.00000569 [mmHg]
Record name Endothion
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5094
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystals

CAS No.

2778-04-3
Record name ENDOTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Endothion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2778-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Endothion [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002778043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endothion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Endothion
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENDOTHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V047DQ6B7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENDOTHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

194 to 205 °F (EPA, 1998), 90-91 °C
Record name ENDOTHION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4980
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ENDOTHION
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1706
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Endothion mechanism of action on acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Endothion on Acetylcholinesterase

Executive Summary

This compound, an organophosphate (OP) insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2] This guide provides a detailed technical overview of the molecular mechanism of this inhibition, presents relevant kinetic data, outlines standard experimental protocols for its study, and illustrates the key pathways and workflows through detailed diagrams. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the biochemical interactions between organophosphates and their primary target.

Core Mechanism of Action: Irreversible Inhibition

The fundamental mechanism of action of this compound on acetylcholinesterase is through irreversible inhibition, which involves the covalent modification of the enzyme's active site.[2][3] This process effectively inactivates the enzyme, leading to the accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions.[4] The resulting overstimulation of cholinergic receptors leads to a state known as a cholinergic crisis, characterized by a range of severe physiological effects.

The Catalytic Site of Acetylcholinesterase

AChE is a serine hydrolase that possesses a highly efficient active site located at the bottom of a deep and narrow gorge. The catalytic activity is mediated by a catalytic triad of amino acid residues: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (human AChE numbering). During the normal hydrolysis of acetylcholine, the serine residue acts as a nucleophile to attack the acetyl group of ACh, forming a transient acetylated enzyme intermediate. This intermediate is then rapidly hydrolyzed by water to regenerate the free, active enzyme.

Phosphorylation of the Active Site Serine

Organophosphates like this compound function as suicide substrates for AChE. The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic serine residue (Ser203) in the AChE active site. This results in the formation of a stable, covalent phosphoryl-serine bond, releasing a leaving group. This process is known as phosphorylation.

The resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis, rendering the enzyme non-functional. Unlike the transient acetylated intermediate formed with acetylcholine, the dephosphorylation step is exceptionally slow, leading to what is effectively irreversible inhibition.

The "Aging" Process

Following phosphorylation, the enzyme-inhibitor complex can undergo a further chemical modification known as "aging." This process involves the dealkylation, or loss of an alkyl group, from the phosphorus atom of the inhibitor. This dealkylation results in a negatively charged phosphyl-enzyme complex that is even more stable and completely resistant to reactivation by standard antidotes like oximes.

G cluster_0 Normal AChE Function cluster_1 Inhibition by this compound AChE Active AChE (Ser-OH) Intermediate Acetylated AChE (Ser-O-Acetyl) AChE->Intermediate Acylation ACh Acetylcholine ACh->Intermediate Intermediate->AChE Rapid Hydrolysis (Deacetylation) Products Choline + Acetate Intermediate->Products Active_AChE Active AChE (Ser-OH) Phosphorylated_AChE Phosphorylated AChE (Stable Complex) Active_AChE->Phosphorylated_AChE Phosphorylation (Covalent Bonding) This compound This compound (Organophosphate) This compound->Phosphorylated_AChE Aged_AChE Aged AChE (Non-reactivatable) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation) G start Start: AChE Inhibition Assay prep Reagent Preparation (Buffer, DTNB, AChE, ATCh, Inhibitor) start->prep setup Plate Setup (96-well) prep->setup add_reagents Add Buffer and DTNB to all wells setup->add_reagents add_inhibitor Add Inhibitor (or solvent control) to appropriate wells add_reagents->add_inhibitor pre_incubate Add AChE and Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction: Add ATCh Substrate pre_incubate->start_reaction measure Kinetic Measurement (Absorbance at 412 nm over time) start_reaction->measure analyze Data Analysis measure->analyze calc_rate Calculate Reaction Rates (ΔAbs/min) analyze->calc_rate Step 1 calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition Step 2 calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 Step 3 end End calc_ic50->end G cluster_muscarinic Muscarinic Effects cluster_nicotinic Nicotinic Effects exposure This compound Exposure inhibition AChE Inhibition exposure->inhibition accumulation Acetylcholine (ACh) Accumulation in Synapse inhibition->accumulation overstimulation Overstimulation of Cholinergic Receptors accumulation->overstimulation crisis Cholinergic Crisis overstimulation->crisis sludge SLUDGE Syndrome (Salivation, Lacrimation, etc.) crisis->sludge muscle Muscle Fasciculations, Paralysis crisis->muscle cardio Bradycardia, Bronchospasm cns CNS Effects: Seizures, Respiratory Depression

References

An In-depth Technical Guide to the Physicochemical Properties of Endothion Crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of Endothion crystals, intended for researchers, scientists, and professionals in drug development and pesticide research. This compound is an organophosphorus compound primarily used as an insecticide and acaricide.[1] It is characterized as white crystals with a slight odor.[1][2][3] This document collates quantitative data, outlines relevant experimental protocols, and visualizes key processes related to its synthesis and mechanism of action.

General and Chemical Properties

This compound is chemically identified as S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate.[1] It belongs to the 4-pyranones chemical class. A summary of its key identifiers and chemical properties is presented below.

PropertyValueSource
CAS Registry Number 2778-04-3
Molecular Formula C₉H₁₃O₆PS
Molar Mass 280.24 g/mol
IUPAC Name S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate
Synonyms Endocide, Endocid, Phosphopyron, Exothion, Niagara 5767

Physical and Thermodynamic Properties

The physical state of this compound under standard conditions is a white crystalline solid. Its thermodynamic properties, such as melting point and boiling point, are crucial for handling, formulation, and storage.

PropertyValueSource
Appearance White crystals
Melting Point 90-91 °C (194-205 °F)
96 °C
Boiling Point 411.3 °C at 760 mmHg
Density 1.35 g/cm³
Vapor Pressure 5.69 x 10⁻⁶ mm Hg at 25 °C (estimated)
Flash Point 202.5 °C

Solubility Profile

This compound's solubility is a critical factor in its environmental fate and biological availability. It is notably soluble in water and various organic solvents.

SolventSolubilitySource
Water 1.5 x 10⁶ mg/L (150 g/100 mL)
Chloroform Soluble
Ethanol Soluble
Acetone Soluble
Benzene Soluble
Olive Oil Soluble
Ether Insoluble
Carbon Tetrachloride Insoluble
Light Petroleum Insoluble
Cyclohexane Insoluble

Synthesis and Mechanism of Action

The synthesis and biological activity of this compound are central to its application. Below are visualizations of its manufacturing process and its mechanism of action as a cholinesterase inhibitor.

G cluster_synthesis This compound Synthesis Workflow KojicAcid Kojic Acid MethylatedKA Methylation KojicAcid->MethylatedKA Step 1 ChloromethylPyrone 2-chloromethyl-5-methoxy-4-pyrone MethylatedKA->ChloromethylPyrone Conversion Condensation Condensation Reaction ChloromethylPyrone->Condensation NaDMP Sodium O,O-dimethyl phosphorothioate NaDMP->Condensation This compound This compound Condensation->this compound

Caption: Workflow for the commercial synthesis of this compound.

G cluster_moa Mechanism of Action: Cholinesterase Inhibition This compound This compound (Organophosphate) Phosphorylation Phosphorylation of Active Site This compound->Phosphorylation AChE Acetylcholinesterase (AChE) Enzyme AChE->Phosphorylation InactiveAChE Inactive AChE Phosphorylation->InactiveAChE leads to Accumulation ACh Accumulation in Synapse InactiveAChE->Accumulation Prevents Hydrolysis ACh Acetylcholine (ACh) Neurotransmitter ACh->AChE Normal Hydrolysis ACh->Accumulation Builds up Overstimulation Continuous Nerve Stimulation Accumulation->Overstimulation

Caption: Signaling pathway illustrating this compound's toxic effect.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of this compound crystals are not available in the cited literature, standard analytical methods for organophosphate pesticides are applicable for its identification and quantification.

5.1. Identification and Quantification The analysis of this compound and its metabolites typically relies on chromatographic techniques.

  • Gas Chromatography (GC): This is the principal method for detecting organophosphates.

    • Sample Preparation: Involves solvent extraction from the sample matrix (e.g., biological tissue, soil, water), followed by concentration and cleanup steps using techniques like solid-phase extraction (SPE).

    • Detectors: Flame Photometric Detection (FPD), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS) are commonly used for their high sensitivity and selectivity towards phosphorus-containing compounds. GC-MS provides definitive identification and confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, often in conjunction with MS or UV detectors, for analyzing environmental samples.

5.2. Determination of Melting Point (General Protocol) A standard laboratory method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

  • Sample Preparation: A small amount of the dry, purified this compound crystal powder is packed into a thin-walled capillary tube.

  • Apparatus: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. The melting point is reported as this range.

References

Toxicological Profile of Fenpropathrin (CAS No. 2778-04-3): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Fenpropathrin (CAS No. 2778-04-3), a synthetic pyrethroid insecticide. The information is compiled from various regulatory assessments and scientific studies to support research and development activities.

Executive Summary

Fenpropathrin is a broad-spectrum Type II pyrethroid insecticide and acaricide.[1][2] Its primary mechanism of action involves the disruption of nerve function by modulating voltage-gated sodium channels, leading to hyperexcitation, paralysis, and death in target insects.[2][3] While highly effective against pests, its toxicological profile in non-target organisms, including mammals, necessitates a thorough understanding for risk assessment and safe handling. This document summarizes key toxicological endpoints, including acute and chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental methodologies for pivotal studies are also provided, alongside visualizations of key pathways and workflows.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for Fenpropathrin.

Table 1: Acute Toxicity
SpeciesRouteVehicleLD50 / LC50Toxicity CategoryReference
Rat (Male)OralCorn Oil54.0 mg/kg bwI[4]
Rat (Female)OralCorn Oil48.5 mg/kg bwI
Rat (Male)Dermal-1600 mg/kg bwII
Rat (Female)Dermal-870 mg/kg bwII
RatInhalation-> 556 mg/m³IV
RabbitDermal-> 2000 mg/kg bw-
Mallard DuckOral-1089 mg/kg-
Bobwhite QuailDietary-> 10,000 ppm-
Rainbow Trout--2.3 µg/L (96h LC50)Highly Toxic
Bluegill Sunfish--1.95 µg/L (48h LC50)Highly Toxic
Table 2: Chronic Toxicity and Acceptable Intake Levels
Study TypeSpeciesNOAELLOAELEndpointReference
13-Week StudyRat150 ppm (8 mg/kg/day)--
1-Year StudyDog100 ppm (3 mg/kg/day)250 ppm (7.7 mg/kg/day)Reduced body weight gain, tremors, emesis
2-Year CarcinogenicityRat125 ppm (5 mg/kg/day)600 ppm (23 mg/kg/day)Depression in body weight gain, clinical signs
2-Year CarcinogenicityMouse600 ppm (56 mg/kg/day)-No evidence of carcinogenicity
Acceptable Daily Intake (ADI) -0.03 mg/kg/day-Based on multigeneration and chronic dog studies
Acute Reference Dose (ARfD) -0.03 mg/kg/day-Based on developmental toxicity study in rats

Mechanism of Action: Neurotoxicity

Fenpropathrin, like other pyrethroids, exerts its primary toxic effect on the nervous system. It acts as a modulator of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.

dot

Caption: Mechanism of Fenpropathrin Neurotoxicity.

Experimental Protocols

The following sections outline the general methodologies for key toxicological studies based on regulatory submissions and OECD guidelines.

Acute Oral Toxicity (LD50) Study

dot

Acute Oral Toxicity Workflow start Start animal_selection Animal Selection: Wistar Rats (Male & Female) start->animal_selection acclimatization Acclimatization Period animal_selection->acclimatization dosing Single Oral Gavage (Fenpropathrin in Corn Oil) Multiple Dose Groups acclimatization->dosing observation Observation Period: Up to 14 days (Clinical signs, mortality) dosing->observation necropsy Gross Necropsy of all animals observation->necropsy data_analysis Data Analysis: LD50 Calculation (e.g., Probit Analysis) necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an Acute Oral Toxicity Study.

Methodology:

  • Test System: Young adult Wistar rats, typically 8-12 weeks old, with equal numbers of males and females per dose group.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.

  • Dose Administration: Fenpropathrin, dissolved in a suitable vehicle like corn oil, is administered as a single oral dose via gavage. A control group receives the vehicle only. Multiple dose levels are used to establish a dose-response relationship.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-dosing. Body weights are recorded at the beginning and end of the study.

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The median lethal dose (LD50) is calculated using appropriate statistical methods, such as probit analysis.

Chronic Toxicity / Carcinogenicity Study

dot

Chronic Toxicity Carcinogenicity Workflow start Start animal_selection Animal Selection: Rats and Mice (e.g., Sprague-Dawley, CD-1) start->animal_selection acclimatization Acclimatization animal_selection->acclimatization dosing Dietary Administration (24 months) Multiple Dose Groups & Control acclimatization->dosing in_life_obs In-life Observations: - Clinical Signs - Body Weight - Food Consumption - Hematology - Clinical Chemistry - Urinalysis dosing->in_life_obs termination Scheduled Termination (24 months) in_life_obs->termination pathology Comprehensive Pathology: - Gross Necropsy - Organ Weights - Histopathology termination->pathology data_analysis Data Analysis: - Statistical analysis of all parameters - Tumor incidence evaluation pathology->data_analysis end End data_analysis->end

Caption: Workflow for a Combined Chronic Toxicity and Carcinogenicity Study.

Methodology:

  • Test System: Typically conducted in two rodent species, such as Sprague-Dawley rats and CD-1 mice, with equal numbers of males and females per group.

  • Dose Administration: Fenpropathrin is administered in the diet for a period of 24 months. Multiple dose levels and a concurrent control group are used.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first 13 weeks and monthly thereafter. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals.

  • Pathology: At the end of the study, all surviving animals are euthanized. A full necropsy is performed, and organ weights are recorded. A comprehensive list of tissues from all animals is examined microscopically.

  • Data Analysis: Statistical analyses are performed to determine treatment-related effects on all measured parameters. Tumor incidence is evaluated to assess carcinogenic potential.

Developmental Toxicity Study

Methodology:

  • Test System: Pregnant female rats or rabbits.

  • Dose Administration: Fenpropathrin is administered daily by gavage during the period of major organogenesis (e.g., gestation days 6-15 for rats, 6-18 for rabbits).

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded throughout gestation.

  • Fetal Examination: Shortly before natural delivery, dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity is determined.

Genotoxicity Assays

A battery of in vitro and in vivo tests are conducted to assess the genotoxic potential of Fenpropathrin.

  • In Vitro:

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

    • Chromosomal Aberration Test in Mammalian Cells (e.g., CHO cells): To detect clastogenic effects.

    • Sister Chromatid Exchange Assay: To assess DNA damage.

  • In Vivo:

    • Micronucleus Test in Rodent Bone Marrow: To detect chromosomal damage or damage to the mitotic apparatus.

    • Host-Mediated Assay: To assess mutagenic potential in a mammalian host.

Toxicokinetics and Metabolism

Following oral administration in rats, Fenpropathrin is rapidly absorbed and almost completely eliminated within 48 hours, with approximately 57% excreted in the urine and 40% in the feces. The highest tissue concentrations are found in fat, but the residues decline over time.

The major biotransformation pathways include:

  • Oxidation: At the methyl groups of the acid moiety and at the 4'-position of the alcohol moiety.

  • Ester Cleavage: Hydrolysis of the ester linkage to form the corresponding acid and alcohol metabolites.

  • Conjugation: With glucuronic acid or sulfate.

dot

Fenpropathrin Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fenpropathrin Fenpropathrin Oxidation Oxidation Fenpropathrin->Oxidation Hydrolysis Ester Hydrolysis Fenpropathrin->Hydrolysis Conjugation Conjugation (Glucuronidation, Sulfation) Oxidation->Conjugation Hydrolysis->Conjugation Excretion Excretion (Urine & Feces) Conjugation->Excretion

Caption: Simplified Metabolic Pathway of Fenpropathrin.

Reproductive and Developmental Toxicity

  • Reproductive Toxicity: In a two-generation reproductive study in rats, the parental systemic toxicity NOAEL was 2.6 mg/kg bw/day, based on decreased body weight gain and clinical signs at higher doses. No effects on reproductive parameters were observed up to the highest dose tested. The offspring toxicity NOAEL was also 2.6 mg/kg bw/day, based on tremors observed in some pups at higher doses.

  • Developmental Toxicity: In developmental toxicity studies in rats, the maternal toxicity NOAEL was 6 mg/kg/day based on clinical signs, while the developmental NOAEL was 10 mg/kg/day. In rabbits, the maternal toxicity NOAEL was 4 mg/kg bw/day, and the developmental NOAEL was 36 mg/kg bw/day. Fenpropathrin was not found to be teratogenic in rats or rabbits.

Carcinogenicity and Genotoxicity

  • Carcinogenicity: Long-term carcinogenicity studies in both rats and mice showed no evidence of carcinogenic potential.

Conclusion

Fenpropathrin exhibits moderate to high acute toxicity via the oral route and is a neurotoxicant that targets voltage-gated sodium channels. The primary signs of toxicity are related to its effects on the nervous system. Long-term exposure studies have established clear NOAELs for chronic toxicity. There is no evidence of carcinogenicity, and the weight of evidence indicates that Fenpropathrin is not genotoxic. Developmental and reproductive toxicity studies have identified NOAELs for both parental and offspring effects, with no teratogenic potential observed. The rapid metabolism and excretion of Fenpropathrin limit its potential for bioaccumulation. This toxicological profile provides a robust basis for risk assessment and the establishment of safe exposure limits for drug development and other research applications.

References

The Metabolic Fate of Endothion in Insects: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Endothion and Organophosphate Metabolism

This compound is an organothiophosphate insecticide, characterized by a phosphorothioate (P=S) group. Like other organophosphates, its insecticidal action is primarily due to the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. The metabolism of organophosphates in insects is a complex process mediated by several superfamilies of detoxification enzymes. These enzymatic reactions can lead to either detoxification, rendering the compound less harmful and facilitating its excretion, or bioactivation, where the parent compound is converted into a more potent inhibitor of AChE.

The primary enzyme families involved in the metabolism of organophosphates are:

  • Cytochrome P450 monooxygenases (CYPs): These enzymes are crucial for oxidative metabolism.

  • Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to the insecticide or its metabolites.

  • Carboxylesterases (CarEs): These hydrolases can cleave ester bonds within the insecticide molecule.

Hypothetical Metabolic Pathways of this compound in Insects

Based on the metabolism of other phosphorothioate insecticides, the metabolic fate of this compound in insects is likely to proceed through two main phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism

Oxidative Desulfuration (Bioactivation): A key initial step for many organothiophosphates is the oxidative desulfuration of the P=S group to a P=O (oxon) form, a reaction catalyzed by CYPs. This conversion is a bioactivation step, as the resulting oxon-Endothion is a much more potent inhibitor of AChE than the parent compound.

Hydrolysis: Carboxylesterases can hydrolyze the ester linkages in the this compound molecule. This is typically a detoxification pathway, breaking down the insecticide into less toxic components.

Oxidative Cleavage and Demethylation: CYPs can also catalyze the cleavage of the P-S-C linkage and the O-demethylation of the methoxy groups, leading to the formation of various metabolites.

A diagram of the potential Phase I metabolic pathways is presented below:

Endothion_Metabolism cluster_phase1 Phase I Metabolism This compound This compound (Phosphorothioate) Endothion_Oxon This compound-oxon (Phosphate) This compound->Endothion_Oxon CYP450 (Oxidative Desulfuration - Bioactivation) Hydrolyzed_Metabolites Hydrolyzed Metabolites This compound->Hydrolyzed_Metabolites Carboxylesterases (Hydrolysis - Detoxification) Demethylated_Metabolites O-Demethylated Metabolites This compound->Demethylated_Metabolites CYP450 (O-Demethylation - Detoxification) Endothion_Oxon->Hydrolyzed_Metabolites Carboxylesterases (Hydrolysis - Detoxification)

Figure 1: Hypothetical Phase I metabolic pathways of this compound in insects.
Phase II Metabolism

Following Phase I reactions, the resulting metabolites, which are now more polar, can undergo Phase II conjugation reactions, primarily mediated by GSTs. These reactions involve the attachment of endogenous molecules like glutathione, which further increases their water solubility and facilitates their excretion from the insect's body.

Phase2_Metabolism cluster_phase2 Phase II Conjugation Phase1_Metabolites Phase I Metabolites (e.g., Hydrolyzed, Demethylated) Conjugated_Metabolites Glutathione Conjugates Phase1_Metabolites->Conjugated_Metabolites GSTs (Conjugation - Detoxification) Excretion Excretion Conjugated_Metabolites->Excretion

Figure 2: Generalized Phase II metabolic pathway for organophosphate metabolites.

Quantitative Data on Organophosphate Metabolism

While specific quantitative data for this compound metabolism in insects is unavailable, studies on other organophosphates provide insights into the potential kinetics. The rates of metabolism can vary significantly depending on the insect species, the specific enzymes involved, and the presence of insecticide resistance mechanisms.

Table 1: Illustrative Quantitative Data from Studies on Other Organophosphates in Insects

OrganophosphateInsect SpeciesEnzyme SystemMetabolic Rate (example units)Reference
ChlorpyrifosCulex quinquefasciatusCYP450s0.85 pmol/min/mg proteinFictional Data for Illustration
MalathionMusca domesticaCarboxylesterases12.5 nmol/min/mg proteinFictional Data for Illustration
DiazinonDrosophila melanogasterGSTs5.2 nmol/min/mg proteinFictional Data for Illustration

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values for this compound.

Experimental Protocols for Studying this compound Metabolism

To elucidate the specific metabolic pathways of this compound in an insect model, a series of established experimental protocols would be employed.

In Vitro Metabolism Assays

These assays utilize subcellular fractions containing the metabolic enzymes of interest.

  • Preparation of Microsomes and Cytosol:

    • Dissect the target tissue from the insect model (e.g., midgut, fat body).

    • Homogenize the tissue in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the microsomes (containing CYPs). The supernatant is the cytosolic fraction (containing GSTs).

  • Enzyme Assays:

    • Incubate the microsomal or cytosolic fractions with this compound and necessary cofactors (e.g., NADPH for CYPs, glutathione for GSTs).

    • Stop the reaction at various time points.

    • Extract the metabolites using an organic solvent.

    • Analyze the metabolites using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

InVitro_Workflow cluster_workflow In Vitro Metabolism Experimental Workflow Insect_Tissue Insect Tissue (e.g., Midgut, Fat Body) Homogenization Homogenization Insect_Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Debris Cell Debris (discard) Centrifugation1->Debris Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Microsomes Microsomes (CYPs) Centrifugation2->Microsomes Cytosol Cytosol (GSTs) Centrifugation2->Cytosol Incubation Incubation with this compound + Cofactors Microsomes->Incubation Cytosol->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis

Figure 3: A generalized workflow for in vitro insect metabolism studies.
In Vivo Metabolism Studies

These studies examine the metabolism of the insecticide in the whole organism.

  • Dosing: Administer a known dose of radiolabeled (e.g., ¹⁴C or ³H) this compound to the insects, either topically or through feeding.

  • Sample Collection: Collect insects, feces, and eggs at various time points post-dosing.

  • Extraction: Homogenize the samples and extract the parent compound and its metabolites.

  • Analysis: Separate and identify the metabolites using chromatographic and spectrometric techniques. The radiolabel allows for the quantification of the parent compound and its metabolites.

Conclusion and Future Directions

While the precise metabolic pathways of this compound in insect models remain to be elucidated, the established knowledge of organophosphate metabolism provides a strong theoretical foundation for future research. The primary routes of metabolism are expected to involve oxidative desulfuration (bioactivation) by CYPs, hydrolytic detoxification by CarEs, and conjugation of metabolites by GSTs.

Future research should focus on conducting in vitro and in vivo metabolism studies using various insect species to identify the specific metabolites of this compound, quantify the rates of these metabolic reactions, and identify the key enzymes involved. Such studies are crucial for understanding the efficacy of this compound, the potential for insecticide resistance, and for the development of more selective and environmentally benign pest control agents. The experimental protocols and theoretical frameworks presented in this guide provide a roadmap for initiating such investigations.

Endothion in Soil: A Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothion is an obsolete organophosphate insecticide for which there is a notable scarcity of comprehensive environmental fate and transport data. This technical guide synthesizes the available information on this compound's physicochemical properties and estimated environmental behavior. Due to the limited experimental data specific to this compound, this document leverages data on analogous organophosphate pesticides and details standardized testing protocols to provide a robust framework for understanding its likely environmental persistence, mobility, and degradation pathways in soil. This guide is intended to inform environmental risk assessments and guide future research by outlining the methodologies required to generate definitive fate and transport data.

Introduction

This compound (CAS 2778-04-3) is an organothiophosphate insecticide and acaricide, previously used to control sap-feeding insects and mites in various crops.[1][2] As with many organophosphate pesticides, concerns over its environmental persistence, potential for transport, and toxicity have led to its discontinuation in many parts of the world, including the United States and Canada.[2][3] Understanding the environmental fate and transport of this compound in soil is crucial for assessing the risks associated with its historical use and for managing any remaining environmental residues.

This guide provides a comprehensive overview of the known properties of this compound and outlines the key processes governing its behavior in the soil environment, including degradation, sorption, mobility, and bioaccumulation. In the absence of extensive empirical data for this compound, this document also details standardized experimental protocols and analytical methods that are essential for generating such data.

Physicochemical Properties of this compound

The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. The available data for this compound is summarized in Table 1.

PropertyValueReference
Chemical Formula C₉H₁₃O₆PS[3]
Molecular Weight 280.25 g/mol
IUPAC Name S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate
CAS Number 2778-04-3
Appearance White crystals with a slight odor
Melting Point 90-91 °C
Water Solubility Very soluble
Log Kow (estimated) -0.31

Environmental Fate and Transport in Soil

The fate of this compound in the soil is governed by a combination of degradation, sorption, and transport processes. While specific experimental data for this compound is limited, its behavior can be inferred from its physicochemical properties and the known behavior of other organophosphate pesticides.

Degradation

Pesticide degradation in soil is a critical process that reduces its persistence and potential for long-term environmental impact. Degradation can occur through biotic (microbial) and abiotic (chemical) pathways.

Abiotic Degradation:

  • Hydrolysis: As an organophosphate ester, this compound is susceptible to hydrolysis, the cleavage of chemical bonds by the addition of water. The rate of hydrolysis is pH-dependent, generally increasing with increasing pH. Estimated hydrolysis half-lives for the phosphorus ester component of this compound are 132 days at pH 7 and 35 days at pH 8.

  • Photolysis: this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis on the soil surface.

Biotic Degradation: Microbial degradation is often the primary pathway for the breakdown of organophosphate pesticides in soil. Soil microorganisms can utilize these compounds as a source of carbon or phosphorus. The primary reaction in the microbial degradation of organophosphates is hydrolysis, catalyzed by enzymes such as phosphatases and hydrolases. This process typically involves the cleavage of the P-O-alkyl and P-O-aryl bonds. While specific soil degradation half-life (DT50) data for this compound is not available in the reviewed literature, the half-life of organophosphates in soil can range from a few days to several weeks, depending on soil type, microbial activity, temperature, and moisture.

A generalized degradation pathway for organophosphate pesticides is illustrated in the diagram below.

G cluster_degradation Generalized Organophosphate Degradation Pathway in Soil Parent Organophosphate Pesticide (e.g., this compound) Metabolite1 Hydrolysis Products (e.g., Phosphoric Acid Derivatives, Alcohol/Phenol) Parent->Metabolite1 Hydrolysis (Biotic & Abiotic) Metabolite2 Further Degradation Products Metabolite1->Metabolite2 Microbial Metabolism Mineralization CO2 + H2O + Minerals Metabolite2->Mineralization Mineralization

A generalized degradation pathway for organophosphate pesticides in soil.
Adsorption and Desorption (Sorption)

Sorption, the process by which a chemical binds to soil particles, significantly influences its mobility and bioavailability. The key parameters used to quantify sorption are the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

There is no experimentally determined Kd or Koc value for this compound in the reviewed literature. However, a Koc value of 10 has been estimated using a structure estimation method. According to standard classification schemes, this very low Koc value suggests that this compound is expected to have very high mobility in soil. This implies a high potential for leaching into groundwater, particularly in soils with low organic matter content.

The sorption of organophosphate pesticides is influenced by soil properties such as organic matter content, clay content, and pH. Generally, sorption increases with higher organic matter and clay content.

Mobility and Leaching

Mobility refers to the movement of a pesticide through the soil profile, primarily with flowing water (leaching). The high water solubility and very low estimated Koc value of this compound indicate a high potential for leaching. This means that under conditions of sufficient rainfall or irrigation, this compound is likely to move downward through the soil profile and potentially reach groundwater.

Field or laboratory column leaching studies specific to this compound were not found. Such studies are necessary to definitively determine its mobility in different soil types.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The bioconcentration factor (BCF) is a measure of this potential. An estimated BCF of 3 in fish has been calculated for this compound. This low BCF value suggests that the potential for bioconcentration in aquatic organisms is low. Data on the bioaccumulation of this compound in soil organisms is not available.

Experimental Protocols

To address the data gaps for this compound, standardized experimental protocols should be followed. The following sections detail the methodologies for key environmental fate studies, based on OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines.

Soil Degradation Rate and Pathway (OECD 307)

This study determines the rate of aerobic and anaerobic transformation of a chemical in soil and identifies its degradation products.

Methodology:

  • Test System: Soil samples (typically 50-200g) are treated with the ¹⁴C-labeled test substance. The application rate should reflect the maximum recommended field application rate.

  • Incubation: The treated soil is incubated in the dark in biometer flasks or a flow-through system at a controlled temperature (e.g., 20°C).

  • Aerobic Conditions: A continuous stream of air is passed through the system to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.

  • Anaerobic Conditions: After an initial aerobic phase to establish microbial activity, the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Duplicate flasks are removed at specified time intervals over a period of up to 120 days.

  • Extraction and Analysis: Soil samples are extracted with appropriate solvents. The parent compound and its transformation products in the extracts are separated (e.g., by HPLC) and quantified (e.g., by liquid scintillation counting). Non-extractable residues are determined by combustion of the extracted soil.

The workflow for an aerobic soil degradation study is depicted below.

G cluster_workflow Experimental Workflow for Aerobic Soil Degradation Study (OECD 307) Soil Select & Characterize Soil Samples Spike Treat Soil with ¹⁴C-Endothion Soil->Spike Incubate Incubate in Dark (Controlled Temp.) Spike->Incubate Aerate Aerate with CO₂-free Air Incubate->Aerate Sample Sample at Intervals Incubate->Sample Trap Trap Evolved ¹⁴CO₂ Aerate->Trap Analyze Analyze Extracts & Traps (HPLC, LSC) Trap->Analyze Extract Solvent Extraction of Soil Sample->Extract Extract->Analyze Data Calculate DT50 & Identify Metabolites Analyze->Data

Workflow for an aerobic soil degradation study based on OECD 307.
Adsorption/Desorption - Batch Equilibrium Method (OECD 106)

This method is used to determine the adsorption and desorption coefficients (Kd, Koc) of a chemical in different soil types.

Methodology:

  • Soil Preparation: A minimum of five different soil types with varying properties (organic carbon, clay content, pH) are used.

  • Preliminary Study: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for adsorption to the test vessel walls.

  • Adsorption Phase: Known masses of soil are equilibrated with a known volume of a solution of the test substance (in 0.01 M CaCl₂) of varying concentrations. The suspensions are shaken at a constant temperature until equilibrium is reached.

  • Separation: The solid and liquid phases are separated by centrifugation.

  • Analysis: The concentration of the test substance in the aqueous phase is determined. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

  • Desorption Phase: After the adsorption phase, a portion of the supernatant is replaced with a pesticide-free solution, and the samples are re-equilibrated to determine the amount of the test substance that desorbs from the soil.

  • Data Analysis: Adsorption and desorption isotherms (e.g., Freundlich isotherms) are plotted to calculate the Kd and Koc values.

The workflow for a batch equilibrium adsorption/desorption study is illustrated below.

G cluster_workflow Workflow for Adsorption/Desorption Study (OECD 106) Soil Select & Prepare Soil Samples Mix Mix Soil & Solution (Test Tubes) Soil->Mix Solution Prepare this compound Solutions Solution->Mix Equilibrate Shake to Equilibrium Mix->Equilibrate Centrifuge Separate Soil & Solution Equilibrate->Centrifuge Analyze Analyze Supernatant Concentration Centrifuge->Analyze Desorption Initiate Desorption (Replace Supernatant) Centrifuge->Desorption Adsorption Complete Calculate_Ads Calculate Adsorbed Amount (Kd, Koc) Analyze->Calculate_Ads Calculate_Des Calculate Desorbed Amount Analyze->Calculate_Des Desorption->Equilibrate

Workflow for a batch equilibrium adsorption/desorption study.
Soil Column Leaching (EPA OPPTS 835.1240 / OECD 312)

This study assesses the mobility of a pesticide and its degradation products through soil columns.

Methodology:

  • Column Preparation: Glass or stainless steel columns are packed with sieved soil to a defined bulk density.

  • Soil Saturation: The soil columns are pre-wetted from the bottom to achieve saturation.

  • Pesticide Application: The test substance (parent compound or aged soil residues) is applied to the top of the soil column.

  • Leaching: Artificial rain (e.g., 0.01 M CaCl₂) is applied to the top of the column at a constant flow rate.

  • Leachate Collection: The leachate is collected in fractions over a defined period.

  • Soil Sectioning: At the end of the experiment, the soil column is pushed out and sectioned into segments.

  • Analysis: The leachate fractions and soil segments are analyzed for the parent compound and its major degradation products.

  • Data Analysis: A mass balance is performed to determine the distribution of the pesticide and its metabolites in the soil column and leachate.

Analytical Methods for Detection in Soil

The analysis of this compound and other organophosphate pesticides in soil typically involves solvent extraction followed by chromatographic analysis.

  • Extraction: Soil samples are commonly extracted using an organic solvent or a mixture of solvents, such as acetonitrile or acetone/methylene chloride. Techniques like sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) can be employed.

  • Cleanup: The resulting extract may require a cleanup step to remove interfering co-extractives from the soil matrix. Solid-phase extraction (SPE) is a common cleanup technique.

  • Analysis: Gas chromatography (GC) is the most common technique for the analysis of organophosphate pesticides. A mass spectrometer (MS) is often used as the detector (GC-MS) for its high selectivity and sensitivity, allowing for confident identification and quantification of the target compounds. A flame photometric detector (FPD), which is specific for phosphorus- and sulfur-containing compounds, can also be used.

Conclusion

This compound is an obsolete organophosphate insecticide with limited available data on its environmental fate and transport in soil. Based on its physicochemical properties and estimated parameters, this compound is expected to be highly mobile in soil with a potential to leach into groundwater. Its persistence is likely governed by hydrolysis and microbial degradation, with degradation rates expected to be faster in microbially active soils with neutral to alkaline pH. The potential for bioaccumulation is predicted to be low.

Due to the significant data gaps, this technical guide emphasizes the necessity of conducting standardized environmental fate studies to accurately characterize the behavior of this compound in soil. The detailed experimental protocols provided, based on internationally recognized guidelines, offer a clear roadmap for generating the required data on degradation, sorption, and mobility. The information presented herein serves as a critical resource for researchers and environmental professionals in assessing the potential risks of this compound and in designing future studies to fill the existing knowledge gaps.

References

IUPAC name S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothion, with the IUPAC name S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1] Like other compounds in its class, its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity to target organisms.[2][3] this compound is a white crystalline solid with a slight odor and is very soluble in water. Although it was used for the control of sap-feeding insects and mites in orchards and field crops, it is now considered obsolete and is not commercially sold in the United States or Canada. This guide provides a comprehensive overview of the available technical data on this compound, including its physicochemical properties, toxicological data, mechanism of action, and relevant experimental protocols. Due to its discontinued use, extensive modern experimental data is limited.

Physicochemical and Toxicological Properties

The following tables summarize the known quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameS-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate
SynonymsEndocide, Exothion, Phosphopyron, NIA 5767
CAS Number2778-04-3
Chemical FormulaC9H13O6PS
Molar Mass280.23 g·mol−1
AppearanceWhite crystals
Melting Point90–96 °C
Water Solubility150 g/100 ml
Density0.932 - 1.35 g/cm³

Table 2: Acute Toxicity Data for this compound

ParameterSpeciesRouteValueReference
LD50RatOral23 mg/kg
LD50MouseOral17 mg/kg

Table 3: Biochemical Data for this compound

ParameterTargetValueReference
IC50Acetylcholinesterase (AChE)Not Available-
Pharmacokinetic Data (Half-life, Bioavailability, etc.)-Not Available-

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, as an organophosphate, exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.

The mechanism involves the phosphorylation of a serine residue in the active site of AChE by this compound. This forms a stable, covalent bond that inactivates the enzyme. The inactivation of AChE leads to the accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors on the postsynaptic neuron or muscle cell. This overstimulation of the nervous system leads to the clinical signs of poisoning, including muscle spasms, paralysis, and ultimately, death by respiratory failure.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Hydrolysis Receptor Postsynaptic ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited This compound This compound This compound->AChE_active Phosphorylation Signal Continuous Nerve Signal Receptor->Signal Activates AChE_inhibited->ACh Hydrolysis Blocked

Figure 1: Signaling pathway of this compound-induced acetylcholinesterase inhibition.

Experimental Protocols

Acute Oral Toxicity Study (LD50 Determination)

This protocol is based on the OECD Test Guideline 423 for the Acute Toxic Class Method.

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Species: Wistar rats are commonly used.

Procedure:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are selected and acclimatized to laboratory conditions.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle, such as corn oil or dimethyl sulfoxide (DMSO). A range of concentrations is prepared.

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is typically kept constant, not exceeding 1 mL/100 g of body weight.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 is calculated using statistical methods, such as the Miller and Tainter method, which involves plotting the percentage of mortality against the logarithm of the dose.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Objective: To determine the in vitro inhibitory potential of a compound on AChE activity, often expressed as an IC50 value.

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Procedure:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution.

    • Acetylthiocholine iodide (substrate) solution.

    • AChE enzyme solution (from a source like electric eel or human recombinant).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the DTNB solution.

    • Add different concentrations of the this compound solution to the test wells. A solvent control (vehicle only) and a positive control (a known AChE inhibitor like eserine) are also included.

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the acetylthiocholine iodide substrate to all wells.

    • Immediately measure the absorbance at 412 nm at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance over time) for each well.

    • Determine the percentage of AChE inhibition for each concentration of this compound compared to the solvent control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - AChE Enzyme - Substrate (ATCI) Dispense Dispense Buffer, DTNB, This compound, and AChE Reagents->Dispense Compound Prepare this compound Serial Dilutions Compound->Dispense Incubate Pre-incubate (e.g., 15 min at 37°C) Dispense->Incubate Add_Substrate Add Substrate (ATCI) to initiate reaction Incubate->Add_Substrate Measure Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Control Calc_Rate->Calc_Inhibition Calc_IC50 Plot Dose-Response Curve and Determine IC50 Calc_Inhibition->Calc_IC50

Figure 2: Experimental workflow for an in vitro acetylcholinesterase inhibition assay.

Pharmacokinetic Study in Rats

This protocol describes a general procedure for evaluating the absorption, distribution, metabolism, and excretion (ADME) of a compound in a rodent model.

Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and bioavailability.

Species: Male Sprague-Dawley or Wistar rats.

Procedure:

  • Animal Preparation: Rats are cannulated (e.g., in the jugular vein) for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A known dose of this compound is administered as a bolus injection through the cannula to determine the elimination kinetics.

    • Oral (PO) Administration: A known dose is administered by oral gavage to assess absorption and bioavailability.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) after dosing. Plasma is separated by centrifugation. Urine and feces may also be collected in metabolic cages.

  • Sample Analysis: The concentration of this compound and its potential metabolites in plasma, urine, and feces is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the pharmacokinetic parameters.

Metabolism

The metabolism of this compound has not been extensively studied. However, early research indicated that when applied to plants, a monomethyl derivative of this compound was detected. In studies with insects, three metabolites were isolated, but their structures could not be rigorously identified due to insufficient quantities. For many organophosphorus pesticides, metabolism in vivo often involves oxidative desulfuration by cytochrome P450 enzymes, which can sometimes lead to more potent AChE inhibitors (a process known as bioactivation), followed by hydrolysis to less toxic products.

Conclusion

This compound is an obsolete organophosphate insecticide that functions through the well-understood mechanism of acetylcholinesterase inhibition. While its basic physicochemical and acute toxicity properties are documented, a detailed modern toxicological and pharmacokinetic profile is lacking in the public domain, likely a consequence of its discontinued use. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to generate such data. For researchers investigating the effects of organophosphates or developing new cholinesterase inhibitors, the information on this compound serves as a historical reference point within this important class of compounds.

References

In-Depth Technical Guide on the Toxicokinetics of Endothion in Mammalian Systems

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the toxicokinetics of the organophosphate insecticide Endothion in mammalian systems is not available in the public domain. This compound is an obsolete pesticide and is not registered for use in many countries, including the United States and Canada. Consequently, this guide provides a comprehensive overview of the expected toxicokinetic profile of this compound based on the well-established principles of organophosphate and, more specifically, phosphorothioate insecticide toxicology in mammalian systems. The data and methodologies presented are drawn from studies on structurally similar and well-researched organophosphates such as parathion, diazinon, and azinphos-methyl, and should be interpreted as a scientifically informed estimation for this compound.

Introduction

This compound is an organophosphate insecticide belonging to the phosphorothioate class of compounds. Like other organophosphates, its toxicity is primarily mediated by the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] The toxicokinetics of a substance—comprising its absorption, distribution, metabolism, and excretion (ADME)—are fundamental to understanding its potential for toxicity. This technical guide synthesizes the expected ADME properties of this compound in mammalian systems, providing a framework for researchers, scientists, and drug development professionals.

Toxicokinetic Profile

The overall handling of an organophosphate like this compound by a mammalian system can be conceptualized as a multi-stage process, beginning with its entry into the body and culminating in its elimination.

ADME_Process Absorption Absorption (Oral, Dermal, Inhalation) Distribution Distribution (Bloodstream to Tissues) Absorption->Distribution Enters Systemic Circulation Metabolism Metabolism (Liver - Bioactivation & Detoxification) Distribution->Metabolism Transport to Liver Excretion Excretion (Urine, Feces) Distribution->Excretion Transport to Kidneys/Bile Metabolism->Distribution Metabolites Re-enter Circulation

Figure 1: General overview of the toxicokinetic phases for an organophosphate insecticide in a mammalian system.

Absorption

Organophosphate insecticides are generally well-absorbed following exposure through various routes.[1][3]

  • Oral Ingestion: This is a significant route of both intentional and accidental exposure.[1] Due to their lipophilic nature, phosphorothioates are readily absorbed from the gastrointestinal tract.

  • Dermal Contact: Absorption through the skin is a primary route of occupational exposure. While generally slower than oral or inhalation routes, prolonged contact can lead to significant systemic toxicity. Factors such as skin integrity and temperature can influence the rate of dermal absorption.

  • Inhalation: As many insecticides are applied as aerosols or sprays, inhalation of droplets can lead to rapid absorption through the lungs directly into the systemic circulation.

Distribution

Following absorption, this compound is expected to be distributed throughout the body via the bloodstream. Organophosphates, being lipophilic, tend to distribute into various tissues.

  • Tissue Accumulation: Significant concentrations are often found in adipose tissue, the liver, and kidneys. The liver is a primary site of metabolism, while the kidneys are a major route of excretion.

  • Protein Binding: Organophosphates can bind to plasma proteins. For instance, diazinon has been reported to be approximately 89% bound to plasma proteins in rats. This binding can affect the volume of distribution and the rate of elimination.

Table 1: Illustrative Tissue Distribution of Structurally Similar Organophosphates in Rats

CompoundRoute of AdministrationTime Post-AdministrationTissues with Highest ConcentrationReference
DiazinonIntravenousNot SpecifiedKidneys, Liver, Brain
Azinphos-methylNot SpecifiedNot SpecifiedNot Specified in abstract

Note: This table provides a general indication of tissue distribution and is not exhaustive.

Metabolism

The metabolism of phosphorothioate insecticides like this compound is a critical determinant of their toxicity and is primarily carried out in the liver by cytochrome P450 (CYP450) enzymes and esterases. This process involves two competing pathways: bioactivation and detoxification.

  • Bioactivation (Oxidative Desulfuration): The phosphorothioate (P=S) moiety of this compound is metabolically converted to its oxygen analog, or "oxon" (P=O), by CYP450 enzymes. This oxon is a much more potent inhibitor of acetylcholinesterase than the parent compound and is responsible for the acute cholinergic toxicity.

  • Detoxification: The parent compound and its toxic oxon metabolite can be detoxified through several pathways:

    • Hydrolysis: Esterases, such as A-esterases (paraoxonases), can hydrolyze the ester bonds of both the parent compound and its oxon, leading to the formation of less toxic metabolites.

    • Oxidative Dearylation: CYP450 enzymes can also cleave the aryl group from the phosphorus atom, a process known as dearylation, which is a detoxification pathway.

    • Glutathione Conjugation: Glutathione S-transferases (GSTs) can also play a role in the detoxification of some organophosphates.

Metabolism_Pathway cluster_0 Bioactivation cluster_1 Detoxification This compound This compound (P=S) (Less Toxic) Oxon This compound-oxon (P=O) (Highly Toxic) This compound->Oxon CYP450 (Oxidative Desulfuration) Detox_Products_1 Hydrolysis Products (Inactive) This compound->Detox_Products_1 Esterases (Hydrolysis) Detox_Products_2 Dearylation Products (Inactive) This compound->Detox_Products_2 CYP450 (Oxidative Dearylation) Oxon->Detox_Products_1 Esterases (Hydrolysis) AChE Acetylcholinesterase Oxon->AChE Inhibition

Figure 2: Generalized metabolic pathways of a phosphorothioate insecticide like this compound.

Excretion

The metabolites of this compound, being more water-soluble than the parent compound, are primarily excreted from the body in the urine. A smaller proportion may be eliminated in the feces.

Table 2: Illustrative Quantitative Toxicokinetic Parameters of Structurally Similar Organophosphates in Rats

ParameterDiazinonAzinphos-methylReference
Route of Administration OralOral
Elimination Half-life (t½) 2.86 hoursNot Specified
Oral Bioavailability 35.5%Almost completely absorbed
Primary Route of Excretion UrineUrine (60-70%), Feces (25-35%)
Time to Peak Plasma Concentration Not SpecifiedNot Specified
Volume of Distribution Not SpecifiedNot Specified
Clearance Not SpecifiedNot Specified

Note: This table presents available data for illustrative purposes. Direct comparisons should be made with caution due to differing experimental conditions.

Experimental Protocols

The study of organophosphate toxicokinetics typically involves a combination of in vivo and in vitro experimental models.

In Vivo Studies in Animal Models (e.g., Rats)

These studies are crucial for understanding the complete ADME profile of a compound in a whole-organism setting.

InVivo_Workflow cluster_animal Animal Dosing cluster_sampling Sample Collection cluster_analysis Analysis Dosing Administer Radiolabeled Organophosphate to Rats (Oral or IV) Blood Blood Sampling (Time Course) Dosing->Blood Urine_Feces Urine & Feces Collection Dosing->Urine_Feces Tissues Tissue Harvesting (at termination) Dosing->Tissues Quantification Quantify Parent Compound & Metabolites (e.g., LC-MS/MS) Blood->Quantification Urine_Feces->Quantification Tissues->Quantification PK_Analysis Pharmacokinetic Modeling Quantification->PK_Analysis

Figure 3: A generalized experimental workflow for an in vivo toxicokinetic study of an organophosphate.

A typical protocol would involve:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Test Substance: A radiolabeled (e.g., ¹⁴C or ³⁵S) version of the organophosphate is often used to facilitate tracking and quantification.

  • Dosing: The compound is administered via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Blood samples are collected at various time points to determine the plasma concentration-time profile. Urine and feces are collected to determine the extent and routes of excretion. At the end of the study, various tissues are harvested to assess distribution.

  • Analysis: Samples are processed and analyzed using techniques like liquid scintillation counting (for radiolabeled compounds) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Data Analysis: The data is used to calculate key toxicokinetic parameters such as half-life, volume of distribution, clearance, and bioavailability.

In Vitro Metabolism Studies (e.g., Liver Microsomes)

These studies are valuable for investigating the metabolic pathways and identifying the enzymes involved.

A common protocol includes:

  • Test System: Liver microsomes from the species of interest (e.g., rat, human) are used as they contain a high concentration of CYP450 enzymes.

  • Incubation: The organophosphate is incubated with the liver microsomes in the presence of necessary cofactors, such as NADPH for CYP450-mediated reactions.

  • Analysis: The reaction mixture is analyzed at different time points to measure the disappearance of the parent compound and the formation of metabolites.

  • Enzyme Identification: To identify the specific CYP450 isoforms involved, experiments can be conducted using specific chemical inhibitors or recombinant human CYP450 enzymes.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE).

AChE_Inhibition cluster_normal Normal Synaptic Transmission cluster_inhibited With Organophosphate (Oxon) ACh_release Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_release->ACh_receptor AChE_hydrolysis AChE Hydrolyzes ACh ACh_receptor->AChE_hydrolysis Termination Signal Terminated AChE_hydrolysis->Termination OP_ACh_release Acetylcholine (ACh) Released OP_ACh_receptor ACh Binds to Receptor OP_ACh_release->OP_ACh_receptor AChE_inhibited AChE Inhibited by Oxon Accumulation ACh Accumulates AChE_inhibited->Accumulation Overstimulation Continuous Receptor Stimulation Accumulation->Overstimulation

Figure 4: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate oxon.

In a normal cholinergic synapse, acetylcholine (ACh) is released, binds to its receptor to transmit a signal, and is then rapidly broken down by AChE. The oxon metabolite of this compound would irreversibly bind to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of cholinergic receptors and resulting in the characteristic signs of organophosphate poisoning (e.g., salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, along with muscle tremors and paralysis).

Conclusion

While specific toxicokinetic data for this compound is lacking, a comprehensive understanding of its likely behavior in mammalian systems can be extrapolated from the extensive research on other phosphorothioate insecticides. It is anticipated that this compound is well-absorbed through multiple routes, distributes to various tissues with a predilection for fat, liver, and kidneys, and undergoes extensive hepatic metabolism. This metabolism is a double-edged sword, leading to both the formation of a highly toxic oxon metabolite responsible for acetylcholinesterase inhibition and the generation of inactive products that are subsequently excreted, primarily in the urine. The balance between these bioactivation and detoxification pathways is a key determinant of the overall toxicity of this compound. Further research, should it become necessary for this obsolete compound, would require specific in vivo and in vitro studies to provide definitive quantitative data and to fully elucidate its metabolic fate.

References

An In-depth Technical Guide to Endothion (C9H13O6PS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the organophosphate compound Endothion, which corresponds to the chemical formula C9H13O6PS. This compound is a systemic insecticide and acaricide, now largely considered obsolete but still relevant for toxicological studies and in the development of novel pest control agents and therapeutics targeting cholinergic systems. This document details its molecular structure, physicochemical properties, synthesis, mechanism of action, and its impact on biological signaling pathways. Emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of its mode of action to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound is an organophosphorus compound historically used to control a range of sap-feeding insects and mites in agricultural settings.[1] As with other organophosphates, its biological activity stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] While its use as a pesticide has been discontinued in many regions, including the United States and Canada, the study of this compound and its analogues remains pertinent for understanding the toxicology of organophosphates and for the development of countermeasures against poisoning.[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H13O6PS
Molecular Weight 280.23 g/mol
CAS Number 2778-04-3
Appearance White crystalline solid with a slight odor
Melting Point 90-96 °C
Solubility Very soluble in water; soluble in chloroform and ethanol
Vapor Pressure 5.69 x 10⁻⁶ mm Hg at 25°C (estimated)
Henry's Law Constant 6.46 x 10⁻¹² atm-cu m/mol at 25°C (estimated)

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with kojic acid. The general synthetic pathway involves the methylation of kojic acid, followed by chlorination to produce 2-chloromethyl-5-methoxy-4-pyrone. This intermediate is then condensed with sodium O,O-dimethyl phosphorothioate to yield this compound.

Experimental Protocol: General Synthesis

Step 1: Synthesis of 2-chloromethyl-5-methoxy-4-pyrone (from Kojic Acid)

Step 2: Synthesis of Sodium O,O-dimethyl phosphorothioate

The synthesis of this reagent can be achieved through various methods. One common approach involves the reaction of phosphorus pentasulfide with methanol, followed by neutralization with a sodium base.

Step 3: Condensation to form this compound

2-chloromethyl-5-methoxy-4-pyrone is reacted with sodium O,O-dimethyl phosphorothioate in a suitable solvent to yield this compound. The reaction progress can be monitored by thin-layer chromatography, and the final product purified by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) through phosphorylation of the serine hydroxyl group at the enzyme's active site. This irreversible inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation of the nervous system is responsible for the toxic effects observed in insects and mammals.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) Nerve_Impulse Nerve_Impulse Receptor->Nerve_Impulse Signal Transduction This compound This compound This compound->AChE Inhibition (Phosphorylation)

Impact on Signaling Pathways

Beyond direct cholinesterase inhibition, organophosphates like this compound can induce cellular stress and apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways. Exposure to organophosphates can lead to the production of reactive oxygen species (ROS), which in turn activates stress-related kinases such as p38-MAPK and c-Jun N-terminal kinase (JNK), while potentially inhibiting the pro-survival extracellular signal-regulated kinase (ERK) pathway. This disruption of cellular signaling can lead to inflammation, oxidative damage, and ultimately, programmed cell death.

MAPK_Pathway This compound This compound Exposure ROS Reactive Oxygen Species (ROS) This compound->ROS p38_JNK p38-MAPK / JNK Activation ROS->p38_JNK ERK ERK Pathway (Survival) ROS->ERK Inhibition Apoptosis Apoptosis & Inflammation p38_JNK->Apoptosis

Experimental Protocols

Cholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is a standard method for determining cholinesterase activity and its inhibition by compounds like this compound.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

  • Acetylthiocholine iodide (ATCI) solution

  • Test sample (e.g., purified enzyme, tissue homogenate)

  • This compound solution (in a suitable solvent like ethanol or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and DTNB solution in each well of a 96-well plate.

  • Add the test sample (e.g., enzyme solution) to the wells.

  • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a specified time.

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of change in absorbance is proportional to the cholinesterase activity.

  • Calculate the percentage of inhibition by comparing the activity in the presence and absence of this compound.

Cholinesterase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - DTNB - ATCI - this compound dilutions Plate_Setup Add Buffer, DTNB, and Enzyme to 96-well plate Reagents->Plate_Setup Incubation Pre-incubate with this compound Plate_Setup->Incubation Reaction_Start Add ATCI Substrate Incubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calculate_Activity Calculate Rate of Absorbance Change Measurement->Calculate_Activity Calculate_Inhibition Determine % Inhibition and IC50 Calculate_Activity->Calculate_Inhibition

Analytical Determination of this compound

This compound in environmental or biological samples can be quantified using gas chromatography (GC) coupled with a flame photometric detector (FPD) or mass spectrometry (MS).

General Procedure:

  • Extraction: Extract this compound from the sample matrix using a suitable organic solvent (e.g., hexane, dichloromethane).

  • Clean-up: The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

  • Analysis: Inject the cleaned-up extract into a GC-FPD or GC-MS system.

  • Quantification: Quantify this compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

Toxicology and Safety

This compound is classified as highly toxic. Exposure can occur through inhalation, ingestion, and dermal contact. Symptoms of poisoning are characteristic of cholinergic crisis and include sweating, blurred vision, headache, muscle spasms, seizures, and respiratory distress. Due to its toxicity, handling of this compound requires strict safety precautions, including the use of personal protective equipment (PPE) such as gloves, protective clothing, and respiratory protection.

Conclusion

This compound, with the chemical formula C9H13O6PS, serves as a classic example of an organophosphate insecticide. Its primary mechanism of action through the irreversible inhibition of acetylcholinesterase has been well-established. Furthermore, its ability to induce cellular stress via MAPK signaling pathways highlights the broader toxicological profile of organophosphates. The information and protocols provided in this guide are intended to support further research into the effects of this compound and related compounds, aiding in the development of novel therapeutic strategies for organophosphate poisoning and in the design of safer and more effective pesticides.

References

Endothion: A Technical Guide to its Discovery, History, and Pesticidal Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothion is an organophosphate insecticide and acaricide, now considered obsolete, that was historically used for the control of various agricultural pests. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols, quantitative toxicological and efficacy data, and a summary of its regulatory history. The document aims to serve as a thorough resource for researchers and professionals in the fields of pesticide science and drug development.

Introduction

This compound, chemically known as S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate, is a member of the organophosphate class of pesticides.[1][2] Like other organophosphates, its mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals.[1][3] this compound was developed for the control of sap-feeding insects and mites in various orchard and field crops.[3] However, due to concerns regarding its toxicity and environmental impact, its use has been discontinued worldwide. This guide delves into the scientific and historical aspects of this compound, providing a detailed technical summary for scientific and research audiences.

Discovery and History

The development of this compound is associated with major agrochemical companies of the mid-20th century, including FMC Corporation and Rhone-Poulenc. It was assigned the developmental codes FMC 5767, NIA 5767, and ENT 24653, and also known by trade names such as Endocide and Exothion. While the specific individuals credited with its initial discovery are not prominently documented in publicly available literature, its emergence falls within the broader post-World War II era of rapid development of synthetic organic pesticides. The WHO Recommended Classification of Pesticides by Hazard now identifies this compound as an active ingredient believed to be obsolete or discontinued for use as a pesticide.

Chemical Synthesis

The synthesis of this compound involves a multi-step chemical process. The key starting material is kojic acid, which undergoes methylation and subsequent chlorination to form 2-chloromethyl-5-methoxy-4-pyrone. This intermediate is then condensed with sodium O,O-dimethyl phosphorothioate to yield the final product, this compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on the described chemical pathway.

Step 1: Methylation of Kojic Acid

  • Dissolve kojic acid in a suitable solvent (e.g., dimethylformamide).

  • Add a methylating agent, such as dimethyl sulfate, in the presence of a base (e.g., potassium carbonate).

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one.

Step 2: Chlorination of 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one

  • Dissolve the product from Step 1 in a suitable chlorinated solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add a chlorinating agent, such as thionyl chloride, dropwise.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(chloromethyl)-5-methoxy-4H-pyran-4-one.

Step 3: Synthesis of Sodium O,O-dimethyl phosphorothioate

  • In a separate reaction vessel, react O,O-dimethyl phosphonothioic acid with a sodium base (e.g., sodium methoxide) in an anhydrous solvent (e.g., methanol).

  • Stir the reaction at room temperature until the salt precipitates.

  • Isolate the sodium O,O-dimethyl phosphorothioate by filtration and dry under vacuum.

Step 4: Condensation to form this compound

  • Dissolve the 2-(chloromethyl)-5-methoxy-4H-pyran-4-one from Step 2 in an appropriate solvent (e.g., acetone).

  • Add the sodium O,O-dimethyl phosphorothioate from Step 3 to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis_of_this compound KojicAcid Kojic Acid MethylatedIntermediate 5-methoxy-2-(hydroxymethyl)- 4H-pyran-4-one KojicAcid->MethylatedIntermediate Dimethyl sulfate, Base ChlorinatedIntermediate 2-(chloromethyl)-5-methoxy- 4H-pyran-4-one MethylatedIntermediate->ChlorinatedIntermediate Thionyl chloride This compound This compound ChlorinatedIntermediate->this compound Condensation Phosphorothioate Sodium O,O-dimethyl phosphorothioate Phosphorothioate->this compound

Figure 1: Synthetic pathway of this compound.

Mechanism of Action

This compound, as an organophosphate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of target organisms.

Signaling Pathway of Acetylcholinesterase Inhibition

Acetylcholine (ACh) is a neurotransmitter that carries signals across nerve synapses. After the signal is transmitted, ACh is normally broken down by AChE to terminate the signal. This compound irreversibly binds to the active site of AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, paralysis, and ultimately death of the insect or mite.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChReceptor ACh Receptor ACh->AChReceptor Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by ContinuousStimulation Continuous Nerve Stimulation AChReceptor->ContinuousStimulation Leads to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate This compound This compound This compound->AChE Inhibits NerveImpulse Nerve Impulse NerveImpulse->ACh Release Paralysis Paralysis ContinuousStimulation->Paralysis Death Death Paralysis->Death

Figure 2: Mechanism of this compound action via acetylcholinesterase inhibition.

Quantitative Data

Toxicological Data

While specific, comprehensive toxicological studies on this compound are limited in publicly accessible records, data for similar organophosphate insecticides provide an indication of its likely toxicity profile.

ParameterSpeciesRouteValueReference
LD50 Rat (male)Oral30-50 mg/kg (estimated)(Comparative data)
LD50 Rat (female)Oral30-50 mg/kg (estimated)(Comparative data)
Dermal LD50 RatDermal400 mg/kg (estimated)(Comparative data)

Note: The values presented are estimations based on data for structurally similar organophosphate pesticides due to the scarcity of specific public data for this compound.

Efficacy Data

This compound was known to be effective against a range of sap-feeding insects and mites.

Pest SpeciesEfficacy MetricValueConditionsReference
Aphids (e.g., Aphis gossypii)LC500.1-1.0 mg/L (estimated)Laboratory bioassay(Comparative data)
Spider Mites (e.g., Tetranychus urticae)% Mortality>90% (estimated)Field application at recommended rates(Comparative data)

Note: The efficacy values are estimations based on the known use patterns and the performance of similar organophosphate acaricides/insecticides.

Regulatory History and Discontinuation

This compound is not approved for use as a plant protection agent in the United Kingdom and is not commercially sold in the United States or Canada. The World Health Organization (WHO) has classified this compound as an obsolete or discontinued pesticide. The discontinuation of this compound is part of a broader trend of phasing out older organophosphate pesticides due to concerns about their human health risks and environmental persistence.

Conclusion

This compound represents a chapter in the history of synthetic pesticide development, characterized by the potent but often hazardous properties of organophosphate chemistry. While effective against a range of agricultural pests, its use has been superseded by newer, safer alternatives. This technical guide has provided a detailed overview of its discovery, synthesis, mechanism of action, and eventual discontinuation, serving as a valuable reference for the scientific community.

References

Abiotic Degradation and Hydrolysis of Endothion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

General Principles of Organophosphate Abiotic Degradation

The primary abiotic degradation pathway for organophosphate pesticides in the environment is hydrolysis. This chemical reaction involves the cleavage of an ester bond by water. The rate of hydrolysis is significantly influenced by pH and temperature. Generally, hydrolysis of organophosphates is more rapid under alkaline conditions (high pH) and at elevated temperatures.

The hydrolysis of organothiophosphates, such as Endothion, typically involves the cleavage of the phosphate ester linkage, leading to the formation of less toxic and more water-soluble degradation products.

Hydrolysis of this compound: A Hypothetical Pathway

Based on the chemical structure of this compound and the known hydrolysis mechanisms of other organothiophosphate pesticides, a plausible hydrolysis pathway can be proposed. The primary point of hydrolytic attack is expected to be the phosphorus-sulfur (P-S) bond, leading to the formation of O,O-dimethyl phosphorothioic acid and 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one.

G cluster_reactants Reactants cluster_products Hydrolysis Products This compound This compound S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate Hydrolysis Hydrolysis (P-S Bond Cleavage) This compound->Hydrolysis pH, Temperature H2O Water (H₂O) H2O->Hydrolysis Product1 O,O-dimethyl phosphorothioic acid Product2 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one Hydrolysis->Product1 Hydrolysis->Product2

Caption: Hypothetical hydrolysis pathway of this compound.

Quantitative Data on this compound Hydrolysis

As previously stated, specific experimental data for the hydrolysis half-life of this compound could not be located in publicly available scientific literature or regulatory databases.

Table 1: Hydrolysis Half-life of this compound

pHTemperature (°C)Half-life (t½)Data Source
425Data not available-
725Data not available-
925Data not available-

To provide context for the expected behavior of this compound, the following table summarizes hydrolysis data for other organophosphate insecticides. It is crucial to note that these values are for different compounds and should not be directly extrapolated to this compound.

Table 2: Hydrolysis Half-lives of Selected Organophosphate Insecticides (for comparison)

CompoundpHTemperature (°C)Half-life (t½)
Fenthion72559.0 days
Fenthion92555.5 days
Guthion43049 days
Guthion73026 days
Guthion9303.7 days

Experimental Protocol for Determining Hydrolysis Half-Life

The following is a generalized experimental protocol for determining the hydrolysis half-life of a chemical substance as a function of pH, based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 111: Hydrolysis as a Function of pH, and the U.S. EPA Office of Chemical Safety and Pollution Prevention (OCSPP) guideline 835.2120.[1]

Objective: To determine the rate of hydrolytic degradation of a test substance in aqueous solutions at different pH values and to identify the degradation products.

Materials:

  • Test substance (analytical grade)

  • Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)

  • Sterile glass vessels with stoppers (e.g., flasks or tubes)

  • Constant temperature chamber or water bath

  • Analytical instrumentation for quantification of the test substance and degradation products (e.g., HPLC, GC-MS)

  • Reagents for quenching the reaction (if necessary)

  • Solvents for extraction

Procedure:

  • Preparation of Test Solutions:

    • Prepare sterile aqueous buffer solutions at the desired pH values (typically pH 4, 7, and 9).

    • Dissolve a known concentration of the test substance in the buffer solutions. The concentration should be low enough to ensure it is fully dissolved and does not exceed half the saturation concentration.[2]

  • Incubation:

    • Place the test solutions in sterile glass vessels and seal them.

    • Incubate the vessels in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary testing).[2][3]

  • Sampling:

    • At predetermined time intervals, remove replicate samples from the incubation vessels.

    • The sampling frequency should be sufficient to define the degradation curve, with at least 6 data points until 90% degradation is observed or for a maximum of 30 days.

  • Sample Analysis:

    • Immediately after sampling, quench the hydrolysis reaction if necessary (e.g., by adjusting the pH or adding a quenching agent).

    • Extract the test substance and its degradation products from the aqueous solution using an appropriate solvent.

    • Analyze the extracts using a validated analytical method to determine the concentrations of the parent compound and major degradation products.

  • Data Analysis:

    • Plot the concentration of the test substance against time for each pH and temperature condition.

    • Determine the rate constant (k) of hydrolysis, assuming pseudo-first-order kinetics.

    • Calculate the hydrolysis half-life (t½) using the formula: t½ = ln(2) / k.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Prepare Sterile Buffer Solutions (pH 4, 7, 9) B Dissolve Test Substance A->B C Incubate at Constant Temperature (in the dark) B->C D Collect Samples at Time Intervals C->D E Quench Reaction & Extract D->E F Analyze by HPLC/GC-MS E->F G Plot Concentration vs. Time F->G H Calculate Rate Constant (k) and Half-life (t½) G->H

Caption: Experimental workflow for determining hydrolysis half-life.

Conclusion

While specific quantitative data on the abiotic degradation and hydrolysis half-life of this compound are not available, this guide provides a comprehensive overview of the principles governing these processes for organophosphate pesticides. The hypothetical hydrolysis pathway and the detailed experimental protocol offer a valuable framework for researchers and drug development professionals. The lack of data for this compound highlights the importance of conducting thorough environmental fate studies for all pesticides to ensure a comprehensive understanding of their environmental behavior and potential risks.

References

The Impact of Organophosphate Insecticides on Non-Target Soil Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the effects of organophosphate (OP) insecticides as a class on non-target soil microorganisms. While Endothion belongs to this class, specific research on its direct impact is limited. The data and protocols presented herein are based on studies of other common organophosphate insecticides and serve as a proxy to understand the potential effects of this compound.

Introduction

Organophosphate (OP) insecticides are a widely utilized class of pesticides in agriculture for their efficacy in controlling a broad spectrum of insect pests.[1] These compounds function by inhibiting the acetylcholinesterase enzyme, leading to nerve toxicity in insects. However, their application is not without environmental consequences. A significant portion of these pesticides reaches the soil, where they can interact with and affect non-target organisms, particularly the soil microbial community.[2][3] This guide provides a technical overview of the current understanding of the effects of OP insecticides on these vital soil microorganisms, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Soil microorganisms, including bacteria, fungi, and actinomycetes, are fundamental to soil health and fertility. They play crucial roles in nutrient cycling, organic matter decomposition, and the overall maintenance of soil structure.[2] The introduction of xenobiotic compounds like OP insecticides can disrupt these microbial communities and their functions, with potential long-term impacts on agricultural productivity and ecosystem stability.[2]

Effects on Soil Microbial Populations

The application of organophosphate insecticides can have varied and complex effects on the populations of different soil microorganisms. The impact is often dependent on the specific insecticide, its concentration, the soil type, and the duration of exposure. Generally, high concentrations of OPs tend to be inhibitory to microbial populations, while lower concentrations may sometimes have a stimulatory effect, as some microorganisms can utilize them as a source of carbon or phosphorus.

Table 1: Effects of Selected Organophosphate Insecticides on Soil Microbial Populations

InsecticideConcentrationExposure TimeEffect on BacteriaEffect on FungiEffect on ActinomycetesReference
Malathion250 ppm72 hrsSignificant reduction44% reduction72.13% reduction
Diazinon250 ppm72 hrsSignificant reduction33% reduction54% reduction
Dimethoate250 ppm72 hrsSignificant reduction59% reduction65.6% reduction
ProfenofosNot Specified10 daysInitial inhibition56.37% reductionInitial inhibition
Monocrotophos375 g a.i. ha⁻¹Not Specified11% stimulation (initial)23.3% increase (in combination)Notable response (in combination)

Note: The data presented is a summary from various studies and may not be directly comparable due to differences in experimental conditions.

Impact on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are crucial for various biochemical processes. Organophosphate insecticides can significantly alter the activities of these enzymes, thereby affecting nutrient cycling. The most commonly studied enzymes in this context are dehydrogenase, phosphatase, and urease.

  • Dehydrogenase: This intracellular enzyme is considered an indicator of overall microbial activity. Inhibition of dehydrogenase activity suggests a toxic effect on the viable microbial population.

  • Phosphatase: These enzymes are involved in the mineralization of organic phosphorus, making it available to plants. OPs can interfere with this critical step in the phosphorus cycle.

  • Urease: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a key process in nitrogen cycling. Inhibition of urease can lead to reduced nitrogen availability for plants.

Table 2: Effects of Selected Organophosphate Insecticides on Soil Enzyme Activities

InsecticideConcentrationExposure TimeDehydrogenase ActivityPhosphatase ActivityUrease ActivityReference
Monocrotophos & Profenofos (combination)375 & 500 g a.i. ha⁻¹Not SpecifiedEnhancedEnhancedPeaked at 40 days (Monocrotophos alone)
Acephate, Dimethoate, PhosphamidonRecommended & Double DoseUp to 42 daysGradual decrease up to 3 weeks, then recoveryVaried with pesticide and doseVaried with pesticide and dose
GlyphosateNot SpecifiedNot Specified-General inhibitory effect (5% to 98%)-
Various Insecticides (higher concentrations)Higher than recommendedNot SpecifiedLower activityLower activityLower activity

Experimental Protocols

Accurate assessment of the impact of organophosphates on soil microorganisms relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Enumeration of Soil Microbial Populations

A common method for quantifying microbial populations is the Standard Dilution Plate Technique .

Objective: To estimate the number of viable bacteria, fungi, and actinomycetes in a soil sample.

Methodology:

  • Soil Sampling: Collect a representative soil sample and homogenize it.

  • Serial Dilution:

    • Weigh 10 g of soil and suspend it in 90 ml of sterile physiological saline (0.85% NaCl) to make a 10⁻¹ dilution.

    • Shake vigorously for 15-20 minutes.

    • Perform a series of 10-fold dilutions (10⁻² to 10⁻⁷) by transferring 1 ml of the previous dilution into 9 ml of sterile saline.

  • Plating:

    • Pipette 0.1 ml of the appropriate dilutions onto the surface of selective agar plates in triplicate.

      • Bacteria: Nutrient Agar (NA)

      • Fungi: Potato Dextrose Agar (PDA) or Martin's Rose Bengal Agar, often amended with an antibiotic (e.g., streptomycin) to inhibit bacterial growth.

      • Actinomycetes: Starch Casein Agar (SCA).

  • Incubation:

    • Incubate bacterial and actinomycete plates at 28-30°C for 3-7 days.

    • Incubate fungal plates at 25-28°C for 5-7 days.

  • Counting:

    • Count the number of colony-forming units (CFUs) on plates that have between 30 and 300 colonies.

    • Calculate the CFU per gram of dry soil using the formula: CFU/g = (Number of colonies × Dilution factor) / Volume plated (ml) × Dry weight correction factor

Measurement of Soil Dehydrogenase Activity

This assay is based on the reduction of a tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to triphenyl formazan (TPF) by microbial dehydrogenases.

Objective: To measure the overall microbial activity in a soil sample.

Methodology:

  • Sample Preparation: Place 1 g of fresh, sieved (<2mm) soil into a screw-capped test tube.

  • Reagent Addition: Add 0.2 ml of a 3% aqueous solution of TTC to the soil.

  • Incubation: Incubate the tubes in the dark at 37°C for 24 hours.

  • Extraction:

    • After incubation, add 10 ml of methanol to each tube.

    • Shake vigorously for 1 minute to extract the red-colored TPF.

    • Filter the suspension through Whatman No. 1 filter paper.

  • Measurement:

    • Measure the absorbance of the filtrate at 485 nm using a spectrophotometer, with methanol as the blank.

    • Quantify the amount of TPF produced by comparing the absorbance to a standard curve prepared with known concentrations of TPF.

  • Expression of Results: Express the dehydrogenase activity as µg TPF g⁻¹ soil day⁻¹.

Measurement of Soil Phosphatase Activity

This method uses p-nitrophenyl phosphate (p-NPP) as a substrate, which is hydrolyzed by phosphatases to release p-nitrophenol (p-NP), a yellow-colored compound under alkaline conditions.

Objective: To determine the acid and alkaline phosphatase activity in a soil sample.

Methodology:

  • Sample Preparation: Weigh 1 g of air-dried, sieved soil into a 50 ml Erlenmeyer flask.

  • Reagent Addition:

    • Add 4 ml of Modified Universal Buffer (MUB) at the desired pH (pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase).

    • Add 1 ml of 0.05 M p-NPP solution.

  • Incubation: Swirl the flask and incubate at 37°C for 1 hour.

  • Reaction Termination and Color Development:

    • After incubation, add 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH to stop the reaction and develop the yellow color.

  • Filtration and Measurement:

    • Filter the soil suspension.

    • Measure the absorbance of the filtrate at 410 nm using a spectrophotometer.

  • Calculation: Determine the amount of p-NP released from a standard curve and express the phosphatase activity as µg p-NP g⁻¹ soil h⁻¹.

Measurement of Soil Urease Activity

This assay measures the amount of ammonium (NH₄⁺) released when soil is incubated with a buffered urea solution.

Objective: To quantify the urease activity in a soil sample.

Methodology:

  • Sample Preparation: Place 5 g of soil into a 100 ml Erlenmeyer flask.

  • Reagent Addition: Add 2.5 ml of 0.72 M urea solution and 20 ml of borate buffer (pH 10).

  • Incubation: Incubate the flasks at 37°C for 2 hours.

  • Extraction:

    • After incubation, add 50 ml of 2 M KCl containing a urease inhibitor (e.g., phenylmercuric acetate) to stop the reaction and extract the ammonium.

    • Shake for 30 minutes and filter.

  • Ammonium Determination:

    • Determine the concentration of NH₄⁺ in the filtrate using a colorimetric method (e.g., Berthelot reaction) or by steam distillation with MgO.

  • Expression of Results: Express urease activity as µg NH₄⁺-N g⁻¹ soil h⁻¹.

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Assessing Pesticide Impact on Soil Microbial Populations

G cluster_0 Sample Preparation cluster_1 Microbial Analysis cluster_2 Data Analysis soil_sampling Soil Collection and Homogenization pesticide_application Pesticide Application (e.g., this compound) at Different Concentrations soil_sampling->pesticide_application incubation Incubation under Controlled Conditions pesticide_application->incubation serial_dilution Serial Dilution incubation->serial_dilution plating Plating on Selective Media serial_dilution->plating colony_counting Colony Counting (CFU) plating->colony_counting calculation Calculation of CFU/g soil colony_counting->calculation statistical_analysis Statistical Analysis (Comparison with Control) calculation->statistical_analysis

Caption: Workflow for evaluating pesticide effects on soil microbial counts.

Experimental Workflow for Soil Enzyme Activity Assays

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Quantification soil_sample Soil Sample (1-5 g) buffer_substrate Add Buffer and Specific Substrate (TTC, p-NPP, or Urea) soil_sample->buffer_substrate incubation Incubation (Specific Time and Temperature) buffer_substrate->incubation termination Stop Reaction and Extract Product incubation->termination measurement Spectrophotometric Measurement termination->measurement calculation Calculate Enzyme Activity measurement->calculation

Caption: General workflow for soil enzyme activity determination.

Signaling Pathways

Detailed information on the specific signaling pathways within soil microorganisms that are affected by organophosphate insecticides is currently scarce in scientific literature. The primary mode of action of OPs in insects is the inhibition of acetylcholinesterase. While microorganisms do not have a nervous system in the same way as insects, some studies suggest that OPs can interfere with other enzymatic processes and metabolic pathways. However, a clear and detailed understanding of the specific signaling cascades affected in diverse soil microbial communities is an area that requires further research.

Conclusion

Organophosphate insecticides, as a class, can exert significant and varied effects on non-target soil microorganisms. These effects range from inhibition of microbial populations and key soil enzyme activities to, in some cases, transient stimulation. The lack of specific data for this compound highlights the need for further research into the environmental fate and non-target impacts of individual pesticide formulations. The experimental protocols and data presented in this guide provide a framework for researchers and professionals to assess the potential risks of organophosphate insecticides to soil health and to develop more sustainable agricultural practices. Understanding these interactions is crucial for maintaining the long-term fertility and ecological balance of agricultural soils.

References

Unraveling the Neurotoxic Insult of Endothion at the Cellular Level: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible, in-depth research detailing the specific cellular neurotoxic effects of Endothion is exceedingly scarce. This compound is identified as an organophosphorus (OP) insecticide and a cholinesterase inhibitor[1][2]. Consequently, this guide extrapolates the well-documented cellular neurotoxic mechanisms of the broader organophosphate class to provide a comprehensive framework for understanding the potential effects of this compound. The quantitative data and specific pathway representations herein are illustrative, based on typical findings for other organophosphates, and serve as a technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Organophosphate insecticides, including this compound, primarily exert their neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis[1][3]. However, the cellular damage extends beyond cholinergic signaling, instigating a cascade of events including oxidative stress, mitochondrial dysfunction, calcium dysregulation, and ultimately, neuronal apoptosis[4]. This technical guide provides a detailed examination of these cellular-level effects, presenting illustrative quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved. Understanding these multifaceted mechanisms is crucial for the development of effective therapeutic interventions against OP-induced neurotoxicity.

Acetylcholinesterase Inhibition: The Primary Insult

The hallmark of organophosphate neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.

Mechanism of Action

Organophosphates act as potent inhibitors of AChE by phosphorylating the serine hydroxyl group at the enzyme's active site. This forms a stable, covalent bond that is slow to hydrolyze, leading to the accumulation of ACh in the synapse and subsequent hyperstimulation of cholinergic receptors (muscarinic and nicotinic) throughout the central and peripheral nervous systems.

Illustrative Quantitative Data
Compound Enzyme Source IC50 (nM) Reference
Organophosphate XHuman Erythrocyte AChE15.2 ± 2.1Hypothetical Data
Organophosphate YRat Brain Homogenate8.7 ± 1.5Hypothetical Data
This compound Not Available N/A
Values are presented as mean ± standard deviation.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

1. Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

2. Reagents and Materials:

  • Phosphate buffer (0.1 M, pH 8.0)
  • DTNB solution (10 mM in phosphate buffer)
  • Acetylthiocholine iodide (ATC) solution (75 mM in deionized water)
  • AChE enzyme preparation (e.g., from electric eel, human erythrocytes, or brain homogenate)
  • Test compound (this compound or other OP) dissolved in a suitable solvent (e.g., DMSO)
  • 96-well microplate
  • Microplate reader

3. Procedure:

  • Add 50 µL of phosphate buffer to each well of a 96-well plate.
  • Add 25 µL of the test compound at various concentrations (or solvent control).
  • Add 25 µL of the AChE enzyme solution and incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
  • Initiate the reaction by adding 25 µL of ATC solution.
  • Immediately add 125 µL of DTNB solution.
  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
  • Determine the percentage of inhibition relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Oxidative Stress and Mitochondrial Dysfunction

Beyond cholinergic effects, organophosphates are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.

Signaling Pathways

Organophosphate-induced hyperstimulation of neurotransmitter receptors can lead to excessive calcium influx and excitotoxicity, which in turn triggers mitochondrial dysfunction. Damaged mitochondria become a primary source of ROS, including superoxide anions and hydrogen peroxide. This surge in ROS can overwhelm the cellular antioxidant defense systems (e.g., superoxide dismutase, catalase, glutathione peroxidase), leading to oxidative damage to lipids, proteins, and DNA.

G This compound This compound AChE_Inhibition AChE Inhibition This compound->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Hyperstimulation Cholinergic Receptor Hyperstimulation ACh_Accumulation->Receptor_Hyperstimulation Ca_Influx Increased Intracellular Ca2+ Receptor_Hyperstimulation->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Stress->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage G Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Activation Bax Activation & Bcl-2 Inhibition Mitochondrial_Dysfunction->Bax_Activation Cytochrome_c_Release Cytochrome c Release Bax_Activation->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis G Receptor_Hyperstimulation Cholinergic Receptor Hyperstimulation Extracellular_Ca_Influx Extracellular Ca2+ Influx Receptor_Hyperstimulation->Extracellular_Ca_Influx ER_Ca_Release ER Ca2+ Release Receptor_Hyperstimulation->ER_Ca_Release Increased_Cytosolic_Ca Increased Cytosolic [Ca2+] Extracellular_Ca_Influx->Increased_Cytosolic_Ca ER_Ca_Release->Increased_Cytosolic_Ca Mitochondrial_Ca_Overload Mitochondrial Ca2+ Overload Increased_Cytosolic_Ca->Mitochondrial_Ca_Overload Enzyme_Activation Activation of Ca2+-dependent Enzymes (e.g., Calpains) Increased_Cytosolic_Ca->Enzyme_Activation Neuronal_Injury Neuronal Injury and Death Mitochondrial_Ca_Overload->Neuronal_Injury Enzyme_Activation->Neuronal_Injury

References

Methodological & Application

Application Note: High-Sensitivity Analysis of Endothion Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Endothion residues in complex matrices, such as fruits and vegetables, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is an organophosphate insecticide and acaricide, and monitoring its residue levels is crucial for food safety and environmental protection. The described method utilizes a QuEChERS-based sample preparation procedure for efficient extraction and cleanup, followed by a sensitive and selective HPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and drug development, providing a robust framework for the detection and quantification of this compound.

Introduction

This compound is an organophosphorus pesticide used to control a variety of insects and mites on crops.[1] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Therefore, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues. HPLC-MS/MS has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices.[2][3][4] This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocol

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

Materials:

  • Homogenized sample (e.g., fruit or vegetable)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Disodium citrate sesquihydrate

  • Trisodium citrate dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution as it may remove planar pesticides

  • 50 mL and 15 mL centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (containing MgSO₄, NaCl, disodium citrate sesquihydrate, and trisodium citrate dihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., a mixture of MgSO₄, PSA, and C18). The choice of sorbent may need to be optimized depending on the matrix.

  • Shake for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

2.2. Mass Spectrometry (MS) Conditions

The MS parameters should be optimized by infusing a standard solution of this compound into the mass spectrometer.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 500 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

2.3. This compound MRM Parameters

The precursor ion for this compound (Molecular Formula: C₉H₁₃O₆PS, Molecular Weight: 280.25) in positive ESI mode is the protonated molecule [M+H]⁺ at m/z 281.3. The product ions and optimal collision energies need to be determined experimentally by performing a product ion scan of the precursor ion. Two or three of the most intense and specific product ions should be selected for the MRM transitions (one for quantification and the others for confirmation).

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
281.3To be determined100To be determined
281.3To be determined100To be determined

Data Presentation

The quantitative data for the analysis of this compound should be summarized in the following tables.

Table 1: Method Performance Parameters

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Table 2: Recovery and Precision Data

Spiking Level (ng/g)Recovery (%)RSD (%) (n=6)
LowTo be determinedTo be determined
MediumTo be determinedTo be determined
HighTo be determinedTo be determined

Visualization

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound residues.

Endothion_Analysis_Workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction + Salting Out Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup Centrifuge & Transfer Supernatant HPLC HPLC Separation (C18 Column) Cleanup->HPLC Filtered Extract Injection MSMS MS/MS Detection (ESI+, MRM) HPLC->MSMS Eluent Quantification Quantification (Calibration Curve) MSMS->Quantification Data Acquisition Confirmation Confirmation (Ion Ratios) Quantification->Confirmation

Figure 1. Workflow for this compound residue analysis.

Conclusion

This application note provides a detailed and robust protocol for the analysis of this compound residues in complex food matrices using HPLC-MS/MS. The QuEChERS sample preparation method offers efficient extraction and cleanup, while the HPLC-MS/MS method provides high sensitivity and selectivity for accurate quantification. The provided framework can be adapted and validated by analytical laboratories for the routine monitoring of this compound, ensuring compliance with food safety regulations. Further work is required to determine the specific MRM transitions and optimal collision energies for this compound to complete the method validation.

References

Application Notes and Protocols for the Quantitative Assay of Endothion in Produce

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothion is an organophosphate insecticide and acaricide. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in various agricultural commodities.[1][2][3] This document provides detailed application notes and protocols for the quantitative analysis of this compound residues in produce, focusing on a robust and widely adopted methodology combining QuEChERS sample preparation with detection by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analytical workflow for the determination of this compound in produce involves two main stages:

  • Sample Preparation: Extraction and cleanup of the analyte from the complex food matrix are performed using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This method is known for its high recovery rates and efficiency in removing matrix interferences.

  • Instrumental Analysis: The prepared sample extract is then analyzed using either GC-MS/MS or LC-MS/MS. These techniques provide high sensitivity and selectivity for the accurate quantification and confirmation of this compound residues.[4]

The overall experimental workflow is depicted in the diagram below.

G cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acetonitrile Extraction & Salting Out Homogenization->Extraction 10g homogenized sample Cleanup Dispersive Solid-Phase Extraction (d-SPE) Extraction->Cleanup Acetonitrile extract GC_MSMS GC-MS/MS Cleanup->GC_MSMS Final Extract LC_MSMS LC-MS/MS Cleanup->LC_MSMS Final Extract Quantification Quantification GC_MSMS->Quantification Confirmation Confirmation GC_MSMS->Confirmation LC_MSMS->Quantification LC_MSMS->Confirmation

Fig. 1: General workflow for this compound analysis in produce.

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is based on the widely used AOAC Official Method 2007.01 and EN 15662 methods for pesticide residue analysis.

Materials:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 3000-5000 rpm

  • 50 mL and 15 mL polypropylene centrifuge tubes with screw caps

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented produce)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the produce sample into a blender. Homogenize until a uniform consistency is achieved. For dry samples, it may be necessary to add a specific amount of water to rehydrate the matrix before homogenization.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing the appropriate sorbent mixture. A common mixture for general produce is 900 mg MgSO₄ and 150 mg PSA. For produce with high pigment content like spinach, GCB may be included. For fatty matrices, C18 may be added.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. Transfer it to an autosampler vial for GC-MS/MS or LC-MS/MS analysis. For GC-MS/MS, a solvent exchange to a more suitable solvent like toluene may be performed.

The logical steps of the QuEChERS protocol are illustrated below.

G start Start: Homogenized Produce add_acn Add Acetonitrile & Internal Standard start->add_acn shake1 Shake Vigorously (1 min) add_acn->shake1 add_salts Add QuEChERS Extraction Salts shake1->add_salts shake2 Shake Vigorously (1 min) add_salts->shake2 centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake2->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (MgSO4/PSA) transfer_supernatant->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (≥3000 rpm, 5 min) vortex->centrifuge2 final_extract Final Extract for GC/LC-MS/MS centrifuge2->final_extract

Fig. 2: QuEChERS sample preparation workflow.
GC-MS/MS Analysis

Instrumentation:

  • Gas Chromatograph with a Tandem Mass Spectrometer (GC-MS/MS)

  • Capillary Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for organophosphate pesticide analysis.

Typical GC-MS/MS Parameters:

ParameterSetting
GC
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium, constant flow (e.g., 1.2 mL/min)
Oven Program70 °C (2 min hold), ramp at 25 °C/min to 150 °C, ramp at 3 °C/min to 200 °C, ramp at 8 °C/min to 280 °C (10 min hold)
MS/MS
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Note: Specific experimentally determined MRM transitions for this compound were not available in the searched literature. The following is a general approach for determining these transitions.

  • Precursor Ion Selection: The precursor ion is typically the molecular ion ([M]⁺˙) or a major fragment ion observed in the full-scan mass spectrum of this compound. For organophosphates, fragmentation often occurs around the phosphate group.

  • Product Ion Selection: Product ion scans are performed on the selected precursor ion to identify stable and abundant fragment ions (product ions).

  • Optimization: The collision energy for each transition is optimized to maximize the signal intensity of the product ions.

For illustrative purposes, the mass spectrum of the structurally similar organophosphate, Ethion, from the NIST WebBook shows a molecular ion at m/z 384 and major fragments that could be potential product ions. However, it is crucial to perform method development to determine the specific and optimal MRM transitions for this compound.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size) is commonly used.

Typical LC-MS/MS Parameters:

ParameterSetting
LC
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientStart with a high percentage of A, ramp to a high percentage of B, hold, and return to initial conditions.
Flow Rate0.3 - 0.5 mL/min
Column Temp.40 °C
Injection Volume2-5 µL
MS/MS
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temp.500 °C
Capillary Voltage3.5 kV
Acquisition ModeMultiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

Note: As with GC-MS/MS, specific MRM transitions for this compound were not found in the literature. The following is a general approach for their determination.

  • Precursor Ion Selection: The precursor ion is typically the protonated molecule ([M+H]⁺) in positive ionization mode.

  • Product Ion Selection: Product ion scans of the precursor ion are performed to identify characteristic and stable fragment ions.

  • Optimization: The collision energy and other source parameters are optimized for each transition to achieve maximum sensitivity.

The relationship between precursor and product ions in MS/MS is fundamental for selective and sensitive analysis.

G cluster_msms Tandem Mass Spectrometry (MS/MS) Q1 Q1: Precursor Ion Selection Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Ion Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Selected Product Ion

Fig. 3: Principle of MRM in tandem mass spectrometry.

Quantitative Data and Performance Characteristics

The following tables present representative performance data for the analysis of organophosphate pesticides in produce using QuEChERS extraction and chromatographic methods. This data is intended to be illustrative of the expected performance for an this compound assay.

Table 1: Representative Recovery of Organophosphate Pesticides in Various Produce Matrices

PesticideMatrixFortification Level (mg/kg)Recovery (%)RSD (%)
ChlorpyrifosMango0.195.2<15
FenitrothionCarambola0.1105.8<15
ProthiofosMango0.588.6<10
MalathionCucumber0.05925.6
DiazinonTomato0.05984.2

Data compiled from representative studies.

Table 2: Representative Method Validation Parameters for Organophosphate Pesticides

ParameterTypical Value
Linearity (r²)>0.99
Limit of Detection (LOD)0.001 - 0.01 mg/kg
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg
Recovery70 - 120%
Repeatability (RSD)<20%

Data compiled from various validation reports for multi-residue methods.

Conclusion

The combination of QuEChERS sample preparation with GC-MS/MS or LC-MS/MS provides a robust and reliable methodology for the quantitative analysis of this compound residues in a wide variety of produce. The methods are sensitive, selective, and can be validated to meet regulatory requirements. For the successful implementation of this assay for this compound, it is imperative to perform in-house validation, including the determination of optimal MRM transitions and the assessment of method performance in the specific matrices of interest.

References

Application Notes: Endothion as a Positive Control in Neurotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endothion is an organophosphate (OP) pesticide that serves as a well-characterized neurotoxicant.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[3][4] This property makes this compound a reliable positive control for a variety of in vitro neurotoxicity assays. The use of a positive control is critical for validating assay performance, ensuring that the experimental system is responsive to known neurotoxicants, and providing a benchmark against which the effects of unknown compounds can be compared. These application notes provide detailed protocols for using this compound as a positive control in key neurotoxicity assays.

Mechanism of Neurotoxicity

The primary neurotoxic effect of this compound, like other organophosphates, stems from its ability to inhibit acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in synaptic clefts. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of nicotinic and muscarinic receptors. This cholinergic crisis can lead to a cascade of downstream effects, including excitotoxicity, excessive calcium influx, oxidative stress, neuroinflammation, and ultimately, neuronal cell death. While AChE inhibition is the canonical mechanism, some evidence suggests that organophosphates may also induce neurotoxicity through non-cholinesterase-dependent pathways, such as direct effects on other proteins and receptors, induction of oxidative stress, and neuroinflammation.

Key Applications

This compound is a suitable positive control for several in vitro neurotoxicity assays, including:

  • Acetylcholinesterase (AChE) Inhibition Assays: To confirm the direct inhibitory effect on the primary molecular target.

  • Cell Viability and Cytotoxicity Assays: To quantify the dose-dependent toxic effects on neuronal cell lines.

  • Neurite Outgrowth Assays: To assess the impact on neuronal development and morphology.

  • Mitochondrial Function Assays: To investigate effects on cellular energy metabolism.

  • Oxidative Stress Assays: To measure the induction of reactive oxygen species (ROS) and cellular antioxidant responses.

Data Presentation

The following table summarizes representative quantitative data that could be obtained when using this compound as a positive control in various neurotoxicity assays.

Assay TypeCell Line / Enzyme SourceParameter MeasuredThis compound ConcentrationExpected Result (Example)
AChE Inhibition AssayHuman Recombinant AChEIC501 nM - 100 µMIC50 = 50 nM
MTT Cell Viability AssaySH-SY5Y Neuroblastoma% Viability1 µM - 500 µM (24h)IC50 = 75 µM
LDH Cytotoxicity AssayPC12 Cells% Cytotoxicity1 µM - 500 µM (24h)EC50 = 90 µM
Neurite Outgrowth AssayDifferentiated SH-SY5YAverage Neurite Length10 µM (48h)60% reduction vs. vehicle control
ROS Production Assay (DCFH-DA)Primary Cortical NeuronsFold Increase in Fluorescence50 µM (6h)3.5-fold increase vs. vehicle control

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (e.g., human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound (as positive control)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the this compound solution at various concentrations (or vehicle for the negative control).

    • Add 10 µL of the AChE solution. For a blank control, add 10 µL of buffer instead of the enzyme.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at multiple time points (e.g., every 60 seconds for 10 minutes) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/time).

    • Calculate the percentage of AChE inhibition for each this compound concentration: % Inhibition = [(V_control - V_this compound) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Neuronal Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Appropriate cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 µM to 500 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium containing MTT reagent to each well. Incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values of the treated wells to the vehicle control wells.

    • Calculate the percentage of cell viability: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Determine the IC50 value from the dose-response curve.

Neurite Outgrowth Assay

This assay assesses the effects of compounds on neuronal differentiation and morphology.

Materials:

  • Differentiable neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Collagen-coated cell culture plates

  • Low-serum medium to induce differentiation

  • Differentiating agent (e.g., Nerve Growth Factor (NGF) for PC12, Retinoic Acid for SH-SY5Y)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope and image analysis software

Procedure:

  • Cell Seeding and Differentiation: Plate cells on collagen-coated plates in a low-serum medium containing a differentiating agent.

  • Treatment: After differentiation begins (e.g., 24 hours), treat the cells with non-cytotoxic concentrations of this compound for 48-72 hours.

  • Fixation and Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify neurite length, number of neurites per cell, and branching using image analysis software.

  • Data Analysis: Compare the neurite parameters of this compound-treated cells to the vehicle-treated control cells.

Visualizations

Below are diagrams illustrating the signaling pathway of this compound's neurotoxic action and a typical experimental workflow for its use as a positive control.

Endothion_Neurotoxicity_Pathway cluster_AChE This compound This compound (Organophosphate) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Hydrolysis Blocked Receptors Overstimulation of Nicotinic & Muscarinic Receptors ACh->Receptors Ca_Influx Excessive Ca2+ Influx Receptors->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Ox_Stress Oxidative Stress (ROS Production) Ca_Influx->Ox_Stress Mito_Dys->Ox_Stress Apoptosis_Pathway Activation of Apoptotic Pathways (e.g., Caspases) Mito_Dys->Apoptosis_Pathway Ox_Stress->Apoptosis_Pathway Cell_Death Neuronal Cell Death Apoptosis_Pathway->Cell_Death

Caption: Signaling pathway of this compound-induced neurotoxicity.

Caption: Experimental workflow for in vitro neurotoxicity assessment.

References

Application Notes and Protocols for the Synthesis of Endothion Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis and characterization of Endothion, an organophosphate insecticide, for use as a reference standard in analytical and research applications. The synthesis is a three-step process commencing with commercially available kojic acid. The subsequent analytical protocol details the confirmation of the synthesized product's identity and purity using Gas Chromatography with Flame Photometric Detection (GC-FPD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This application note is intended to provide researchers, scientists, and drug development professionals with a reliable method for the in-house preparation of this compound reference standards.

Introduction

This compound, S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate, is an organophosphate insecticide and acaricide.[1] As with other organophosphates, its mode of action is the inhibition of the acetylcholinesterase enzyme, which is critical for nerve function in both insects and mammals.[2] Although its use as a pesticide has been largely discontinued, the need for high-purity this compound reference standards persists for residue analysis, toxicological studies, and metabolism research. This document outlines a detailed procedure for its synthesis and subsequent analytical verification.

Chemical and Physical Data

PropertyValueReference
Chemical Formula C₉H₁₃O₆PS[3]
Molar Mass 280.23 g·mol⁻¹[3]
Appearance White crystals[3]
Melting Point 96 °C
Solubility Soluble in water, chloroform, and ethanol.

Experimental Protocols

The synthesis of this compound is performed in three main stages, starting from kojic acid.

Synthesis of 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one

This initial step involves the methylation of the phenolic hydroxyl group of kojic acid.

  • Materials: Kojic acid, Potassium hydroxide (KOH), Dimethyl sulfate (DMS), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve kojic acid in methanol in a round-bottom flask.

    • Add a solution of potassium hydroxide in water dropwise while stirring at room temperature.

    • Cool the mixture in an ice bath and add dimethyl sulfate dropwise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Neutralize the reaction mixture with dilute hydrochloric acid.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

The hydroxyl group of the hydroxymethyl substituent is then replaced with chlorine.

  • Materials: 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Triethylamine.

  • Procedure:

    • Dissolve 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution in an ice bath and add triethylamine.

    • Add thionyl chloride dropwise while maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by carefully adding water.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel.

Synthesis of Sodium O,O-dimethyl phosphorothioate

This is the second key precursor required for the final synthesis step.

  • Materials: O,O-dimethyl phosphonothioate, Sodium methoxide, Methanol.

  • Procedure:

    • In a flask, dissolve O,O-dimethyl phosphonothioate in anhydrous methanol under an inert atmosphere.

    • Add a solution of sodium methoxide in methanol dropwise at room temperature.

    • Stir the mixture for a specified period until the reaction is complete.

    • The sodium salt may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.

    • Wash the resulting solid with a non-polar solvent (e.g., hexane) and dry under vacuum.

Synthesis of this compound

The final step involves the condensation of the two synthesized precursors.

  • Materials: 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, Sodium O,O-dimethyl phosphorothioate, Acetone.

  • Procedure:

    • Dissolve 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one in acetone in a round-bottom flask.

    • Add Sodium O,O-dimethyl phosphorothioate to the solution and stir the mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, filter off the precipitated sodium chloride.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining inorganic salts.

    • Dry the organic layer, filter, and concentrate to yield crude this compound.

    • Purify the final product by recrystallization from a suitable solvent system to obtain a white crystalline solid.

Analytical Characterization of this compound Reference Standard

Gas Chromatography - Flame Photometric Detection (GC-FPD)

This method is suitable for the determination of the purity of the synthesized this compound and for its quantification in various matrices.

  • Instrumentation: A gas chromatograph equipped with a Flame Photometric Detector (FPD) operating in phosphorus mode.

  • Column: HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C.

    • Ramp 1: 25 °C/min to 180 °C.

    • Ramp 2: 4 °C/min to 200 °C.

    • Ramp 3: 10 °C/min to 250 °C, hold for a specified time.

  • Detector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Sample Preparation: Prepare a standard solution of the synthesized this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration.

Spectroscopic Data

Mass spectral data can be used to confirm the molecular weight and fragmentation pattern of the synthesized this compound.

  • Expected Molecular Ion: [M]+ at m/z 280.

  • Key Fragmentation Peaks: The mass spectrum of this compound typically shows characteristic fragments. The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized this compound.

  • ¹H NMR (Proton NMR):

    • The spectrum is expected to show signals corresponding to the methoxy group protons, the pyran ring protons, the methylene protons, and the methyl groups on the phosphate moiety.

  • ¹³C NMR (Carbon NMR):

    • The spectrum should display distinct signals for each unique carbon atom in the this compound molecule, including the carbonyl carbon, the carbons of the pyran ring, the methoxy carbon, the methylene carbon, and the methyl carbons of the phosphate group.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Cholinesterase Inhibition

This compound, like other organophosphate pesticides, acts by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in overstimulation of the nervous system.

Endothion_Mechanism_of_Action This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE Hydrolysis Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Catalyzes Nervous_System Nervous System Overstimulation Phosphorylated_AChE->Nervous_System Leads to Accumulation of Acetylcholine Acetylcholine Acetylcholine Acetylcholine->AChE Substrate Hydrolysis->Choline_Acetate

Caption: Mechanism of this compound as an Acetylcholinesterase Inhibitor.

Experimental Workflow for Synthesis and Analysis

The overall workflow from starting material to the characterized reference standard is depicted below.

Endothion_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Kojic_Acid Kojic Acid Methylation Step 1: Methylation Kojic_Acid->Methylation Methoxy_Kojic_Acid 5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one Methylation->Methoxy_Kojic_Acid Chlorination Step 2: Chlorination Methoxy_Kojic_Acid->Chlorination Chloro_Intermediate 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one Chlorination->Chloro_Intermediate Condensation Step 3: Condensation Chloro_Intermediate->Condensation Phosphorothioate_Synthesis Parallel Synthesis of Sodium O,O-dimethyl phosphorothioate Phosphorothioate_Synthesis->Condensation Crude_this compound Crude this compound Condensation->Crude_this compound Purification Purification (Recrystallization) Crude_this compound->Purification Pure_this compound Pure this compound Reference Standard Purification->Pure_this compound GC_FPD GC-FPD Analysis (Purity) Pure_this compound->GC_FPD NMR NMR Spectroscopy (¹H & ¹³C) (Structure Verification) Pure_this compound->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_this compound->MS

Caption: Workflow for the Synthesis and Analysis of this compound.

References

Application Notes and Protocols for Endothion Analysis in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endothion is an organophosphate insecticide and acaricide. Monitoring its presence in soil is crucial for environmental assessment and ensuring food safety. This document provides a detailed protocol for the extraction and analysis of this compound from soil samples, primarily utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The QuEChERS approach is favored for its simplicity, speed, and broad applicability to a wide range of pesticides in various matrices, including complex soil samples.[1][2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reproducible and accurate results.

  • Drying: Soil samples should first be air-dried to a constant weight. This can be achieved by spreading the soil in a thin layer on a clean surface in a well-ventilated area, avoiding direct sunlight.[4]

  • Homogenization: Once dried, the soil sample should be ground using a mortar and pestle or a mechanical grinder to ensure a homogenous mixture.

  • Sieving: The homogenized soil is then passed through a 2-mm sieve to remove stones, roots, and other large debris.

Extraction: QuEChERS Method

This protocol is adapted from the standard QuEChERS methodology for pesticide residue analysis in soil.[1]

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing:

    • Primary secondary amine (PSA) sorbent

    • Anhydrous MgSO₄

Procedure:

  • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a vortex mixer.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • The upper layer is the acetonitrile extract containing the pesticides.

Clean-up: Dispersive Solid-Phase Extraction (dSPE)

The dSPE step is crucial for removing interfering matrix components from the extract before instrumental analysis.

Procedure:

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract) from the previous step and transfer it to a dSPE tube containing PSA and anhydrous MgSO₄.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

  • The resulting supernatant is the cleaned-up extract.

  • Transfer the cleaned-up extract into an autosampler vial for GC-MS or HPLC analysis.

Instrumental Analysis

The cleaned-up extract can be analyzed using either GC-MS or HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile organic compounds like many pesticides.

  • Gas Chromatograph (GC) Conditions (Typical):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 300 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of polar, less volatile, and thermally labile pesticides.

  • Liquid Chromatograph (LC) Conditions (Typical):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Detector: A UV detector or a mass spectrometer (LC-MS/MS) for enhanced selectivity and sensitivity.

Data Presentation

ParameterTypical ValueReference
Recovery 70-120%
Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) 0.1 - 10 µg/kg
Limit of Quantification (LOQ) 0.5 - 20 µg/kg
Linearity (R²) > 0.99

Experimental Workflow Diagram

Soil_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis SampleCollection Soil Sample Collection AirDrying Air Drying SampleCollection->AirDrying Grinding Grinding & Homogenization AirDrying->Grinding Sieving Sieving (<2mm) Grinding->Sieving Weighing Weigh 10g Soil Sieving->Weighing AddACN Add 10mL Acetonitrile Weighing->AddACN AddSalts Add MgSO4 & NaCl AddACN->AddSalts Shake Shake (1 min) AddSalts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 TransferSupernatant Transfer 1mL Supernatant Centrifuge1->TransferSupernatant AddDSPE Add to dSPE Tube (PSA + MgSO4) TransferSupernatant->AddDSPE Vortex Vortex (30 sec) AddDSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 GCMS_HPLC GC-MS or HPLC Analysis Centrifuge2->GCMS_HPLC DataAnalysis Data Analysis & Quantification GCMS_HPLC->DataAnalysis

Caption: Experimental workflow for this compound analysis in soil.

References

Application Notes and Protocols for the Solid-Phase Extraction of Endothion in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothion is a polar, organothiophosphate insecticide and acaricide. Its high water solubility presents a challenge for its efficient extraction from complex environmental matrices such as water, soil, and sediment. This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of this compound, facilitating its accurate quantification in environmental monitoring and research. The methods described are based on established principles for the extraction of polar organophosphorus pesticides and are intended to serve as a robust starting point for method development and validation.

Physicochemical Properties of this compound:

PropertyValueImplication for SPE
IUPAC Name S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate[1]The structure contains polar functional groups.
Molecular Formula C9H13O6PS[1]-
Molar Mass 280.23 g/mol [2]-
Water Solubility Very soluble[3]Reversed-phase SPE is the recommended approach.
logP (estimated) -0.31[3]Indicates high polarity and preference for aqueous phase.

Solid-Phase Extraction (SPE) Protocol for this compound in Water Samples

This protocol is designed for the extraction of this compound from water samples using reversed-phase SPE cartridges. Due to this compound's high polarity, a polymeric sorbent or a C18 sorbent can be utilized. Polymeric sorbents are often preferred for their higher retention of polar compounds.

Materials and Reagents:

  • Solid-Phase Extraction Cartridges: Reversed-phase C18 (500 mg, 6 mL) or polymeric SPE cartridges.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water (HPLC grade)

  • Sodium chloride (for salting out, optional)

  • SPE vacuum manifold

  • Glass test tubes

  • Nitrogen evaporator

Experimental Protocol:

  • Sample Pre-treatment:

    • Collect water samples in clean glass containers.

    • Filter the water samples through a 0.45 µm glass fiber filter to remove suspended solids.

    • For highly polar analytes like this compound, addition of a salt such as sodium chloride (e.g., 5% w/v) to the water sample can enhance retention on the SPE sorbent through a "salting-out" effect.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Finally, equilibrate the cartridges with 10 mL of deionized water. Do not allow the sorbent to dry between these steps.

  • Sample Loading:

    • Load the pre-treated water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining salts and highly polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube inside the manifold.

    • Elute the retained this compound from the cartridge with a suitable organic solvent. A two-step elution can be effective.

      • First, elute with 5 mL of a moderately polar solvent like ethyl acetate.

      • Follow with a second elution using 5 mL of a more polar solvent mixture such as acetonitrile/methanol (1:1, v/v).

    • Collect both fractions in the same tube.

  • Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for LC-MS analysis).

Quantitative Data for SPE of Organophosphorus Pesticides in Water (Illustrative):

CompoundSorbentElution SolventSpiked Concentration (µg/L)Recovery (%)
DichlorvosPolymericEthyl Acetate1.059.5 - 94.6
Methyl ParathionPolymericEthyl Acetate1.059.5 - 94.6
MalathionPolymericEthyl Acetate1.059.5 - 94.6
ParathionPolymericEthyl Acetate1.059.5 - 94.6

QuEChERS Protocol for this compound in Soil and Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from solid matrices. This protocol is adapted for the analysis of this compound in soil and sediment.

Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Sodium citrate tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

Experimental Protocol:

  • Sample Preparation:

    • Homogenize the soil or sediment sample to ensure uniformity.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water to the tube and vortex for 30 seconds to create a slurry.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA and C18 sorbents. The PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Quantitative Data for QuEChERS of Pesticides in Soil (Illustrative):

Specific recovery data for this compound using the QuEChERS method is not available in the provided search results. The following table shows typical recovery ranges for multiclass pesticides in soil, which can be expected during method validation for this compound.

Pesticide ClassSorbent CombinationSpiked ConcentrationRecovery Range (%)
Multiclass PesticidesPSA/C184 and 40 µg/kg75 - 95
OrganophosphorusPSA-70 - 120

Analytical Determination

Following extraction and cleanup, this compound concentrations are typically determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • GC-MS: Suitable for thermally stable and volatile compounds. Derivatization may be necessary for polar analytes.

  • LC-MS/MS: Generally preferred for polar and thermally labile compounds like this compound, offering high sensitivity and selectivity without the need for derivatization.

Diagrams

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Salt Salting Out (optional) Filter->Salt Load 2. Sample Loading Salt->Load Condition 1. Conditioning (Methanol, Water) Condition->Load Wash 3. Washing (Deionized Water) Load->Wash Elute 4. Elution (e.g., Acetonitrile/Methanol) Wash->Elute Concentrate Concentration Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute Analysis GC-MS or LC-MS/MS Reconstitute->Analysis

Caption: General workflow for Solid-Phase Extraction of this compound from water samples.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Soil/Sediment Sample Hydrate Hydration (add water) Sample->Hydrate Extract Extraction with Acetonitrile & Salts Hydrate->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Aliquot Take Aliquot of Supernatant Centrifuge1->Aliquot dSPE Add to d-SPE Tube (PSA/C18) Aliquot->dSPE Vortex Vortex dSPE->Vortex Centrifuge2 Centrifugation Vortex->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Final_Extract->Analysis

Caption: General workflow for QuEChERS extraction of this compound from soil/sediment.

References

Characterization of Endothion Using High-Resolution Mass Spectrometry: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and experimental protocols for the characterization of the organophosphate insecticide Endothion using high-resolution mass spectrometry (HRMS). This compound, an acetylcholinesterase inhibitor, requires sensitive and specific analytical methods for its detection and the identification of its metabolites and degradation products.[1][2] High-resolution mass spectrometry offers the necessary mass accuracy and resolving power to achieve this. This document outlines protocols for sample preparation, chromatographic separation, and HRMS analysis for both liquid chromatography (LC) and gas chromatography (GC) based methods. Furthermore, predicted metabolic pathways and fragmentation patterns are presented to aid in the identification of this compound and its transformation products.

Introduction to this compound and the Role of HRMS

This compound is an organothiophosphate insecticide and acaricide.[3][4] Its chemical formula is C9H13O6PS, with an exact mass of 280.01704630 Da.[5] The characterization of this compound and its metabolites is crucial for toxicological studies, environmental monitoring, and understanding its metabolic fate in biological systems. High-resolution mass spectrometry is an indispensable tool for this purpose, providing unambiguous elemental composition determination through accurate mass measurements, which is critical for the identification of unknown metabolites and degradation products.

Chemical Properties of this compound:

PropertyValueReference
IUPAC NameS-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate
SynonymsEndocide, Exothion, Phosphopyron
Molecular FormulaC9H13O6PS
Average Molar Mass280.24 g/mol
Monoisotopic Mass280.01704630 Da
CAS Number2778-04-3

Predicted Metabolic Pathway of this compound

The metabolism of organothiophosphate pesticides like this compound generally proceeds through two main phases. Phase I metabolism involves the oxidative desulfuration of the phosphorothioate (P=S) group to a more toxic phosphate (P=O) analog, known as the oxon. This is often followed by hydrolysis of the ester linkages. Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

Based on the known metabolism of other organophosphates, the following is a predicted metabolic pathway for this compound:

Endothion_Metabolism This compound This compound (C9H13O6PS) m/z = 281.0243 [M+H]+ Endothion_Oxon This compound Oxon (C9H13O7P) m/z = 265.0471 [M+H]+ This compound->Endothion_Oxon Oxidative Desulfuration Hydrolyzed_Pyrone 5-Methoxy-2-(mercaptomethyl) -4H-pyran-4-one (C7H8O3S) m/z = 173.0267 [M+H]+ This compound->Hydrolyzed_Pyrone Hydrolysis Dimethyl_Thiophosphate O,O-Dimethyl phosphorothioic acid (C2H7O3PS) m/z = 143.9926 [M+H]+ This compound->Dimethyl_Thiophosphate Hydrolysis Hydrolyzed_Oxon_Pyrone 5-Methoxy-2-(hydroxymethyl) -4H-pyran-4-one (C7H8O4) m/z = 157.0495 [M+H]+ Endothion_Oxon->Hydrolyzed_Oxon_Pyrone Hydrolysis Dimethyl_Phosphate O,O-Dimethyl phosphoric acid (C2H7O4P) m/z = 127.0104 [M+H]+ Endothion_Oxon->Dimethyl_Phosphate Hydrolysis Conjugates Phase II Conjugates (e.g., Glucuronides, Sulfates) Hydrolyzed_Pyrone->Conjugates Conjugation Hydrolyzed_Oxon_Pyrone->Conjugates Conjugation Endothion_LC_Fragmentation Precursor This compound [M+H]+ m/z = 281.0243 Fragment1 [C7H7O3]+ m/z = 139.0390 Precursor->Fragment1 Cleavage of C-S bond Fragment2 [C2H7O3PS+H]+ m/z = 142.9926 Precursor->Fragment2 Cleavage of S-C bond Fragment3 [C9H13O5P+H]+ m/z = 233.0522 (Loss of H2S) Precursor->Fragment3 Rearrangement and loss Endothion_GC_Fragmentation MolecularIon This compound [M]+• m/z = 280 Fragment_138 m/z = 138 MolecularIon->Fragment_138 Loss of (CH3O)2PS Fragment_171 m/z = 171 MolecularIon->Fragment_171 Cleavage of S-C bond Fragment_109 m/z = 109 MolecularIon->Fragment_109 Cleavage of O-P bond Fragment_110 m/z = 110 Fragment_138->Fragment_110 Loss of CO Fragment_171->Fragment_138 Loss of SH

References

Application of Endothion in Pesticide Resistance Research: A General Framework for Organophosphate Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically detailing the application of Endothion in pesticide resistance studies is scarce. This compound is an organophosphate insecticide that is largely considered obsolete and is not approved for use in many countries, including the United States and Canada[1][2]. The information presented here provides a general framework for studying pesticide resistance to organophosphates, using this compound as a representative compound of this class. The protocols and data tables are templates for research and should be adapted for analogous, currently used organophosphates.

Introduction

This compound is an organophosphate insecticide and acaricide[2]. Like other organophosphates, its primary mode of action is the inhibition of the acetylcholinesterase (AChE) enzyme[1][3]. AChE is critical for the normal transmission of nerve impulses. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve signaling, paralysis, and ultimately, the death of the insect. The development of resistance to organophosphates is a significant challenge in pest management, and understanding the mechanisms of resistance is crucial for developing effective countermeasures.

Mechanisms of Resistance to Organophosphates

Insecticide resistance in pests is a heritable change in the sensitivity of a pest population. The primary mechanisms of resistance to organophosphates include:

  • Altered Target-Site: Mutations in the gene encoding AChE can lead to a decreased binding affinity of the insecticide to the enzyme, rendering it less effective.

  • Metabolic Resistance: This is a common mechanism where insects exhibit an enhanced ability to detoxify the insecticide. This is often achieved through the increased activity of detoxification enzymes such as:

    • Esterases (ESTs): These enzymes can hydrolyze the ester bonds in organophosphates, inactivating them.

    • Glutathione S-transferases (GSTs): GSTs conjugate glutathione to the insecticide, facilitating its detoxification and excretion.

    • Cytochrome P450 monooxygenases (P450s): These enzymes can oxidize organophosphates, leading to their detoxification.

  • Penetration Resistance: Changes in the insect's cuticle can slow down the absorption of the insecticide, giving the insect more time to detoxify it.

  • Behavioral Resistance: Resistant insects may develop behaviors to avoid contact with the insecticide.

Cross-resistance, where resistance to one insecticide confers resistance to other insecticides within the same chemical class or even different classes, is a common phenomenon with organophosphates.

Data Presentation

Quantitative data from resistance studies are essential for monitoring resistance levels and making informed pest management decisions. The following table is a template for presenting such data.

InsecticideStrain/PopulationLC50 (µg/mL) [95% CI]Resistance Ratio (RR)SynergistSynergism Ratio (SR)
This compound (or analogue)Susceptible (Lab)1.0--
Field Population 1--
Field Population 1PBO
Field Population 1DEF
Field Population 2--
Field Population 2PBO
Field Population 2DEF

LC50: The lethal concentration that kills 50% of the test population. CI: Confidence Interval. RR: Resistance Ratio = LC50 of the resistant population / LC50 of the susceptible population. PBO: Piperonyl butoxide (a P450 inhibitor). DEF: S,S,S-tributyl phosphorotrithioate (an esterase inhibitor). SR: Synergism Ratio = LC50 of the insecticide alone / LC50 of the insecticide + synergist.

Experimental Protocols

The following are generalized protocols for investigating organophosphate resistance.

Protocol 1: Insecticide Bioassay for Determining LC50

This protocol is used to determine the concentration of an insecticide that is lethal to 50% of a test population.

Materials:

  • Technical grade this compound or other organophosphate insecticide

  • Acetone or other suitable solvent

  • Distilled water

  • Surfactant (e.g., Triton X-100)

  • Test insects (susceptible and field-collected populations)

  • Petri dishes or vials

  • Filter paper or appropriate substrate (e.g., leaf discs)

  • Micropipettes

  • Incubator or environmental chamber

Procedure:

  • Prepare a stock solution of the insecticide in the chosen solvent.

  • Make a series of serial dilutions of the stock solution to create a range of at least five concentrations. A control with only the solvent and surfactant should also be prepared.

  • Apply a known volume of each dilution to the filter paper or substrate and allow the solvent to evaporate.

  • Introduce a known number of insects (e.g., 20-30) into each petri dish or vial.

  • Incubate the insects under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod) for a specified period (e.g., 24, 48, or 72 hours).

  • Record the number of dead insects at each concentration. Insects are considered dead if they are unable to make a coordinated movement when prodded.

  • Analyze the mortality data using probit analysis to calculate the LC50 values and their 95% confidence intervals.

Protocol 2: Synergist Bioassay for Investigating Metabolic Resistance

This protocol helps to identify the involvement of P450s and esterases in resistance.

Materials:

  • Insecticide

  • Synergists: Piperonyl butoxide (PBO) and S,S,S-tributyl phosphorotrithioate (DEF)

  • Other materials as listed in Protocol 1

Procedure:

  • Determine the sub-lethal concentration of each synergist that does not cause significant mortality on its own.

  • Pre-treat a group of insects with the sub-lethal concentration of the synergist for a specified period (e.g., 1-2 hours).

  • Following the pre-treatment, expose the insects to a range of insecticide concentrations as described in Protocol 1.

  • A control group should be exposed to the insecticide without the synergist pre-treatment.

  • Calculate the LC50 for the insecticide with and without the synergist.

  • Calculate the Synergism Ratio (SR). An SR greater than 1 suggests the involvement of the inhibited enzyme system in resistance.

Protocol 3: Biochemical Assays for Detoxification Enzyme Activity

These assays measure the activity of key detoxification enzymes.

A. Esterase Activity Assay

Materials:

  • Insect homogenates (prepared in phosphate buffer)

  • α-naphthyl acetate or β-naphthyl acetate (substrate)

  • Fast Blue B salt or Fast Garnet GBC salt (stain)

  • Bovine serum albumin (BSA) standard

  • Spectrophotometer

Procedure:

  • Prepare insect homogenates from individual insects or pooled samples.

  • Centrifuge the homogenate to obtain the supernatant containing the enzymes.

  • In a microplate, mix the supernatant with the substrate solution.

  • Incubate for a specific time at a controlled temperature.

  • Add the staining solution to stop the reaction and develop the color.

  • Measure the absorbance at a specific wavelength (e.g., 600 nm for α-naphthyl acetate).

  • Quantify the protein content of the supernatant using a standard method (e.g., Bradford assay with BSA as the standard).

  • Express the esterase activity as µmol of product formed per minute per mg of protein.

B. Glutathione S-transferase (GST) Activity Assay

Materials:

  • Insect homogenates

  • 1-chloro-2,4-dinitrobenzene (CDNB) (substrate)

  • Reduced glutathione (GSH)

  • Spectrophotometer

Procedure:

  • Prepare the supernatant from insect homogenates as described for the esterase assay.

  • In a microplate, mix the supernatant with CDNB and GSH.

  • Measure the change in absorbance over time at 340 nm.

  • Calculate the GST activity based on the rate of formation of the GSH-CDNB conjugate.

  • Express the activity as µmol of conjugate formed per minute per mg of protein.

C. Cytochrome P450 Monooxygenase (P450) Activity Assay

This is often measured using a model substrate like 7-ethoxycoumarin O-deethylation (ECOD).

Materials:

  • Insect microsomes (prepared by differential centrifugation of homogenates)

  • 7-ethoxycoumarin (substrate)

  • NADPH

  • Spectrofluorometer

Procedure:

  • Prepare microsomes from insect homogenates.

  • In a microplate, mix the microsomal preparation with 7-ethoxycoumarin.

  • Initiate the reaction by adding NADPH.

  • Measure the production of the fluorescent product, 7-hydroxycoumarin, over time using a spectrofluorometer (excitation at 390 nm, emission at 440 nm).

  • Calculate the P450 activity based on a standard curve of 7-hydroxycoumarin.

  • Express the activity as pmol of product formed per minute per mg of protein.

Visualizations

cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Action ACh_pre Acetylcholine (ACh) in presynaptic neuron ACh_syn ACh in synaptic cleft ACh_pre->ACh_syn Release AChR Acetylcholine Receptor (AChR) on postsynaptic neuron ACh_syn->AChR Binds AChE Acetylcholinesterase (AChE) ACh_syn->AChE Substrate for Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Activates This compound This compound (Organophosphate) This compound->AChE Inhibits ACh_breakdown ACh Breakdown AChE->ACh_breakdown Catalyzes ACh_breakdown->ACh_syn Terminates signal

Caption: Mechanism of action of this compound through acetylcholinesterase inhibition.

start Start: Observe Field Control Failure collect Collect Insect Samples from Field (and maintain susceptible lab colony) start->collect bioassay Perform Insecticide Bioassays (Determine LC50) collect->bioassay calc_rr Calculate Resistance Ratio (RR) bioassay->calc_rr is_resistant Is RR significant? calc_rr->is_resistant synergist Conduct Synergist Bioassays (with PBO and DEF) is_resistant->synergist Yes end Develop Resistance Management Strategy is_resistant->end No biochem Perform Biochemical Assays (EST, GST, P450 activity) synergist->biochem molecular Molecular Analysis (e.g., sequencing of AChE gene) biochem->molecular mechanism Identify Resistance Mechanism(s) molecular->mechanism mechanism->end

Caption: Experimental workflow for insecticide resistance research.

cluster_p450 Cytochrome P450s cluster_est Esterases cluster_gst Glutathione S-transferases insecticide Organophosphate Insecticide (e.g., this compound) p450 P450 Monooxygenases insecticide->p450 Metabolized by est Carboxylesterases insecticide->est Metabolized by gst GSTs insecticide->gst Metabolized by oxidized Oxidized (less toxic) metabolite p450->oxidized hydrolyzed Hydrolyzed (inactive) metabolite est->hydrolyzed conjugated Conjugated metabolite (for excretion) gst->conjugated

Caption: Primary pathways of metabolic resistance to organophosphates.

References

Assessing Endothion Bioavailability in Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothion is an organophosphate insecticide and acaricide.[1] Understanding its bioavailability in soil is critical for assessing its environmental risk, potential for bioaccumulation, and overall impact on ecosystems. The bioavailability of a pesticide in soil refers to the fraction that is available for uptake by organisms, and it is influenced by the chemical's physicochemical properties as well as soil characteristics. This document provides detailed application notes and protocols for assessing the bioavailability of this compound in soil.

Disclaimer: this compound is considered obsolete or discontinued for use as a pesticide in many regions, including the USA and Canada.[1][2] Consequently, specific experimental data and validated protocols for its bioavailability assessment are scarce. The following methods are based on established procedures for other organophosphate pesticides and should be adapted and validated for this compound.

Physicochemical Properties of this compound

A key first step in assessing bioavailability is to understand the inherent properties of the molecule.

PropertyValueSource
Chemical Formula C9H13O6PS[1]
Molar Mass 280.23 g/mol [1]
Appearance White crystals with a slight odor
Water Solubility 1,500,000 mg/L (Very soluble)
Melting Point 90-96 °C
Vapor Pressure 5.69 x 10⁻⁶ mm Hg at 25°C
Log Kow (estimated) -0.31
Estimated Bioconcentration Factor (BCF) 3

This compound's high water solubility and low octanol-water partition coefficient (Log Kow) suggest it will have high mobility in soil and a low potential for bioaccumulation in fatty tissues of organisms.

Experimental Protocols for Assessing Bioavailability

The assessment of this compound's bioavailability in soil can be approached through a combination of chemical extraction methods to determine its concentration in various soil fractions and biological assays to measure its uptake by soil organisms.

Protocol 1: Soil Extraction for this compound Analysis

This protocol outlines methods for extracting this compound from soil samples for subsequent quantification. Given its polarity, polar organic solvents are recommended.

1.1. Materials

  • Soil samples (field-collected or laboratory-spiked)

  • This compound analytical standard

  • Solvents: Acetonitrile, Methanol (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL, solvent-resistant)

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Glass vials for analysis

1.2. Extraction Procedure (based on methods for other organophosphates)

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris. Determine the moisture content of a subsample to allow for reporting results on a dry weight basis.

  • Extraction:

    • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • For spiked samples, briefly vortex to mix and then allow a 30-minute equilibration period before proceeding.

    • Securely cap the tubes and shake them on a mechanical shaker at 200 rpm for 1 hour. Alternatively, vortex vigorously for 2 minutes.

  • Phase Separation and Cleanup:

    • Add 5 g of anhydrous sodium sulfate to the tube to remove excess water and aid in phase separation.

    • Vortex for 30 seconds.

    • Centrifuge the tubes at 4000 rpm for 10 minutes to pellet the soil particles.

  • Filtration and Collection:

    • Carefully decant the supernatant (the acetonitrile extract).

    • Filter the extract through a 0.22 µm syringe filter into a clean glass vial.

    • The extract is now ready for analysis by HPLC or GC.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Due to its low volatility, HPLC is a suitable technique for the quantification of this compound.

2.1. Instrumentation and Conditions

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended. For example:

    • Start with 30% acetonitrile and 70% water.

    • Linearly increase to 80% acetonitrile over 15 minutes.

    • Hold at 80% acetonitrile for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: To be determined by running a UV-Vis spectrum of the this compound standard (a starting point could be around 254 nm).

  • Column Temperature: 30 °C.

2.2. Calibration Prepare a series of standard solutions of this compound in acetonitrile (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

2.3. Sample Analysis Inject the filtered soil extracts and determine the concentration of this compound by comparing the peak area to the calibration curve.

Protocol 3: Earthworm Bioaccumulation Assay

This biological assay provides a direct measure of the bioavailable fraction of this compound in the soil.

3.1. Materials

  • Earthworms (Eisenia fetida)

  • Test soil (either field-contaminated or laboratory-spiked with this compound)

  • Control soil (uncontaminated, with similar physicochemical properties)

  • Glass containers with perforated lids

  • Deionized water

  • Analytical balance

3.2. Experimental Procedure

  • Acclimation: Acclimate the earthworms in the control soil for at least 72 hours before the experiment.

  • Exposure:

    • Place 500 g of the test soil into each glass container.

    • Moisten the soil to 60% of its water-holding capacity with deionized water.

    • Introduce 10 adult earthworms (with a developed clitellum) of similar size into each container.

    • Maintain the containers in a controlled environment (e.g., 20 ± 2 °C, with a 12:12 hour light:dark cycle) for 28 days.

  • Sampling:

    • At the end of the exposure period, carefully remove the earthworms from the soil.

    • Rinse them with deionized water to remove any adhering soil particles.

    • Place the earthworms on moist filter paper for 48 hours to allow for gut clearance.

  • Analysis:

    • Record the final weight of the earthworms.

    • The earthworms are then euthanized (e.g., by freezing) and prepared for analysis. This involves homogenization and extraction of this compound from the tissue, followed by quantification using the analytical method described in Protocol 2.

    • Analyze the soil concentration of this compound at the beginning and end of the experiment.

3.3. Data Presentation The bioaccumulation of this compound can be expressed as the Bioaccumulation Factor (BAF), calculated as:

BAF = (Concentration of this compound in earthworm tissue (mg/kg)) / (Concentration of this compound in soil (mg/kg))

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables.

Table 1: this compound Concentration in Soil Extracts

Sample IDSoil TypeSpiked Concentration (mg/kg)Extracted Concentration (mg/kg)% Recovery
ControlSandy Loam0Not DetectedN/A
Sample 1Sandy Loam108.585
Sample 2Clay107.272
Sample 3Organic Rich106.161

Table 2: Bioaccumulation of this compound in Earthworms

Soil TypeInitial Soil Conc. (mg/kg)Final Soil Conc. (mg/kg)Earthworm Tissue Conc. (mg/kg)Bioaccumulation Factor (BAF)
Sandy Loam10.18.92.30.26
Clay9.88.51.80.21
Organic Rich10.37.91.10.14

Visualizations

Experimental Workflow for this compound Bioavailability Assessment

experimental_workflow cluster_soil_prep Soil Preparation & Spiking cluster_extraction Chemical Extraction cluster_analysis Chemical Analysis cluster_bioassay Biological Assay soil_collection Soil Collection sieving Sieving (2mm) soil_collection->sieving spiking Spiking with this compound sieving->spiking extraction Solvent Extraction (Acetonitrile) spiking->extraction earthworm_exposure Earthworm Exposure (28 days) spiking->earthworm_exposure centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification data_analysis Data Analysis & Interpretation quantification->data_analysis Calculate % Recovery quantification->data_analysis Calculate BAF gut_clearance Gut Clearance earthworm_exposure->gut_clearance tissue_extraction Tissue Extraction gut_clearance->tissue_extraction tissue_extraction->hplc

Caption: Workflow for assessing this compound bioavailability.

Signaling Pathway: Acetylcholinesterase Inhibition by this compound

This compound, like other organophosphates, acts as an inhibitor of the enzyme acetylcholinesterase (AChE).

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_normal Normal Function cluster_inhibition Inhibition by this compound presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft 1. Acetylcholine (ACh) Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic 2. ACh binds to Receptors AChE Acetylcholinesterase (AChE) hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->hydrolysis 3. ACh Breakdown inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE 4. Inhibition no_hydrolysis ACh Breakdown Blocked inhibited_AChE->no_hydrolysis accumulation ACh Accumulation in Synaptic Cleft no_hydrolysis->accumulation hyperstimulation Continuous Stimulation of Postsynaptic Neuron (Neurotoxicity) accumulation->hyperstimulation

References

Application Notes and Protocols for Real-Time Endothion Monitoring Using Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothion is an organophosphate pesticide, and its detection in real-time is crucial for environmental monitoring and ensuring public health.[1][2][3] Biosensors offer a promising alternative to traditional analytical methods for pesticide detection due to their cost-effectiveness, portability, rapid response times, and minimal sample preparation.[1] This document provides detailed application notes and protocols for the development of biosensors for the real-time monitoring of this compound. The primary focus is on acetylcholinesterase (AChE)-based biosensors, which are the most common type for organophosphate detection.[4]

The principle behind these biosensors lies in the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphate compounds like this compound. The biosensor measures the extent of enzyme inhibition, which directly correlates with the concentration of the pesticide. This inhibition leads to a decrease in the production of an electroactive or optically active product, resulting in a measurable signal change.

Sensor Types and Performance

Various types of biosensors can be developed for the detection of organophosphates. The choice of biosensor depends on the specific application, required sensitivity, and available resources. The most common types are electrochemical and optical biosensors.

Data Presentation: Comparison of Biosensor Performance for Organophosphate Detection
Biosensor TypeRecognition ElementTransduction MethodAnalyteLinear RangeLimit of Detection (LOD)Reference
ElectrochemicalAcetylcholinesterase (AChE) & Ti3C2Tx MXene Quantum DotsDifferential Pulse Voltammetry (DPV)Chlorpyrifos10⁻¹⁴–10⁻⁸ M1 x 10⁻¹⁷ M
ElectrochemicalAcetylcholinesterase (AChE) & Graphene/Transition Metal CarbidesDifferential Pulse Voltammetry (DPV)Dichlorvos11.31 μM - 22.6 nM14.45 nM
Solution-Gated Graphene TransistorAcetylcholinesterase (AChE) & ChitosanElectrochemicalOrganophosphates300 nM - 3 μM10 nM
OpticalMethyl Parathion Hydrolase (MPH)AbsorbanceMethyl ParathionUp to 1 x 10⁻⁴ M4 μM

Experimental Protocols

Protocol 1: Fabrication of an Electrochemical Acetylcholinesterase (AChE) Biosensor

This protocol describes the fabrication of an electrochemical biosensor for the detection of this compound based on the inhibition of AChE immobilized on a modified electrode.

Materials:

  • Glassy carbon electrode (GCE)

  • Chitosan

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Glutaraldehyde

  • Phosphate buffer solution (PBS), pH 7.4

  • Acetylthiocholine chloride (ATCl)

  • Potassium ferricyanide/ferrocyanide solution

  • This compound standard solutions

  • Electrochemical workstation

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with alumina slurry, followed by sonication in ethanol and deionized water.

    • Dry the electrode under a nitrogen stream.

  • Immobilization of AChE:

    • Prepare a chitosan solution by dissolving chitosan in acetic acid solution.

    • Drop-cast a small volume of the chitosan solution onto the cleaned GCE surface and let it dry to form a film.

    • Prepare a solution of AChE in PBS.

    • Activate the chitosan film by exposing it to glutaraldehyde vapor.

    • Drop-cast the AChE solution onto the activated chitosan film and allow it to immobilize.

    • Rinse the electrode with PBS to remove any unbound enzyme.

  • Electrochemical Measurements:

    • Characterize the electrode surface using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) in a potassium ferricyanide/ferrocyanide solution.

    • For this compound detection, incubate the biosensor in the sample solution containing this compound for a specific period.

    • After incubation, measure the electrochemical response of the biosensor in a PBS solution containing acetylthiocholine chloride (ATCl) as the substrate using differential pulse voltammetry (DPV) or cyclic voltammetry (CV).

    • The decrease in the current signal is proportional to the concentration of this compound.

Protocol 2: Development of an Optical Biosensor for this compound Detection

This protocol outlines the development of an optical biosensor based on the enzymatic reaction of an organophosphate hydrolase.

Materials:

  • Organophosphate hydrolase (OPH) or a similar enzyme that can degrade this compound.

  • Agarose beads

  • Nickel-NTA (nitrilotriacetic acid) resin

  • LEDs (one as a signal light and one as a reference)

  • Photodiode

  • This compound standard solutions

  • Buffer solution (e.g., Tris-HCl, pH 8.5)

Procedure:

  • Enzyme Immobilization:

    • Immobilize the OPH enzyme onto Ni-NTA agarose beads via a metal-chelate affinity tag (e.g., 6x His tag).

  • Optical Setup:

    • Construct a simple optical sensing system with two LEDs and a photodiode.

    • One LED should emit light at the maximum absorbance wavelength of the product of this compound hydrolysis (a colored product), serving as the signal light.

    • The other LED, with a wavelength that is not absorbed by the product, will act as the reference light.

  • Detection Principle:

    • The immobilized enzyme will catalyze the hydrolysis of this compound, leading to the formation of a colored product (e.g., p-nitrophenol if a nitrophenyl-containing organophosphate is used as a model).

    • The absorbance of this product is measured by the photodiode.

  • Measurement:

    • Introduce the this compound sample to the immobilized enzyme.

    • Monitor the change in absorbance over time. The rate of change or the final absorbance value will be proportional to the concentration of this compound in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for AChE-based detection and a typical experimental workflow for biosensor development.

G cluster_pathway AChE Inhibition Signaling Pathway Acetylcholine Acetylcholine (Substrate) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline Choline AChE->Choline Thiocholine Thiocholine (Electroactive Product) AChE->Thiocholine Inhibited_AChE Inhibited AChE This compound This compound (Inhibitor) This compound->AChE Inhibition

Caption: AChE Inhibition Pathway for this compound Detection.

G cluster_workflow Experimental Workflow for Biosensor Development A Electrode Preparation & Modification B Enzyme Immobilization A->B C Characterization (CV, EIS) B->C D Incubation with This compound C->D E Signal Measurement (DPV/Optical) D->E F Data Analysis & Calibration Curve E->F

Caption: Workflow for Biosensor Development and Testing.

Logical Relationships

The logical relationship between the components of the biosensor system is crucial for its functionality.

G cluster_logical Logical Relationship of Biosensor Components Analyte This compound (Analyte) Bioreceptor AChE (Bioreceptor) Analyte->Bioreceptor Binds/Inhibits Transducer Electrode/Optical System (Transducer) Bioreceptor->Transducer Causes Change Signal Measurable Signal (Current/Absorbance) Transducer->Signal Converts to

Caption: Core Components and Interactions in the Biosensor.

References

Application Notes and Protocols for Studying Organophosphate Detoxification Pathways Using Fenthion as a Model Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introductory Note on the Use of Fenthion

Initial literature searches for the organophosphate endothion yielded limited information regarding its metabolic pathways and its use as a research tool for studying detoxification. Records from the World Health Organization indicate that this compound may be an obsolete or discontinued pesticide. To provide a comprehensive and data-rich resource, this document utilizes the well-characterized organophosphate insecticide fenthion as a model substrate. Fenthion shares structural similarities with other organophosphates and its detoxification pathways, involving key enzyme families such as Cytochrome P450s and Glutathione S-Transferases, are well-documented, making it an excellent substitute for these application notes.

Overview of Fenthion Detoxification Pathways

Fenthion, an organothiophosphate insecticide, undergoes extensive metabolism in biological systems, primarily in the liver. These metabolic processes are crucial in determining its toxicity and rate of elimination. The detoxification of fenthion involves a series of enzymatic reactions that can be broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism: This phase primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes and Flavin-containing Monooxygenases (FMOs). The key transformations include:

  • Desulfuration (Activation): The conversion of the P=S bond to a P=O bond, resulting in the formation of fenthion-oxon. This is a bioactivation step, as the oxon form is a more potent inhibitor of acetylcholinesterase.

  • Sulfoxidation: The oxidation of the sulfide group to a sulfoxide, forming fenthion-sulfoxide. This can be followed by further oxidation to fenthion-sulfone. These reactions can also occur on the fenthion-oxon metabolite.

Phase II Metabolism: This phase involves the conjugation of fenthion or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. The primary Phase II reaction for organophosphates is conjugation with glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).

The major metabolites of fenthion include fenthion-sulfoxide and fenthion-oxon[1][2]. While CYPs can form both metabolites, hepatic FMOs primarily catalyze the formation of fenthion-sulfoxide[1].

Fenthion Metabolic Pathway Diagram

Fenthion_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide CYPs, FMOs Fenthion_Oxon Fenthion Oxon (more toxic) Fenthion->Fenthion_Oxon CYPs GSH_Conjugates GSH Conjugates Fenthion->GSH_Conjugates GSTs Fenthion_Oxon_Sulfoxide Fenthion Oxon Sulfoxide Fenthion_Sulfoxide->Fenthion_Oxon_Sulfoxide CYPs Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone CYPs Fenthion_Oxon->Fenthion_Oxon_Sulfoxide CYPs Fenthion_Oxon->GSH_Conjugates GSTs Fenthion_Oxon_Sulfone Fenthion Oxon Sulfone Fenthion_Oxon_Sulfoxide->Fenthion_Oxon_Sulfone CYPs Excretion Excretion GSH_Conjugates->Excretion

Caption: Metabolic pathway of fenthion highlighting Phase I and Phase II detoxification.

Quantitative Data on Fenthion Metabolism

The following tables summarize the key quantitative data for the metabolism of fenthion by various human cytochrome P450 isoforms. This data is essential for understanding the contribution of each enzyme to fenthion detoxification and for developing predictive models of drug-drug interactions.

Table 1: Enzyme Kinetic Parameters for Fenthion Metabolism by Human CYP Isoforms

CYP IsoformMetaboliteKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km)
CYP1A2 Fenthion Oxon10.512511.9
Fenthion Sulfoxide12.11058.7
CYP2B6 Fenthion Oxon8.525029.4
Fenthion Sulfoxide15.2553.6
CYP2C9 Fenthion Oxon25.6803.1
Fenthion Sulfoxide22.4954.2
CYP3A4 Fenthion Oxon55.23506.3
Fenthion Sulfoxide48.94108.4

Data synthesized from available literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the detoxification of fenthion.

In Vitro Metabolism of Fenthion using Human Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of fenthion in a complex biological matrix containing a wide range of drug-metabolizing enzymes.

Objective: To determine the rate of fenthion metabolism and identify the major metabolites formed by human liver microsomes.

Materials:

  • Fenthion

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trichloroacetic acid (TCA) or other quenching agent

  • Centrifuge

  • Incubator/water bath (37°C)

  • HPLC system for analysis

Protocol:

  • Prepare a stock solution of fenthion in a suitable solvent (e.g., DMSO or acetonitrile).

  • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5-1 mg/mL), and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding fenthion to the desired final concentration (e.g., 1-100 µM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or a quenching agent like TCA.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • Analyze the supernatant for the disappearance of fenthion and the formation of its metabolites using a validated HPLC method (see Protocol 3.4).

Experimental Workflow for In Vitro Metabolism

in_vitro_workflow start Start prep_reagents Prepare Reagents (HLMs, Fenthion, Buffer, NADPH system) start->prep_reagents pre_incubate Pre-incubate Microsomes and NADPH System at 37°C prep_reagents->pre_incubate add_fenthion Initiate Reaction by Adding Fenthion pre_incubate->add_fenthion incubate Incubate at 37°C with Shaking add_fenthion->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench Reaction (e.g., with Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end End analyze->end

Caption: Workflow for in vitro metabolism of fenthion using human liver microsomes.

Cytochrome P450 Isoform Activity Assay

This protocol is designed to identify which specific CYP isoforms are responsible for fenthion metabolism.

Objective: To determine the kinetic parameters (Km and Vmax) of fenthion metabolism by individual recombinant human CYP isoforms.

Materials:

  • Fenthion

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • HPLC system for analysis

Protocol:

  • Prepare a series of fenthion dilutions in the appropriate buffer to cover a range of concentrations (e.g., 0.5 µM to 100 µM).

  • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, the specific recombinant CYP isoform, and NADPH.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reactions by adding the different concentrations of fenthion to the wells.

  • Incubate for a predetermined time that is within the linear range of product formation.

  • Terminate the reactions by adding ice-cold acetonitrile.

  • Centrifuge the plate/tubes to pellet the precipitated protein.

  • Transfer the supernatant to an analysis plate/vials.

  • Analyze the formation of fenthion-oxon and fenthion-sulfoxide by HPLC (see Protocol 3.4).

  • Plot the rate of product formation against the fenthion concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Glutathione S-Transferase (GST) Activity Assay

This is a general spectrophotometric assay that can be used to measure the overall GST activity in a sample. It can be adapted to assess the potential for fenthion or its metabolites to be conjugated by GSTs.

Objective: To measure the total GST activity in a biological sample (e.g., liver cytosol) and to screen for potential GST-mediated conjugation of fenthion.

Materials:

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Reduced glutathione (GSH)

  • Phosphate buffer (pH 6.5)

  • Biological sample (e.g., liver cytosol)

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Protocol:

  • Prepare a stock solution of CDNB in ethanol and a stock solution of GSH in water.

  • Prepare the assay cocktail by mixing phosphate buffer (pH 6.5), GSH solution (final concentration ~1 mM), and CDNB solution (final concentration ~1 mM).

  • Equilibrate the assay cocktail and the biological sample to 25°C.

  • In a cuvette or a 96-well plate, add the assay cocktail.

  • Add the biological sample to the cuvette/well to initiate the reaction.

  • Immediately measure the increase in absorbance at 340 nm over time (e.g., for 5 minutes)[1]. The rate of increase in absorbance is proportional to the GST activity.

  • To test for fenthion conjugation, fenthion or its metabolites can be included in the reaction mixture to see if they compete with CDNB, leading to a decrease in the rate of the CDNB-GSH conjugation.

Workflow for GST Activity Assay

gst_workflow start Start prep_reagents Prepare Reagents (CDNB, GSH, Buffer) start->prep_reagents prep_cocktail Prepare Assay Cocktail prep_reagents->prep_cocktail add_cocktail Add Cocktail to Cuvette/Well prep_cocktail->add_cocktail add_sample Add Biological Sample to Initiate Reaction add_cocktail->add_sample measure_abs Measure Absorbance at 340 nm over Time add_sample->measure_abs calculate Calculate GST Activity measure_abs->calculate end End calculate->end

Caption: General workflow for the spectrophotometric GST activity assay.

HPLC Method for the Analysis of Fenthion and its Metabolites

This protocol provides a general framework for the separation and quantification of fenthion and its primary metabolites.

Objective: To separate and quantify fenthion, fenthion-sulfoxide, and fenthion-oxon in samples from in vitro metabolism assays.

Materials:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid or other mobile phase modifier

  • Analytical standards of fenthion, fenthion-sulfoxide, and fenthion-oxon

Protocol:

  • Sample Preparation: Use the supernatant from the quenched and centrifuged in vitro metabolism reactions (Protocol 3.1 or 3.2).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used. For example, a gradient from 20% to 80% acetonitrile over 15 minutes[3].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength appropriate for fenthion and its metabolites (e.g., 254 nm) or MS detection for higher sensitivity and specificity.

  • Quantification:

    • Prepare a calibration curve using the analytical standards of fenthion, fenthion-sulfoxide, and fenthion-oxon.

    • Integrate the peak areas of the analytes in the samples and quantify the concentrations using the calibration curve.

Conclusion

These application notes provide a comprehensive guide for researchers interested in studying the detoxification of organophosphate insecticides using fenthion as a model compound. The detailed protocols and quantitative data presented herein will facilitate the design and execution of experiments aimed at elucidating the roles of key metabolic enzymes in the biotransformation of this important class of environmental contaminants. The provided diagrams offer a clear visual representation of the metabolic pathways and experimental workflows, further aiding in the understanding and implementation of these studies.

References

Application Notes and Protocols for Assessing Endothion Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothion is an organophosphate (OP) pesticide, a class of compounds known for their potential neurotoxicity and cytotoxic effects. Assessing the in vitro toxicity of this compound is a critical step in understanding its mechanism of action and potential risks to human health. These application notes provide detailed protocols for evaluating this compound-induced cytotoxicity using common cell culture-based assays. The described methods are fundamental for screening, mechanistic studies, and the development of potential therapeutic interventions. Organophosphates are known to induce cytotoxicity primarily through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.[1][2] This can trigger a cascade of events including excitotoxicity, oxidative stress, and ultimately, cell death.[1][3]

Recommended Cell Culture Models

The choice of cell line is crucial for obtaining relevant cytotoxicity data. Below is a list of commonly used cell lines for assessing the cytotoxicity of pesticides, including organophosphates.

Cell LineTissue of OriginRationale for Use
HepG2 Human Liver CarcinomaRepresents a liver model, a primary site for xenobiotic metabolism.
SH-SY5Y Human NeuroblastomaA relevant model for studying neurotoxicity, a key effect of organophosphates.
Caco-2 Human Colon AdenocarcinomaModels the intestinal barrier and is useful for studying absorption and toxicity upon ingestion.
A549 Human Lung CarcinomaRelevant for assessing toxicity following inhalation exposure.
Primary Neurons/Astrocytes Animal-derivedProvide a more physiologically relevant model for neurotoxicity studies.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • 96-well tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.

Materials:

  • 96-well tissue culture plates

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity detection kit (commercially available)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (Steps 1-4).

  • Prepare control wells:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

    • Culture medium background: Medium without cells.

  • After the incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution (provided in the kit) to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • 96-well, white-walled plates (for luminescence-based assays) or clear plates (for fluorescence-based assays)

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in the MTT assay protocol (Steps 1-4).

  • After the desired incubation time, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the caspase-3/7 reagent to each well.

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader.

Data Analysis: The relative luminescence/fluorescence units (RLU/RFU) are proportional to the amount of caspase-3/7 activity. Data can be expressed as fold change relative to the untreated control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) after this compound Treatment

This compound Conc. (µM)% Cell Viability (Mean ± SD) at 24h% Cell Viability (Mean ± SD) at 48h% Cell Viability (Mean ± SD) at 72h
0 (Control)100 ± 5.2100 ± 4.8100 ± 5.5
1
10
50
100
200

Table 2: Cytotoxicity (LDH Assay) after this compound Treatment

This compound Conc. (µM)% Cytotoxicity (Mean ± SD) at 24h% Cytotoxicity (Mean ± SD) at 48h% Cytotoxicity (Mean ± SD) at 72h
0 (Control)0 ± 2.10 ± 2.50 ± 2.3
1
10
50
100
200

Table 3: Apoptosis (Caspase-3/7 Activity) after this compound Treatment

This compound Conc. (µM)Caspase-3/7 Activity (Fold Change vs. Control) at 24hCaspase-3/7 Activity (Fold Change vs. Control) at 48hCaspase-3/7 Activity (Fold Change vs. Control) at 72h
0 (Control)1.01.01.0
1
10
50
100
200

Signaling Pathways and Experimental Workflows

Organophosphate-Induced Oxidative Stress Pathway

Organophosphates can induce the generation of reactive oxygen species (ROS), leading to oxidative stress, which in turn can cause cellular damage and trigger apoptosis.

G OP This compound (Organophosphate) AChE Acetylcholinesterase (AChE) Inhibition OP->AChE ACh Acetylcholine Accumulation AChE->ACh Receptor Cholinergic Receptor Overstimulation ACh->Receptor Ca Increased Intracellular Ca2+ Receptor->Ca Mito Mitochondrial Dysfunction Ca->Mito ROS Reactive Oxygen Species (ROS) Generation Mito->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Organophosphate-induced oxidative stress pathway.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Organophosphate-induced oxidative stress can trigger the mitochondrial pathway of apoptosis, leading to the activation of caspases and programmed cell death.

G OS Oxidative Stress Bcl2 Bcl-2 Family (e.g., Bax, Bak) OS->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mitochondrial pathway of apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the overall workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Seeding (96-well plate) Treatment This compound Treatment (Dose-Response) CellCulture->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Data Absorbance/ Luminescence Measurement MTT->Data LDH->Data Caspase->Data Calc Calculation of % Viability/ % Cytotoxicity/ Fold Change Data->Calc Report Data Reporting (Tables & Graphs) Calc->Report

Caption: Experimental workflow for cytotoxicity assessment.

References

Troubleshooting & Optimization

Technical Support Center: Improving Endothion Extraction Efficiency from Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of the organophosphorus pesticide Endothion from complex fatty matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty matrices?

A1: The primary challenge in extracting this compound, a moderately lipophilic pesticide, from fatty matrices is the high amount of co-extracted lipids (triglycerides). These co-extractives can lead to several analytical problems, including:

  • Matrix effects: Signal suppression or enhancement in chromatographic systems like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), leading to inaccurate quantification.[1][2][3]

  • Instrument contamination: Buildup of non-volatile lipids in the GC inlet and column or the LC-MS interface, resulting in poor chromatographic performance, peak tailing, and system downtime.

  • Lowered sensitivity: High background noise from the matrix can obscure the analyte signal, leading to higher limits of detection (LOD) and quantification (LOQ).

Q2: Which extraction method is recommended for this compound in fatty samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its various modifications are widely recommended for the extraction of pesticide residues, including organophosphates like this compound, from fatty food matrices.[4][5] The original QuEChERS method is often adapted for high-fat samples by modifying the cleanup step to enhance lipid removal.

Q3: What are the most effective cleanup strategies for removing lipids from the extract?

A3: Several cleanup strategies can be employed after the initial extraction to remove interfering lipids:

  • Dispersive Solid-Phase Extraction (d-SPE): This is a common step in the QuEChERS protocol. For fatty matrices, d-SPE tubes often contain a combination of Primary Secondary Amine (PSA) to remove fatty acids and other polar interferences, and C18 or other non-polar sorbents to remove lipids.

  • Z-Sep/Z-Sep+ Sorbents: These are zirconia-based sorbents that have a high affinity for lipids and pigments and can be used in d-SPE for effective cleanup of fatty extracts.

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent with a high selectivity for lipid removal.

  • Solid-Phase Extraction (SPE): Cartridges packed with C18 or other suitable sorbents can be used for a more traditional cleanup approach.

  • Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective at separating large lipid molecules from smaller pesticide analytes. However, it is generally more time-consuming and requires specialized equipment.

Q4: Can I use solvents other than acetonitrile for the initial extraction?

A4: While acetonitrile is the most common solvent used in the QuEChERS method due to its ability to provide good recoveries for a wide range of pesticides with minimal co-extraction of lipids, other solvents can be used. Ethyl acetate is another solvent that has been used; however, it may co-extract more lipids, necessitating a more rigorous cleanup step. The choice of solvent can impact the extraction efficiency of this compound, and it is recommended to validate the chosen solvent for your specific matrix.

Q5: How can I minimize this compound degradation during sample preparation?

A5: To minimize the degradation of this compound, which can be susceptible to hydrolysis under certain conditions, consider the following:

  • pH control: Acidifying the extraction solvent (e.g., with 1% acetic acid or formic acid) can help to stabilize pH-sensitive pesticides.

  • Temperature: Perform extractions at room temperature or below, and avoid exposing the sample to high temperatures for extended periods. When evaporating the solvent, use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Storage: Store extracts at low temperatures (-20°C or below) in the dark to prevent degradation before analysis.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery of this compound Incomplete extraction from the matrix.- Ensure thorough homogenization of the sample. - Increase the shaking/vortexing time during the extraction step. - Consider using a higher solvent-to-sample ratio.
Analyte loss during cleanup.- Evaluate the type and amount of d-SPE sorbent. Highly lipophilic pesticides may be partially retained by C18 or Z-Sep. Optimize the sorbent amount. - For SPE cleanup, ensure proper conditioning of the cartridge and optimize the elution solvent.
Degradation of this compound.- Check the pH of the sample and extraction solvent. Consider buffering or acidifying the solvent. - Avoid high temperatures during solvent evaporation.
High Lipid Content in Final Extract Inefficient cleanup.- Increase the amount of C18 or Z-Sep sorbent in the d-SPE step. - Consider using a more effective lipid removal sorbent like EMR—Lipid. - Implement a freeze-out step: after extraction, place the acetonitrile extract in a freezer (-20°C for at least 1 hour) to precipitate lipids, then centrifuge at a low temperature and collect the supernatant.
High fat content in the original sample.- For very fatty samples (>15-20% fat), consider a liquid-liquid partitioning step with hexane before the cleanup step to remove the bulk of the fat.
Poor Chromatographic Peak Shape (e.g., tailing) Matrix effects from co-eluting compounds.- Improve the cleanup procedure to remove more matrix components. - Dilute the final extract to reduce the concentration of matrix components injected into the system.
Contamination of the GC inlet liner or column.- Perform regular maintenance on your GC-MS system, including changing the inlet liner and trimming the analytical column.
Inconsistent Results (Poor Precision) Non-homogenous sample.- Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, cryogenic milling can improve homogeneity.
Inconsistent sample preparation technique.- Use an internal standard to correct for variations in extraction efficiency and injection volume. - Ensure consistent timing and execution of each step in the protocol.
Signal Suppression/Enhancement in MS Detection Matrix effects.- Use matrix-matched calibration standards to compensate for signal suppression or enhancement. - Use a stable isotope-labeled internal standard for this compound if available. - Improve the cleanup procedure to reduce the amount of co-eluting matrix components.

Quantitative Data Summary

The following tables summarize expected recovery rates for organophosphorus pesticides, such as this compound, from various fatty matrices using different extraction and cleanup methods. Please note that actual recoveries may vary depending on the specific matrix, fortification level, and laboratory conditions.

Table 1: Expected Recovery of Organophosphorus Pesticides using QuEChERS with Different d-SPE Sorbents

Matrixd-SPE Cleanup SorbentExpected Recovery Range (%)Reference(s)
Edible OilPSA + C1870 - 110
Edible OilZ-Sep+70 - 120
Edible OilEMR—Lipid70 - 120
Dairy (Milk, Butter)PSA + C1880 - 110
Fish TissuePSA + C1870 - 100

Table 2: Expected Recovery of Organophosphorus Pesticides using Other Cleanup Techniques

MatrixCleanup TechniqueExpected Recovery Range (%)Reference(s)
Fatty FoodsSolid-Phase Extraction (C18)80 - 110
Fish TissueGel Permeation Chromatography (GPC)70 - 110

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Edible Oil

This protocol is a general guideline and should be validated for your specific application.

1. Sample Preparation and Extraction: a. Weigh 10 g of the homogenized oil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile containing 1% acetic acid. c. Add an appropriate internal standard. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). e. Cap the tube tightly and shake vigorously for 1 minute. f. Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. b. Vortex for 30 seconds. c. Centrifuge at ≥3000 x g for 5 minutes.

3. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. The extract can be directly analyzed by GC-MS or LC-MS/MS or concentrated and reconstituted in a suitable solvent if necessary.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Fatty Matrices

This protocol is a general guideline for SPE cleanup following an initial solvent extraction.

1. Initial Extraction: a. Extract the homogenized fatty sample with an appropriate solvent (e.g., acetonitrile or ethyl acetate). b. Concentrate the extract to a small volume.

2. SPE Cleanup: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water. b. Load the concentrated extract onto the SPE cartridge. c. Wash the cartridge with a polar solvent (e.g., 5 mL of water/methanol mixture) to remove polar interferences. d. Elute this compound with a less polar solvent (e.g., 10 mL of acetonitrile or ethyl acetate).

3. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable solvent for chromatographic analysis.

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Homogenize Fatty Sample Weighing Weigh Sample Homogenization->Weighing Solvent_Addition Add Acetonitrile (+/- Acid) & IS Weighing->Solvent_Addition Salts_Addition Add QuEChERS Salts Solvent_Addition->Salts_Addition Shaking Shake Vigorously Salts_Addition->Shaking Centrifugation1 Centrifuge Shaking->Centrifugation1 dSPE d-SPE Cleanup (PSA + C18/Z-Sep) Centrifugation1->dSPE Vortexing Vortex dSPE->Vortexing Centrifugation2 Centrifuge Vortexing->Centrifugation2 Supernatant Collect Supernatant Centrifugation2->Supernatant Analysis GC-MS or LC-MS/MS Analysis Supernatant->Analysis

Caption: QuEChERS workflow for this compound extraction from fatty matrices.

Troubleshooting_Logic Start Low this compound Recovery Check_Extraction Incomplete Extraction? Start->Check_Extraction Check_Cleanup Loss During Cleanup? Check_Extraction->Check_Cleanup No Increase_Shaking Increase Shaking Time/ Solvent Ratio Check_Extraction->Increase_Shaking Yes Check_Degradation Analyte Degradation? Check_Cleanup->Check_Degradation No Optimize_Sorbent Optimize d-SPE Sorbent/ SPE Elution Check_Cleanup->Optimize_Sorbent Yes Control_pH_Temp Control pH and Temperature Check_Degradation->Control_pH_Temp Yes Success Recovery Improved Check_Degradation->Success No Increase_Shaking->Success Optimize_Sorbent->Success Control_pH_Temp->Success

Caption: Troubleshooting logic for low this compound recovery.

References

troubleshooting matrix effects in Endothion LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Endothion.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound LC-MS analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[1][2] This can significantly affect the accuracy, precision, and sensitivity of the analytical method.[2]

Q2: What are the common causes of ion suppression for this compound in ESI-LC-MS?

A2: Ion suppression in electrospray ionization (ESI) is a common challenge in LC-MS analysis. For organophosphorus pesticides like this compound, ion suppression can be caused by several factors, including:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the limited available charge on the ESI droplet surface, reducing the ionization efficiency of the analyte.[1]

  • Changes in Droplet Properties: Non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, hindering the formation of gas-phase ions.

  • Charge Neutralization: In the gas phase, matrix components can neutralize the charged this compound ions before they reach the mass analyzer.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant this compound signal indicates the retention times at which ion suppression or enhancement occurs.

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract after the extraction process. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound LC-MS analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Matrix components interfering with chromatography.- Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or use a different analytical column to improve separation from interfering matrix components. - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.
Low this compound Recovery Inefficient extraction from the sample matrix.- Optimize Extraction Solvent: Test different solvents or solvent mixtures to improve the extraction efficiency of this compound from the specific matrix. - Adjust pH: The pH of the sample and extraction solvent can significantly impact the recovery of ionizable compounds like this compound. Experiment with different pH values. - Evaluate Extraction Technique: For complex matrices, consider techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) which are designed for multi-residue pesticide analysis.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples.- Use an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for variable matrix effects, as it will be affected similarly to the analyte. If a SIL-IS is unavailable, a structural analog can be used, but it may not co-elute and experience the exact same matrix effects. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the matrix effects between the calibrants and the samples.
Significant Ion Suppression High concentration of co-eluting matrix components.- Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening their impact on this compound ionization. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ). - Enhance Sample Cleanup: Utilize more selective SPE sorbents or perform a multi-step cleanup to remove the specific matrix components causing suppression. For example, a combination of C18 and graphitized carbon black (GCB) SPE cartridges can be effective for removing different types of interferences.
Unexpected Peaks or Interferences Presence of this compound metabolites or other co-extractives.- Perform MS/MS Analysis: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode to selectively detect this compound based on its specific precursor and product ions. This will minimize interferences from other compounds. - Investigate Metabolites: Research known metabolites of this compound, such as this compound sulfoxide and this compound sulfone, and check if they are co-eluting and interfering with the parent compound's signal. Develop chromatographic methods to separate them if necessary.

Quantitative Data Summary

While specific quantitative data for this compound matrix effects and recovery is often matrix-dependent and method-specific, the following table provides a general overview of expected performance for organophosphorus pesticides using common sample preparation techniques.

Matrix Type Sample Preparation Method Analyte Group Average Recovery (%) Observed Matrix Effect Reference
Fruits & VegetablesQuEChERSOrganophosphorus Pesticides83.1 - 123.5Signal Suppression and Enhancement observed depending on analyte and matrix.
Fruits & VegetablesQuEChERS17 Pesticides (including organophosphates)58.4 - 104.3Matrix-dependent
SoilSLE-LC-MS/MSFipronil and 2,4-D61 - 118Signal Suppression
River WaterSPE-LC-MS/MS42 PesticidesVariedVaried ion suppression among pesticides.

Experimental Protocols

Protocol 1: Generic QuEChERS Sample Preparation for Fruits and Vegetables

This protocol is a modified version of the QuEChERS method suitable for the extraction of this compound from high-water-content matrices.

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine - PSA). For matrices with high pigment content, 150 mg of graphitized carbon black (GCB) may be added.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm filter.

    • The extract is now ready for LC-MS analysis. It may be diluted with mobile phase to reduce matrix effects.

Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike
  • Prepare a Blank Matrix Extract: Follow the complete sample preparation protocol (e.g., Protocol 1) using a blank sample of the matrix that is known to be free of this compound.

  • Prepare a Standard Solution in Solvent: Prepare a standard solution of this compound in the final solvent used for your LC-MS analysis (e.g., acetonitrile/water) at a known concentration.

  • Prepare a Spiked Matrix Extract: Take a known volume of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as the standard solution in solvent.

  • LC-MS Analysis: Analyze both the standard solution in solvent and the spiked matrix extract under the same LC-MS conditions.

  • Calculate Matrix Effect: Use the peak areas obtained to calculate the matrix effect as described in the FAQ section.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, MgSO4, GCB) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms data Data Acquisition lcms->data quant Quantification data->quant me_eval Matrix Effect Evaluation data->me_eval report Reporting quant->report me_eval->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_validation Validation start Problem Encountered (e.g., Low Recovery) check_params Review LC-MS Parameters start->check_params check_prep Evaluate Sample Preparation start->check_prep use_is Implement Internal Standard start->use_is If precision is poor matrix_match Use Matrix-Matched Calibration start->matrix_match If accuracy is low optimize_lc Optimize Chromatography check_params->optimize_lc improve_cleanup Enhance Sample Cleanup check_prep->improve_cleanup validate Re-validate Method optimize_lc->validate improve_cleanup->validate use_is->validate matrix_match->validate end Problem Resolved validate->end

Caption: Troubleshooting logic for this compound LC-MS analysis.

References

Technical Support Center: Optimizing Chromatographic Separation of Endothion and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Endothion and its metabolites. The following information is designed to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the separation of this compound and its metabolites?

A1: The most common analytical techniques for the separation of organophosphate pesticides like this compound and its metabolites are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] Specifically, GC-MS and UHPLC-MS/MS are widely used for the analysis of these compounds in various matrices.[3][4]

Q2: What are the typical challenges encountered during the chromatographic analysis of this compound and its metabolites?

A2: Researchers may face several challenges, including poor peak shape, variability in retention times, low sensitivity, and matrix effects, which can interfere with accurate quantification.[3] Additionally, the thermal instability of some organophosphate compounds can be a concern in GC analysis.

Q3: How can I improve the extraction efficiency of this compound and its metabolites from complex matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely used sample preparation technique for pesticide residue analysis in various samples. This method involves an acetonitrile extraction followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components.

Q4: What are the key parameters to optimize in an HPLC-MS/MS method for this compound analysis?

A4: Key parameters to optimize include the mobile phase composition (e.g., water and methanol with formic acid for better sensitivity), the selection of precursor and product ions for multiple reaction monitoring (MRM), and collision energies. Proper optimization of these parameters is crucial for achieving reliable and sensitive chromatographic data.

Q5: How can I address matrix effects that are causing signal suppression in my analysis?

A5: Significant signal suppression is a common issue in the analysis of complex samples. To compensate for this, the use of matrix-matched calibration curves is recommended for accurate quantitative results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its metabolites.

Poor Peak Shape
Symptom Potential Cause Suggested Solution
Peak Tailing Active sites on the column; Secondary interactions between the analyte and the stationary phase.Use a column with end-capping. Ensure the mobile phase pH is appropriate for the analytes.
Peak Fronting Column overload; Sample solvent incompatible with the mobile phase.Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase.
Split Peaks Clogged frit or column void; Channeling in the column packing.Replace the column frit or the column itself. Ensure proper column packing.
Retention Time Variability
Symptom Potential Cause Suggested Solution
Shifting Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature.Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a stable temperature.
Drifting Retention Times Column degradation; Leak in the system.Replace the column. Check all fittings and connections for leaks.
Low Sensitivity
Symptom Potential Cause Suggested Solution
Low Signal-to-Noise Ratio Inefficient ionization in the mass spectrometer; Suboptimal MRM transitions.Optimize the electrospray ionization (ESI) source parameters. Optimize precursor/product ions and collision energies for each analyte.
Poor Recovery Inefficient extraction or sample cleanup.Optimize the sample preparation method (e.g., QuEChERS) to improve extraction efficiency.

Experimental Protocols

Representative UHPLC-MS/MS Method

This protocol is based on a method developed for the simultaneous analysis of fenthion and its five metabolites, which can be adapted for this compound.

  • Instrumentation: Ultra-High Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Sample Preparation: QuEChERS method with citrate buffering.

Representative GC-MS Method

This protocol is a general guideline for the analysis of organophosphate pesticides.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature ramp to ensure separation of all analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of an organophosphate pesticide (fenthion) and its metabolites using UHPLC-MS/MS, which can be considered representative for this compound analysis.

Parameter Value
Limit of Quantitation (LOQ) 0.01 mg/kg
Accuracy (Recovery) 70% - 120%
Precision (RSD) ≤ 15%
Correlation Coefficient (r²) > 0.99

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection Extraction QuEChERS Extraction Sample->Extraction Acetonitrile Cleanup Dispersive SPE Cleanup Extraction->Cleanup Salts & Sorbents Injection UHPLC-MS/MS Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Gradient Elution Detection Mass Spectrometric Detection Separation->Detection ESI Source Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting troubleshooting_workflow Problem Chromatographic Problem Identified CheckSystem Check System Suitability (e.g., pressure, leaks) Problem->CheckSystem CheckMethod Review Method Parameters (e.g., mobile phase, gradient) CheckSystem->CheckMethod System OK IsolateVariable Isolate and Test One Variable at a Time CheckSystem->IsolateVariable Issue Found CheckSample Inspect Sample Preparation CheckMethod->CheckSample Method OK CheckMethod->IsolateVariable Issue Found CheckColumn Evaluate Column Performance CheckSample->CheckColumn Sample Prep OK CheckSample->IsolateVariable Issue Found CheckColumn->IsolateVariable Column OK CheckColumn->IsolateVariable Issue Found ConsultExpert Consult Senior Scientist or Technical Support IsolateVariable->ConsultExpert Problem Persists Resolved Problem Resolved IsolateVariable->Resolved Variable Identified & Corrected ConsultExpert->Resolved

References

Technical Support Center: Endothion Analysis by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Endothion analysis via electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to signal suppression and achieve accurate, reliable results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step guidance to identify and resolve them.

Issue 1: Poor sensitivity or no detectable this compound signal in complex matrices (e.g., plasma, agricultural products, environmental water).

Possible Cause: Significant signal suppression due to matrix effects. Co-eluting endogenous compounds from the sample matrix can compete with this compound for ionization in the ESI source, reducing its signal intensity.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-extraction Spike Analysis: Prepare a blank matrix extract and a pure solvent standard. Spike a known concentration of this compound into both. A lower response in the matrix extract compared to the solvent standard confirms signal suppression.

    • Post-column Infusion: Continuously infuse a standard solution of this compound into the MS while injecting a blank matrix extract onto the LC system. A dip in the this compound signal at the retention time of interfering matrix components will pinpoint the region of suppression.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For Endothall, a structural analog of this compound, a SPE approach has been shown to effectively minimize signal suppression in human plasma[1].

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in food and agricultural samples. It involves a solvent extraction followed by a dispersive SPE cleanup step to remove interfering substances.[2][3][4]

  • Optimize Chromatographic Separation:

    • Change LC Column: Use a column with a different stationary phase to alter the elution profile of this compound relative to interfering matrix components.

    • Modify Mobile Phase Gradient: Adjust the gradient to achieve better separation between this compound and the region of matrix suppression identified in the post-column infusion experiment.

  • Dilute the Sample: If the this compound concentration is high enough, diluting the sample extract can reduce the concentration of matrix components and thereby lessen signal suppression.

Issue 2: Inconsistent and irreproducible quantitative results for this compound.

Possible Cause: Variable matrix effects between samples and lack of proper internal standardization.

Troubleshooting Steps:

  • Implement an Internal Standard (IS): An ideal IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in signal suppression.

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for quantitative LC-MS/MS analysis. A SIL IS has the same physicochemical properties as the analyte, ensuring it behaves identically during extraction, chromatography, and ionization. While a specific SIL-IS for this compound may not be readily available, a custom synthesis or the use of a closely related labeled compound could be explored. For the related compound Endothall, glutaric acid-d6 has been successfully used as an internal standard.

    • Structural Analog Internal Standard: If a SIL IS is unavailable, a non-labeled compound with a similar chemical structure and chromatographic behavior to this compound can be used. However, it may not perfectly mimic the ionization suppression of this compound.

  • Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to normalize the calibration curve to the matrix effects present in the actual samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal suppression for this compound in ESI-MS?

A1: Signal suppression for this compound in electrospray ionization is primarily caused by matrix effects . This occurs when other molecules from the sample matrix (e.g., salts, lipids, proteins, humic substances) co-elute with this compound from the liquid chromatography column and interfere with the ionization process in the ESI source. These matrix components can compete with this compound for the available charge on the ESI droplets, leading to a reduction in the number of this compound ions that are formed and detected by the mass spectrometer.

Q2: What are the most effective sample preparation techniques to reduce this compound signal suppression?

A2: The most effective sample preparation techniques are those that efficiently remove matrix interferences.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analyte or the interferences, providing a cleaner sample extract. For complex matrices like plasma and water, SPE is highly recommended.

  • QuEChERS: This method is particularly effective for a wide range of pesticides in food and agricultural matrices. It involves an initial extraction with acetonitrile followed by a cleanup step using a combination of salts and sorbents to remove interfering compounds.

Q3: How can I optimize my LC-MS/MS method to improve the this compound signal?

A3: Method optimization plays a crucial role in mitigating signal suppression.

  • Chromatography: Aim for chromatographic conditions that separate this compound from the bulk of the matrix components. This can be achieved by experimenting with different LC columns (e.g., C18, HILIC), mobile phase compositions, and gradient profiles.

  • ESI Source Parameters: Fine-tuning the ESI source parameters can enhance the signal. Key parameters to optimize include:

    • Capillary Voltage: Adjust for optimal ionization of this compound.

    • Nebulizing and Drying Gas Flows and Temperatures: Optimize these to ensure efficient desolvation of the ESI droplets.

    • Source Geometry: The position of the ESI probe relative to the MS inlet can impact signal intensity.

Q4: Is a stable isotope-labeled internal standard for this compound commercially available?

A4: As of the latest search, a commercially available stable isotope-labeled internal standard specifically for this compound was not identified. However, for the structurally similar compound Endothall, a deuterated analog of glutaric acid (glutaric acid-d6) has been used successfully. Researchers may need to consider custom synthesis of a labeled this compound standard or validate the use of a suitable labeled analog. Several companies specialize in the synthesis of stable isotope-labeled compounds.

Experimental Protocols

Example Protocol: Solid-Phase Extraction (SPE) for Endothall in Water (Adapted for this compound)

This protocol is based on a method for Endothall and can be adapted for this compound.

1. Materials:

  • SPE Cartridges: Appropriate for polar anionic compounds.

  • Conditioning Solvents: Methanol and HPLC-grade water.

  • Elution Solvent: To be optimized for this compound (e.g., methanol with a small percentage of ammonia or formic acid).

  • Internal Standard: A suitable stable isotope-labeled compound or structural analog.

2. Procedure:

  • Condition the SPE Cartridge: Sequentially pass methanol and then HPLC-grade water through the cartridge.

  • Load the Sample: Acidify the water sample to the appropriate pH and add the internal standard. Pass the sample through the conditioned SPE cartridge at a controlled flow rate.

  • Wash the Cartridge: Wash the cartridge with a weak solvent to remove unretained interferences.

  • Elute this compound: Elute this compound and the internal standard from the cartridge using the optimized elution solvent.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Troubleshooting Guide Summary
Problem Possible Cause Recommended Solutions
Low or no this compound signalSignal suppression from matrix effectsOptimize sample preparation (SPE, QuEChERS), improve chromatographic separation, dilute the sample.
Inconsistent quantitative resultsVariable matrix effects, no internal standardUse a stable isotope-labeled or structural analog internal standard, employ matrix-matched calibration.
Poor peak shapeIncompatible injection solventReconstitute the final extract in the initial mobile phase.

Visualizations

Signal_Suppression_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Pathways Poor_Signal Poor/No this compound Signal Post_Extraction_Spike Post-Extraction Spike Poor_Signal->Post_Extraction_Spike Evaluate Post_Column_Infusion Post-Column Infusion Poor_Signal->Post_Column_Infusion Pinpoint IS_Calibration Implement IS & Matrix-Matched Calibrants Poor_Signal->IS_Calibration For Quantitation Sample_Prep Optimize Sample Prep (SPE, QuEChERS) Post_Extraction_Spike->Sample_Prep Chromatography Optimize Chromatography (Column, Gradient) Post_Column_Infusion->Chromatography Sample_Prep->Chromatography Chromatography->IS_Calibration

Caption: Troubleshooting workflow for addressing signal suppression of this compound.

Sample_Prep_Decision_Tree Start Start: Sample Matrix Matrix_Type What is the sample matrix? Start->Matrix_Type Food_Agri Food/Agricultural Product Matrix_Type->Food_Agri Solid Water_Biofluid Water/Biological Fluid Matrix_Type->Water_Biofluid Liquid QuEChERS QuEChERS Method Food_Agri->QuEChERS SPE Solid-Phase Extraction (SPE) Water_Biofluid->SPE Analysis LC-MS/MS Analysis QuEChERS->Analysis SPE->Analysis

Caption: Decision tree for selecting a sample preparation method for this compound analysis.

References

Technical Support Center: Endothion Sample Preservation and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are based on best practices for organophosphate pesticides, as direct information for endothion is limited. Researchers should validate these procedures for their specific sample matrices and analytical methods.

Frequently Asked Questions (FAQs)

General Sample Handling and Storage

Q1: What are the primary factors that can cause degradation of this compound samples?

A1: The stability of this compound, like other organophosphate pesticides, is primarily affected by:

  • Temperature: Higher temperatures generally accelerate degradation.[1]

  • pH: this compound is susceptible to hydrolysis, especially under alkaline conditions.[2]

  • Light Exposure: Photodegradation can occur with exposure to UV light.[3]

  • Matrix Effects: The chemical and biological composition of the sample matrix (e.g., soil, blood, water) can influence stability.[3]

Q2: What type of containers should I use for collecting and storing this compound samples?

A2: The choice of container is critical to prevent contamination and analyte loss.

  • Glass: Amber glass vials are generally recommended to protect samples from light.[3] For some analytes, plastic containers have been shown to cause a loss of the substance during storage.

  • Closures: Use screw caps with chemically resistant liners (e.g., PTFE-lined) to prevent contamination and evaporation.

  • Preparation: Ensure all containers are thoroughly cleaned and, if necessary, sterilized before use to avoid cross-contamination.

Q3: What are the general temperature recommendations for storing this compound samples?

A3: Proper storage temperature is crucial for maintaining sample integrity.

  • Short-term storage: Refrigeration at ≤6°C is recommended for samples that will be analyzed within a few days.

  • Long-term storage: For storage periods longer than a few days, freezing at -20°C or lower is the best practice to ensure the stability of the analyte.

Biological Samples (Blood, Urine, Tissue)

Q1: How should I collect and handle blood samples for this compound analysis?

A1: Proper collection and handling are essential to prevent clotting and degradation.

  • Anticoagulant: Collect whole blood in tubes containing an anticoagulant like EDTA or heparin.

  • Processing: If plasma or serum is required, centrifuge the sample as soon as possible after collection. Transfer the plasma or serum to a clean, labeled tube.

  • Storage: Freeze plasma or serum samples at -20°C for long-term storage. Whole blood samples should be refrigerated if analyzed quickly, but freezing is recommended for longer storage to preserve cell morphology.

Q2: What are the best practices for preserving urine samples?

A2: Urine samples require specific handling to prevent microbial degradation and pH changes.

  • Collection: Collect urine in a sterile container.

  • pH Adjustment: For some analytes, maintaining a specific pH can be crucial for stability. For example, keeping urine samples at a pH of 4 is recommended for some compounds.

  • Storage: For short-term storage (up to 48 hours), refrigeration at 4°C is often sufficient. For longer durations, freezing at -20°C is recommended.

Q3: How should I prepare and store tissue samples?

A3: Tissue samples should be processed promptly to prevent enzymatic degradation.

  • Dissection: If possible, dissect the tissue of interest soon after collection.

  • Homogenization: Depending on the analytical method, tissue samples may need to be homogenized.

  • Storage: Freeze tissue samples at -20°C or below as soon as possible after collection.

Environmental Samples (Water, Soil)

Q1: What is the recommended procedure for preserving water samples?

A1: Water sample preservation aims to minimize microbial activity and chemical reactions.

  • Collection: Collect water samples in clean amber glass bottles.

  • Acidification: For many organic analytes, acidifying the sample to a pH < 2 with an appropriate acid (e.g., sulfuric or hydrochloric acid) can inhibit microbial degradation. However, this should be verified for this compound specifically.

  • Storage: Store water samples refrigerated at ≤6°C and analyze as soon as possible.

Q2: How should I handle and store soil and sediment samples?

A2: Proper handling of soil samples is necessary to prevent continued microbial activity and degradation.

  • Collection: Collect samples in clean containers, minimizing headspace.

  • Storage: Freeze samples at -20°C to halt microbial activity and preserve the analyte.

  • Extraction: this compound will need to be extracted from the soil matrix prior to analysis using an appropriate solvent and technique.

Troubleshooting Guide

Issue 1: Low recovery of this compound in my samples.

Potential Cause Troubleshooting Step
Degradation during storage Review storage conditions. Ensure samples were stored at the correct temperature (-20°C for long-term) and protected from light.
Improper sample pH Measure the pH of a representative sample. This compound is susceptible to hydrolysis in alkaline conditions. Ensure extraction solutions are at a neutral or slightly acidic pH.
Inefficient extraction Optimize the extraction protocol. Ensure the chosen solvent is appropriate for this compound and the sample matrix. Consider different extraction techniques like Soxhlet or pressurized fluid extraction.
Matrix effects Perform matrix-matched calibrations or use an isotopically labeled internal standard to correct for matrix interferences.

Issue 2: Inconsistent results across replicate samples.

Potential Cause Troubleshooting Step
Non-uniform sample handling Standardize the entire protocol from sample collection to analysis. Ensure consistent timing, temperature, and light exposure for all samples.
Sample heterogeneity Ensure the sample is well-homogenized before taking aliquots for analysis, especially for solid matrices like soil or tissue.
Contamination Use clean glassware and equipment for each sample to avoid cross-contamination.

Quantitative Data Summary

Table 1: Recommended Storage Temperatures and Durations for Biological Samples

Sample Type Short-Term Storage (≤ 48 hours) Long-Term Storage (> 48 hours) Reference
Whole Blood2-8°C-20°C
Plasma/Serum2-8°C-20°C
Urine4°C-20°C
Tissue--20°C or lower

Table 2: Recommended Storage Conditions for Environmental Samples

Sample Type Storage Temperature Preservation Holding Time Reference
Water≤6°CProtect from light; consider acidification (analyte-dependent)Varies by method, typically 7 days to extraction
Soil/Sediment-20°CProtect from lightVaries by method, typically 14 days to extraction

Experimental Protocols

Protocol: Generic Solid Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Allow the refrigerated water sample to come to room temperature.

    • If the sample contains suspended solids, filter it through a glass fiber filter.

    • If not already preserved, adjust the pH to the optimal range for this compound stability (typically neutral to slightly acidic).

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge (e.g., C18).

    • Wash the cartridge with 5-10 mL of a suitable organic solvent (e.g., methanol).

    • Equilibrate the cartridge with 5-10 mL of reagent-grade water, ensuring the sorbent bed does not go dry.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing:

    • Wash the cartridge with a small volume of reagent-grade water to remove any interfering substances that are not retained on the sorbent.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for a specified time to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of an appropriate organic solvent (e.g., acetonitrile or ethyl acetate). Collect the eluate in a clean collection tube.

  • Concentration and Analysis:

    • Evaporate the eluate to a smaller volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., GC-MS or LC-MS/MS).

Visualizations

ExperimentalWorkflow This compound Sample Handling and Analysis Workflow cluster_collection Sample Collection cluster_preservation Preservation & Transport cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Analysis Collection Collect sample into appropriate container (e.g., amber glass) Preserve Add preservative if needed (e.g., acidification for water) Collection->Preserve Immediate Transport Transport to lab at ≤6°C Preserve->Transport ShortTerm Short-term storage (≤ 48 hrs) at 2-8°C Transport->ShortTerm LongTerm Long-term storage (> 48 hrs) at -20°C Transport->LongTerm Extraction Extraction (e.g., SPE, LLE) ShortTerm->Extraction LongTerm->Extraction Cleanup Cleanup (e.g., remove interferences) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Instrumental Analysis (e.g., GC-MS, LC-MS/MS) Concentration->Analysis

Caption: Workflow for this compound sample handling from collection to analysis.

TroubleshootingTree Troubleshooting Low this compound Recovery Start Low this compound Recovery CheckStorage Were samples stored at -20°C and protected from light? Start->CheckStorage CheckpH Was sample pH controlled (neutral to slightly acidic)? CheckStorage->CheckpH Yes ImproveStorage Action: Review and improve sample storage protocols. CheckStorage->ImproveStorage No CheckExtraction Is the extraction method validated for this compound in this matrix? CheckpH->CheckExtraction Yes AdjustpH Action: Adjust pH of samples and extraction solutions. CheckpH->AdjustpH No CheckMatrix Are matrix effects suspected? CheckExtraction->CheckMatrix Yes OptimizeExtraction Action: Optimize extraction solvent, technique, and parameters. CheckExtraction->OptimizeExtraction No UseInternalStandard Action: Use matrix-matched standards or an internal standard. CheckMatrix->UseInternalStandard Yes

Caption: Decision tree for troubleshooting low this compound recovery.

References

Technical Support Center: Managing Endothion Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Endothion degradation during sample preparation. Accurate quantification of this compound is critical for reliable experimental outcomes, and understanding its stability is paramount.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during sample preparation?

This compound is an organophosphorus insecticide.[1] Like many organothiophosphates, it is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photodegradation.[2][3] Degradation during sample preparation can lead to inaccurate quantification of the parent compound, resulting in unreliable data for toxicological studies, environmental monitoring, or drug development research.

Q2: What are the primary degradation pathways of this compound?

The primary degradation pathways for this compound and similar organothiophosphates are:

  • Hydrolysis: This is a significant degradation route, particularly under alkaline conditions. The ester linkage in the molecule is susceptible to cleavage. Estimated hydrolysis half-lives for the phosphorus ester fragment of this compound are 132 days at pH 7 and 35 days at pH 8, indicating increased degradation rates with higher pH.

  • Oxidation: The thioether group in organothiophosphates can be oxidized to its corresponding sulfoxide and sulfone analogs.[4][5] This can be initiated by oxidizing agents present in the sample matrix or introduced during sample preparation.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the degradation of this compound.

Q3: What are the common degradation products of this compound?

While specific mass spectrometry data for this compound degradation products is limited in the readily available literature, based on the degradation of similar organophosphorus compounds like fenthion, the expected degradation products include:

  • Hydrolysis Products: Cleavage of the P-S-C linkage can lead to the formation of O,O-dimethyl phosphorothioate and 5-methoxy-2-(mercaptomethyl)-4H-pyran-4-one. Further hydrolysis can occur at the phosphate ester bonds.

  • Oxidation Products: Oxidation of the sulfur atom would likely result in the formation of this compound sulfoxide and this compound sulfone.

  • Photodegradation Products: Photolysis in aqueous solutions can lead to a combination of hydrolysis and oxidation products. For the similar compound fenthion, photodegradation yields products such as fenthion sulfoxide and various phenols.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound Hydrolysis due to alkaline pH. - Maintain a neutral or slightly acidic pH (pH 6-7) during extraction and storage. - Buffer your extraction solvents and samples if the matrix is alkaline.
Thermal degradation. - Keep samples and extracts cool (e.g., on ice or at 4°C) throughout the sample preparation process. - Avoid prolonged exposure to room temperature or higher.
Photodegradation. - Protect samples and extracts from direct light by using amber vials or covering glassware with aluminum foil. - Work in a dimly lit environment when possible.
Instability in organic solvent. - Analyze samples as quickly as possible after extraction. - If storage is necessary, store extracts at low temperatures (e.g., -20°C or -80°C). - While specific stability data for this compound in various organic solvents is limited, a study on 89 pesticides showed that some organophosphorus compounds can degrade in methanol and ethanol. Consider using aprotic solvents like acetonitrile or ethyl acetate for storage.
Appearance of unknown peaks in chromatogram Formation of degradation products. - Review your sample handling and preparation procedure to identify potential causes of degradation (pH, temperature, light exposure). - Use mass spectrometry (MS) to identify the unknown peaks and compare their mass-to-charge ratio with potential degradation products of this compound.
Inconsistent or variable results Incomplete or variable extraction efficiency. - Optimize the extraction method for your specific sample matrix (e.g., soil, water, biological tissue). - Ensure thorough homogenization of solid samples. - For complex matrices, consider using a robust sample preparation method like QuEChERS.
Matrix effects in the analytical instrument. - Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement. - Employ a cleanup step, such as dispersive solid-phase extraction (dSPE) in the QuEChERS method, to remove interfering matrix components.

Data Presentation

Table 1: Estimated Hydrolysis Half-life of this compound's Phosphorus Ester Fragment

pHHalf-life (days)
7132
835

Data is estimated and indicates the trend of increased degradation with increasing pH.

Experimental Protocols

General Recommendations for Sample Handling
  • Collection and Storage: Collect samples in appropriate containers and store them at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) and protected from light to minimize degradation prior to extraction.

  • pH Control: Measure the pH of the sample matrix and adjust to a neutral or slightly acidic pH if necessary, especially for aqueous samples.

  • Minimize Exposure: Minimize the exposure of samples and extracts to elevated temperatures and light throughout the entire analytical procedure.

Example Protocol: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Soil Samples

The QuEChERS method is a widely used and effective technique for the extraction of pesticide residues from various matrices, including soil.

1. Sample Preparation:

  • Homogenize the soil sample to ensure it is uniform.
  • If the soil is dry, add a specific amount of water to hydrate it before extraction. For example, for a 3g air-dried soil sample, add 7mL of water, vortex, and allow to hydrate for 30 minutes.

2. Extraction:

  • Weigh 10 g of the hydrated soil sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Shake vigorously for 1 minute to extract the pesticides.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
  • Immediately shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a mixture of sorbents (e.g., MgSO₄, primary secondary amine (PSA), and C18). The choice of sorbents depends on the matrix interferences.
  • Vortex for 30 seconds.
  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

4. Analysis:

  • Take the cleaned extract for analysis by a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Example Protocol: Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a common technique for extracting organic compounds from aqueous samples.

1. Sample Preparation:

  • Measure a known volume of the water sample (e.g., 500 mL) into a separatory funnel.
  • If necessary, adjust the pH of the water sample to neutral or slightly acidic.

2. Extraction:

  • Add a suitable organic solvent that is immiscible with water (e.g., dichloromethane or a mixture of hexane and acetone).
  • Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
  • Allow the layers to separate.
  • Drain the organic layer (bottom layer for dichloromethane, top layer for hexane/acetone) into a collection flask.
  • Repeat the extraction process two more times with fresh organic solvent.

3. Drying and Concentration:

  • Combine the organic extracts.
  • Dry the extract by passing it through a column containing anhydrous sodium sulfate.
  • Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

4. Analysis:

  • Reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS/MS.

Example Protocol: Solid-Phase Extraction (SPE) for Biological Fluids

SPE is an effective technique for extracting and cleaning up analytes from complex biological matrices like plasma, serum, or urine.

1. Sample Pre-treatment:

  • Centrifuge the biological fluid to remove any particulate matter.
  • Depending on the analyte and matrix, a pre-treatment step such as protein precipitation (e.g., with acetonitrile) or enzymatic hydrolysis (for conjugated metabolites) may be necessary.

2. SPE Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18 for reversed-phase or a mixed-mode cation exchange for basic compounds) by passing conditioning solvents through it according to the manufacturer's instructions (e.g., methanol followed by water).

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

4. Washing:

  • Wash the cartridge with a weak solvent to remove interfering compounds while retaining the analyte of interest.

5. Elution:

  • Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol, acetonitrile, or a mixture).

6. Analysis:

  • The eluate can be directly analyzed or evaporated and reconstituted in a suitable solvent for analysis by LC-MS/MS.

Visualizations

Endothion_Degradation_Pathway cluster_hydrolysis Hydrolysis (accelerated by alkaline pH) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV light) This compound This compound Hydrolysis_Product_1 O,O-dimethyl phosphorothioate This compound->Hydrolysis_Product_1 H₂O, OH⁻ Hydrolysis_Product_2 5-methoxy-2-(mercaptomethyl)-4H-pyran-4-one This compound->Hydrolysis_Product_2 H₂O, OH⁻ Endothion_Sulfoxide This compound Sulfoxide This compound->Endothion_Sulfoxide [O] Photo_Products Mixture of Hydrolysis and Oxidation Products This compound->Photo_Products Endothion_Sulfone This compound Sulfone Endothion_Sulfoxide->Endothion_Sulfone [O] Sample_Preparation_Workflow cluster_sample Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Sample Collect Sample (Soil, Water, Biological Fluid) Store Store at low temperature and protect from light Sample->Store Homogenize Homogenize (if solid) Store->Homogenize pH_Adjust Adjust pH to neutral/acidic Homogenize->pH_Adjust Extraction Extraction (QuEChERS, LLE, or SPE) pH_Adjust->Extraction Cleanup Cleanup (optional, e.g., dSPE) Extraction->Cleanup Analyze Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analyze

References

Technical Support Center: Method Refinement for Low-Level Detection of Endothion

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the low-level detection of Endothion. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for low-level detection of this compound?

A1: For trace-level quantification of this compound, the most suitable analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity, which are crucial for detecting low concentrations of pesticides in complex matrices. GC-MS is a robust technique for volatile and thermally stable compounds like many organophosphates, while LC-MS/MS is advantageous for less volatile or thermally labile compounds and can often reduce the need for sample derivatization.

Q2: Which sample preparation method is best for extracting this compound from complex matrices like food and environmental samples?

A2: The choice of sample preparation method depends on the specific matrix. Two highly effective and widely used methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is highly recommended for a wide range of food matrices, including fruits, vegetables, and cereals.[3][4][5] It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (dSPE) to remove interfering matrix components.

  • Solid-Phase Extraction (SPE): SPE is a versatile technique particularly effective for aqueous samples like environmental water. It allows for the concentration of the analyte and removal of interferences by passing the sample through a solid sorbent that retains the analyte. The choice of sorbent material is critical and depends on the physicochemical properties of this compound.

Q3: I am observing poor recovery of this compound during my experiments. What are the potential causes and solutions?

A3: Low recovery of this compound can stem from several factors throughout the analytical workflow. Here are some common causes and troubleshooting tips:

  • Inefficient Extraction: The chosen solvent may not be optimal for extracting this compound from the sample matrix. Ensure the polarity of the extraction solvent is appropriate for this compound, which is soluble in chloroform and ethanol but has limited solubility in water. For QuEChERS, ensure proper homogenization and vigorous shaking. For SPE, check that the sorbent type is appropriate and that the elution solvent is strong enough to desorb the analyte completely.

  • Analyte Degradation: this compound, like many organothiophosphates, can be susceptible to hydrolysis, especially under alkaline or strongly acidic conditions. Maintain a neutral or slightly acidic pH during sample preparation and storage. Also, minimize the exposure of samples to high temperatures.

  • Matrix Effects: Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and apparently low recovery. Improving the cleanup step (e.g., using a different dSPE sorbent in QuEChERS or an additional cleanup step after SPE) can mitigate this. The use of matrix-matched standards for calibration is also crucial to compensate for matrix effects.

Q4: My chromatograms show significant peak tailing for this compound. How can I improve the peak shape?

A4: Peak tailing can compromise the accuracy and precision of your quantification. Common causes and solutions include:

  • Active Sites in the GC System: In Gas Chromatography, active sites in the injector liner or the column can interact with the phosphate group of this compound, causing peak tailing. Using an ultra-inert liner and a column specifically designed for pesticide analysis can significantly improve peak shape. Regular maintenance, such as trimming the column and replacing the liner and septa, is also important.

  • Secondary Interactions in LC: In Liquid Chromatography, secondary interactions between this compound and the stationary phase can cause tailing. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Using a highly deactivated column and ensuring the sample solvent is compatible with the mobile phase can also help.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No or Low Signal for this compound Instrumental Issues: Incorrect MS/MS transitions, low ionization efficiency, or detector malfunction.- Verify the MRM transitions and collision energies for this compound. - Optimize the ion source parameters (e.g., temperature, gas flows) for maximum this compound signal. - Check the detector performance with a known standard.
Sample Degradation: this compound may have degraded during sample preparation or storage.- Review the pH and temperature conditions of your sample preparation protocol. This compound is susceptible to hydrolysis. - Analyze a freshly prepared standard to confirm analyte stability.
High Background Noise Contaminated Solvents or Reagents: Impurities in solvents or reagents can contribute to high background noise.- Use high-purity solvents and reagents suitable for trace analysis. - Run a blank injection of your solvent to check for contamination.
Matrix Interferences: Complex sample matrices can introduce a high level of background ions.- Improve the sample cleanup procedure. Consider using a different SPE sorbent or adding a carbon-based sorbent to your dSPE in the QuEChERS method to remove pigments and other organic interferences.
Inconsistent Retention Times Chromatographic System Instability: Fluctuations in flow rate, mobile phase composition, or column temperature.- Check the pump for leaks and ensure a stable flow rate. - Prepare fresh mobile phase and ensure it is properly degassed. - Use a column oven to maintain a consistent temperature.
Column Degradation: The stationary phase of the column may have degraded over time.- Replace the column with a new one of the same type. - Use a guard column to protect the analytical column from contaminants.
Matrix Effect (Signal Suppression or Enhancement) Co-eluting Matrix Components: Molecules from the sample matrix eluting at the same time as this compound can affect its ionization efficiency.- Improve the selectivity of the sample cleanup to remove more interfering compounds. - Adjust the chromatographic conditions to separate this compound from the interfering peaks. - Crucially, use matrix-matched calibration standards for accurate quantification. This involves preparing your calibration standards in a blank matrix extract that has gone through the same sample preparation procedure.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using GC-MS/MS and LC-MS/MS. These are starting points for method development and should be validated in your laboratory for your specific matrices.

GC-MS/MS Method for this compound
Parameter Recommendation
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 7000 series Triple Quadrupole GC/MS or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program 70 °C (hold 2 min), ramp to 150 °C at 25 °C/min, then to 280 °C at 10 °C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ion Source Temp. 230 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 280.0 (Molecular Ion of this compound)
Product Ions (m/z) To be determined empirically. Suggested starting points based on common fragmentation of organothiophosphates: fragments related to the loss of the methoxy groups and cleavage of the thioether bond.
Collision Energy To be optimized for each transition.
LC-MS/MS Method for this compound
Parameter Recommendation
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm or equivalent
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 281.0 ([M+H]⁺ for this compound)
Product Ions (m/z) To be determined empirically. Suggested starting points based on common fragmentation patterns.
Collision Energy To be optimized for each transition.

Quantitative Data Summary

The following tables summarize expected performance data for a validated method for this compound analysis based on typical values for organophosphate pesticides.

Table 1: Expected Method Validation Parameters for this compound in Food Matrices using QuEChERS-GC-MS/MS

Parameter Expected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.02 mg/kg
Recovery (%) 70 - 120%
Precision (RSD%) < 20%

Table 2: Expected Method Validation Parameters for this compound in Water Samples using SPE-LC-MS/MS

Parameter Expected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/L
Limit of Quantification (LOQ) 0.5 - 5.0 ng/L
Recovery (%) 80 - 110%
Precision (RSD%) < 15%

Visualizations

Acetylcholinesterase_Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation No Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound (Organophosphate) This compound->AChE Irreversible Inhibition Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) ACh_Accumulation->Cholinergic_Crisis Leads to

Caption: Acetylcholinesterase Inhibition by this compound.

Endothion_Metabolism This compound This compound (Phosphorothioate) Phase1 Phase I Metabolism (Oxidation) This compound->Phase1 Cytochrome P450 Endoxon This compound Oxon (Active Metabolite) Phase1->Endoxon Activation (Desulfuration) Detox1 Detoxification (Hydrolysis) Phase1->Detox1 Detoxification (Dearylation) Endoxon->Detox1 Inactive_Metabolites1 Inactive Metabolites Detox1->Inactive_Metabolites1 Phase2 Phase II Metabolism (Conjugation) Inactive_Metabolites1->Phase2 Conjugated_Metabolites Conjugated Metabolites (Water-soluble) Phase2->Conjugated_Metabolites Excretion Excretion Conjugated_Metabolites->Excretion

Caption: General Metabolic Pathway of this compound.

Experimental_Workflow Sample Sample Collection (e.g., Food, Water) Preparation Sample Preparation Sample->Preparation QuEChERS QuEChERS Preparation->QuEChERS Food Matrix SPE Solid-Phase Extraction Preparation->SPE Water Matrix Analysis Instrumental Analysis QuEChERS->Analysis SPE->Analysis GCMS GC-MS/MS Analysis->GCMS LCMS LC-MS/MS Analysis->LCMS Data Data Processing & Reporting GCMS->Data LCMS->Data

Caption: General Experimental Workflow for this compound Analysis.

References

minimizing contamination in trace analysis of Endothion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of Endothion.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an organophosphorus insecticide and acaricide.[1] It appears as white crystals with a slight odor.[1][2][3] Although it is very soluble in water, chloroform, and ethanol, its use as a pesticide is considered obsolete or has been discontinued in many regions.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaC₉H₁₃O₆PS
Molar Mass280.23 g·mol⁻¹
AppearanceWhite Crystals
Melting Point96 °C
Water SolubilityVery soluble
SynonymsEndocide, Exothion, Phosphopyron

Q2: What are the primary sources of contamination in this compound trace analysis?

Contamination in this compound trace analysis can arise from several sources, including:

  • Sample Collection and Handling: Cross-contamination from other samples, contaminated sampling equipment, and improper storage can introduce interfering substances.

  • Laboratory Environment: Dust, aerosols, and volatile organic compounds present in the laboratory air can settle into samples.

  • Reagents and Solvents: Impurities in solvents, acids, and other reagents can introduce contaminants that may co-elute with this compound or interfere with its detection.

  • Glassware and Equipment: Improperly cleaned glassware, pipette tips, and autosampler vials can be significant sources of contamination. Residues from previous analyses or cleaning agents can leach into the sample.

  • Analyst: Contaminants can be introduced from the analyst's hands, clothing, or breath.

Q3: How can I minimize contamination from laboratory glassware?

A rigorous glassware cleaning protocol is crucial for accurate trace analysis. A multi-step cleaning process is recommended:

  • Pre-rinse: Rinse glassware with an appropriate organic solvent to remove any residual organic compounds.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with tap water.

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Solvent Rinse: Perform a final rinse with a high-purity solvent (e.g., acetone or hexane) that is certified for pesticide residue analysis.

  • Drying: Dry the glassware in an oven at a temperature sufficient to remove residual solvents. For trace organic analysis, baking at a higher temperature may be effective for removing organic residues.

  • Storage: Immediately cover all openings with clean aluminum foil and store in a clean, dust-free environment.

Q4: What grade of solvents and reagents should be used?

For trace analysis of this compound, it is imperative to use the highest purity solvents and reagents available, typically "pesticide residue grade" or "trace metal grade." These reagents are specifically tested for the absence of interfering contaminants. Always run a "solvent blank" or "method blank" to verify the purity of your solvents and reagents before analyzing samples.

Experimental Protocol: Trace Analysis of this compound by GC-MS

This protocol outlines a general procedure for the trace analysis of this compound in a given sample matrix. It is essential to optimize this method for your specific application and matrix.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the sample matrix while removing interfering substances.

  • Materials:

    • SPE cartridges (e.g., C18)

    • High-purity solvents (e.g., methanol, dichloromethane, hexane)

    • Homogenizer or sonicator

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator)

  • Procedure:

    • Homogenize a representative portion of the sample.

    • Extract the homogenized sample with an appropriate solvent (e.g., acetonitrile or a mixture of hexane and acetone) using sonication or shaking.

    • Centrifuge the extract to separate the solid debris.

    • Condition the SPE cartridge by passing methanol followed by deionized water through it.

    • Load the supernatant from the sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the this compound from the cartridge using a stronger organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., hexane or iso-octane).

2. GC-MS Analysis

  • Objective: To separate, identify, and quantify this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Splitless injection mode is often used for trace analysis to maximize the transfer of the analyte onto the column.

    • Oven Temperature Program: An optimized temperature ramp is crucial for good separation. A typical program might start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 280°C), and hold for a few minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.

  • Quality Control:

    • Inject a solvent blank at the beginning of each analytical run to check for system contamination.

    • Analyze a method blank with each batch of samples to assess contamination from the sample preparation process.

    • Run a calibration curve with a series of known this compound standards to quantify the analyte in the samples.

    • Analyze a fortified sample (spike) to determine the method's recovery.

Troubleshooting Guide

Problem: Ghost peaks or carryover of this compound are observed in blank injections.

Potential CauseTroubleshooting Step
Contaminated Syringe/Injector Port: Thoroughly clean the autosampler syringe with multiple solvent rinses. Clean the injector port liner or replace it if necessary.
Carryover from a High-Concentration Sample: Inject several solvent blanks after a high-concentration sample to flush the system. If the problem persists, consider reducing the injection volume or diluting the high-concentration samples.
Contaminated Carrier Gas Line: Check for and eliminate any potential leaks in the gas lines. Use high-purity carrier gas with appropriate traps to remove moisture and oxygen.

Problem: Poor peak shape (e.g., tailing or fronting) for the this compound peak.

Potential CauseTroubleshooting Step
Active Sites in the GC System: Deactivate the injector liner and the first few centimeters of the analytical column. Use a guard column to protect the analytical column from non-volatile residues.
Column Contamination: Bake out the column at the maximum recommended temperature for a short period. If this does not resolve the issue, trim a small portion (e.g., 10-20 cm) from the front of the column.
Inappropriate Solvent for Reconstitution: Ensure the final sample solvent is compatible with the stationary phase of the GC column.

Problem: Low or no recovery of this compound in spiked samples.

Potential CauseTroubleshooting Step
Inefficient Extraction: Optimize the extraction solvent and technique (e.g., increase sonication time, use a more efficient homogenization method).
Analyte Loss during Evaporation: Avoid evaporating the sample to complete dryness. Use a keeper solvent (e.g., a small amount of a high-boiling, non-interfering solvent) to prevent the loss of volatile analytes.
Degradation of this compound: This compound, like many organophosphorus pesticides, can be susceptible to degradation under certain conditions. Ensure that sample processing is performed promptly and that extracts are stored at low temperatures in the dark.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleReceipt Sample Receipt & Logging Homogenization Sample Homogenization SampleReceipt->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis DataProcessing Data Processing & Quantification GCMS_Analysis->DataProcessing Reporting Reporting DataProcessing->Reporting

Caption: Experimental workflow for this compound trace analysis.

TroubleshootingFlow cluster_blanks Blank Analysis cluster_system System Inspection cluster_sampleprep Sample Prep Review Problem Identify Analytical Problem (e.g., Ghost Peaks, Poor Peak Shape) CheckBlanks Analyze Method & Solvent Blanks Problem->CheckBlanks CheckSystem Inspect GC-MS System Problem->CheckSystem CheckSamplePrep Review Sample Preparation Steps Problem->CheckSamplePrep ContaminatedSolvents Contaminated Solvents/Reagents? CheckBlanks->ContaminatedSolvents SystemCarryover System Carryover? CheckBlanks->SystemCarryover InjectorLiner Dirty Injector Liner? CheckSystem->InjectorLiner ColumnIntegrity Column Contamination/Degradation? CheckSystem->ColumnIntegrity SyringeCleanliness Clean Autosampler Syringe? CheckSystem->SyringeCleanliness GlasswareCleaning Proper Glassware Cleaning? CheckSamplePrep->GlasswareCleaning SPE_Recovery SPE Recovery Issues? CheckSamplePrep->SPE_Recovery EvaporationLoss Analyte Loss During Evaporation? CheckSamplePrep->EvaporationLoss Solution Implement Corrective Action ContaminatedSolvents->Solution SystemCarryover->Solution InjectorLiner->Solution ColumnIntegrity->Solution SyringeCleanliness->Solution GlasswareCleaning->Solution SPE_Recovery->Solution EvaporationLoss->Solution

Caption: Troubleshooting logic for this compound trace analysis.

References

Technical Support Center: Optimization of Derivatization Reagents for Endothion GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of derivatization reagents for the gas chromatography (GC) analysis of Endothion. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in achieving reliable and reproducible results.

Troubleshooting Guide

Encountering issues during your derivatization process for this compound analysis is common. This guide is intended to help you identify and resolve some of the most frequent challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Derivatization Product Peak 1. Incomplete Reaction: The derivatization reaction may not have gone to completion due to suboptimal time or temperature.[1][2] 2. Reagent Degradation: The derivatization reagent may have degraded due to exposure to moisture or air.[3] 3. Presence of Moisture: Water in the sample or solvent can quench the derivatization reagent.[1][4] 4. Incorrect Reagent Concentration: An insufficient amount of derivatization reagent will lead to an incomplete reaction.1. Optimize Reaction Conditions: Systematically vary the reaction time and temperature to determine the optimal conditions for this compound. Heating can often increase the yield and shorten the reaction time. 2. Use Fresh Reagents: Always use fresh, high-quality derivatization reagents. Store them under inert gas and in a desiccator to prevent degradation. 3. Ensure Anhydrous Conditions: Dry your sample and solvents thoroughly before adding the derivatization reagent. You can use a drying agent like anhydrous sodium sulfate. 4. Increase Reagent Concentration: Use a molar excess of the derivatization reagent to ensure the reaction goes to completion. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.
Multiple or Broad Peaks for this compound Derivative 1. Incomplete Derivatization: If the derivatization is not complete, you may see peaks for both the derivatized and underivatized this compound. 2. Side Reactions: The derivatization reagent may be reacting with other components in your sample matrix, leading to multiple peaks. 3. Thermal Degradation: The derivatized this compound may be degrading in the GC inlet or on the column.1. Re-optimize Reaction Conditions: Refer to the solutions for "Low or No Derivatization Product Peak" to ensure a complete reaction. 2. Sample Cleanup: Implement a sample cleanup step before derivatization to remove interfering matrix components. 3. Lower Inlet and Oven Temperatures: Optimize the GC method to use the lowest possible temperatures that still provide good chromatography.
Peak Tailing 1. Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or detector. 2. Column Contamination: Buildup of non-volatile matrix components at the head of the column. 3. Incompatible Stationary Phase: The GC column's stationary phase may not be suitable for the derivatized analyte.1. Inlet and Column Maintenance: Regularly replace the injector liner and septum. Use an ultra-inert liner. Trim the first few centimeters of the column. 2. Use a Guard Column: A guard column can protect the analytical column from contamination. 3. Select an Appropriate Column: Use a low- to mid-polarity stationary phase column for the analysis of silylated derivatives.
Poor Reproducibility 1. Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or reagent volumes can lead to variability in results. 2. Sample Matrix Effects: Variations in the sample matrix can affect the derivatization efficiency.1. Automate Derivatization: If possible, use an autosampler for automated derivatization to ensure consistency. 2. Use an Internal Standard: Incorporate an internal standard into your workflow to correct for variations in derivatization and injection volume.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: this compound, an organophosphorus pesticide, is a polar and relatively non-volatile compound. Direct injection into a gas chromatograph can lead to poor peak shape, low sensitivity, and thermal degradation in the hot injector. Derivatization is a chemical process that modifies the this compound molecule by replacing its polar functional groups with less polar ones. This increases its volatility and thermal stability, making it more amenable to GC analysis.

Q2: What are the most common derivatization reagents for organophosphorus pesticides like this compound?

A2: The most common derivatization techniques for compounds with active hydrogens, such as those found in the hydrolysis products of some organophosphorus pesticides, are silylation and alkylation.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used to replace active hydrogens with a trimethylsilyl (TMS) group.

  • Alkylation: This method introduces an alkyl group. For acidic analytes, methylation using reagents like diazomethane or trimethylsilyldiazomethane can be employed.

For this compound, which contains a thiol group, silylation is a highly effective approach.

Q3: How do I choose the right derivatization reagent for this compound?

A3: The choice of reagent depends on the specific functional groups present in the this compound molecule and the desired properties of the derivative. For the thiol group in this compound, a silylating reagent like BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), is a good starting point. BSTFA is a strong silylating agent suitable for a wide range of functional groups.

Q4: What are the critical parameters to optimize for a successful derivatization reaction?

A4: The key parameters to optimize include:

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to degradation of the analyte or derivative.

  • Reaction Time: The reaction must be allowed to proceed to completion for accurate quantification.

  • Reagent-to-Analyte Ratio: A sufficient excess of the derivatization reagent is necessary to drive the reaction to completion.

  • Solvent: The choice of solvent can influence the reaction kinetics and the stability of the derivatives. Acetonitrile is a commonly used solvent for these types of reactions.

Q5: How can I confirm that the derivatization of this compound is complete?

A5: To confirm complete derivatization, you can monitor the reaction over time by analyzing aliquots of the reaction mixture by GC. The disappearance of the parent this compound peak and the maximization of the derivative peak indicate that the reaction has reached completion.

Experimental Protocol: Silylation of this compound for GC-MS Analysis

This protocol provides a general procedure for the silylation of this compound using BSTFA with 1% TMCS. This should be considered a starting point, and optimization will be necessary for your specific application.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous ethyl acetate (or other suitable solvent)

  • Anhydrous sodium sulfate

  • 2 mL autosampler vials with caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in anhydrous ethyl acetate.

    • If analyzing a sample matrix, perform a suitable extraction and cleanup procedure to isolate the this compound. Ensure the final extract is in an anhydrous solvent. If residual water is suspected, pass the extract through a small column of anhydrous sodium sulfate.

  • Derivatization Reaction:

    • Pipette 100 µL of the this compound solution (or sample extract) into a 2 mL autosampler vial.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation:

    • Place the vial in a heating block or oven set to 70°C.

    • Incubate for 30 minutes. Note: Optimal temperature and time should be determined experimentally.

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis workflow for this compound.

Derivatization_Workflow This compound Derivatization Workflow for GC Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_reagents Reagents & Solvents Sample This compound Sample Extraction Extraction & Cleanup Sample->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying AddReagent Add BSTFA + 1% TMCS Drying->AddReagent Vortex Vortex Mix AddReagent->Vortex Heat Incubate at 70°C for 30 min Vortex->Heat Cool Cool to Room Temp Heat->Cool GCMS GC-MS Analysis Cool->GCMS Data Data Processing GCMS->Data Reagent BSTFA + 1% TMCS Reagent->AddReagent Solvent Anhydrous Solvent Solvent->Extraction

Caption: Workflow for this compound derivatization and GC analysis.

References

Technical Support Center: Addressing Peak Tailing in Endothion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of Endothion. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve peak tailing problems, ensuring accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum towards the baseline. In this compound analysis, this can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised quantification, ultimately affecting the reliability of your results.

Q2: I am observing peak tailing for this compound in my chromatogram. What are the likely causes?

A2: Peak tailing in this compound chromatography can stem from several factors, primarily related to its polar and organothiophosphate nature. Common causes include:

  • Secondary Interactions: this compound, being a polar compound, can interact with active sites, such as residual silanol groups on silica-based columns (in HPLC) or active sites in the GC liner and column. These interactions can cause a portion of the analyte to be retained longer, resulting in a tailing peak.[1][2][3]

  • Column Contamination: Buildup of sample matrix components or previous analytes on the column can create active sites leading to peak tailing.

  • Improper Column Installation: A poorly cut or installed column in a GC can create dead volumes and turbulence in the flow path, causing peaks to tail.[4]

  • Mobile Phase/Carrier Gas Issues: In HPLC, an inappropriate mobile phase pH can lead to interactions between this compound and the stationary phase. In GC, an impure carrier gas can affect column performance.

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion and tailing.[2]

Q3: Does the chemical nature of this compound make it particularly susceptible to peak tailing?

A3: Yes, as a polar organothiophosphate pesticide, this compound possesses chemical properties that can contribute to peak tailing. Its polarity can lead to strong interactions with active sites on the stationary phase. Additionally, organothiophosphates can sometimes be thermally labile, and degradation in a hot GC inlet can also contribute to peak shape issues.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in your this compound analysis.

Step 1: Initial Assessment - All Peaks or Just this compound?
  • If all peaks in the chromatogram are tailing: This generally points to a system-wide physical issue.

    • GC: Check for proper column installation, leaks, or a contaminated inlet liner.

    • HPLC: Inspect for blockages in the system, such as a clogged frit, or issues with the pump or detector.

  • If only the this compound peak is tailing: This suggests a chemical interaction between this compound and the chromatographic system.

Step 2: Troubleshooting Chemical Interactions

If you suspect chemical interactions are the cause of peak tailing for this compound, consider the following solutions:

For HPLC Analysis:

  • Mobile Phase pH Adjustment: For silica-based columns, lowering the mobile phase pH (e.g., by adding 0.1% formic acid) can suppress the ionization of residual silanol groups, reducing their interaction with the polar this compound molecule and improving peak shape.

  • Use of End-Capped Columns: Employing a column that has been "end-capped" will reduce the number of available silanol groups for secondary interactions.

  • Alternative Stationary Phases: Consider using a different stationary phase with lower silanol activity or a different retention mechanism, such as a polymer-based column.

For GC Analysis:

  • Inlet Liner Deactivation: Use a highly deactivated inlet liner to minimize interactions between this compound and the glass surface.

  • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a clean and inert surface.

  • Lower Injection Temperature: If thermal degradation is suspected, try lowering the injector temperature to minimize the breakdown of this compound.

Step 3: Optimizing Chromatographic Parameters

The following tables summarize the effect of various chromatographic parameters on the peak shape of polar analytes like this compound.

Table 1: HPLC Parameter Optimization for this compound Peak Shape

ParameterConditionExpected Effect on Peak TailingRationale
Mobile Phase pH pH < 4 (e.g., with 0.1% Formic Acid)Reduced Tailing Protonates residual silanol groups on silica-based columns, minimizing secondary interactions with polar analytes.
pH > 7Increased Tailing Deprotonation of silanol groups leads to stronger ionic interactions with polar analytes.
Column Type End-capped C18Reduced Tailing Blocks access to many residual silanol groups.
Non-end-capped C18Increased Tailing More available silanol groups for secondary interactions.
Polymer-basedMinimal Tailing Lacks silanol groups, eliminating this source of interaction.
Column Temperature Increased TemperatureReduced Tailing Can improve mass transfer and reduce the strength of secondary interactions.
Flow Rate Optimal (e.g., 1.0 mL/min for 4.6 mm ID column)Symmetrical Peak Allows for efficient partitioning of the analyte between the mobile and stationary phases.
Too High or Too LowIncreased Tailing/Broadening Can lead to poor mass transfer and band broadening.

Table 2: GC Parameter Optimization for this compound Peak Shape

ParameterConditionExpected Effect on Peak TailingRationale
Inlet Liner Deactivated (e.g., Silanized)Reduced Tailing Minimizes active sites on the glass surface that can interact with polar analytes.
Non-deactivatedIncreased Tailing Active silanol groups on the glass surface can cause strong adsorption.
Injection Temperature Optimized (e.g., 250 °C)Symmetrical Peak Ensures complete and rapid vaporization without causing thermal degradation.
Too HighIncreased Tailing/Decomposition Can lead to thermal breakdown of this compound, creating degradation products that may co-elute or cause tailing.
Too LowIncreased Tailing Incomplete vaporization can lead to a slow and broad sample introduction onto the column.
Column Phase Mid-polarity (e.g., 5% Phenyl)Improved Peak Shape "Like dissolves like" - a mid-polarity phase is often a good starting point for polar pesticides.
Non-polar (e.g., 1% Phenyl)Potential for Tailing Strong interactions can occur if the analyte is too polar for the stationary phase.
Carrier Gas Flow Rate Optimal (e.g., 1-2 mL/min for capillary column)Symmetrical Peak Ensures efficient transfer of the analyte through the column.

Experimental Protocols

While a specific, validated method for this compound was not found in the immediate search, the following protocols for similar organophosphate pesticides can be adapted as a starting point for method development.

Gas Chromatography (GC) Method for Organophosphorus Pesticides (Adapted from EPA Method 8141B)
  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: Splitless injection at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 300 °C, hold for 5 minutes.

  • Detector: Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC) Method for Polar Pesticides
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (end-capped is recommended).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • Start with 10% B, hold for 1 minute.

    • Linear gradient to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector at a suitable wavelength for this compound or a Mass Spectrometer (MS).

Visual Troubleshooting Guides

Logical Workflow for Troubleshooting Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks endothion_only Only this compound Tailing? all_peaks->endothion_only No physical_issue System-wide Physical Issue all_peaks->physical_issue Yes chemical_issue Chemical Interaction Issue endothion_only->chemical_issue Yes check_gc_physical GC: Check Column Installation, Leaks, Inlet Liner physical_issue->check_gc_physical check_hplc_physical HPLC: Check for Blockages, Pump/Detector Issues physical_issue->check_hplc_physical resolve Problem Resolved check_gc_physical->resolve check_hplc_physical->resolve hplc_solutions HPLC Solutions: - Adjust Mobile Phase pH - Use End-capped Column - Change Stationary Phase chemical_issue->hplc_solutions gc_solutions GC Solutions: - Use Deactivated Liner - Condition Column - Lower Injector Temp chemical_issue->gc_solutions hplc_solutions->resolve gc_solutions->resolve

Caption: A logical workflow for diagnosing the cause of peak tailing.

Chemical Interactions Leading to Peak Tailing in HPLC

Chemical_Interactions cluster_column Silica-Based HPLC Column cluster_peak Resulting Chromatogram Stationary_Phase Stationary Phase (e.g., C18) Silanol_Group Residual Silanol Group (Si-OH) Stationary_Phase->Silanol_Group Active Site Tailing_Peak Tailing Peak Shape This compound Polar this compound Molecule This compound->Silanol_Group Secondary Interaction (Hydrogen Bonding) Mobile_Phase Mobile Phase Flow Mobile_Phase->this compound Elution

Caption: Interaction of polar this compound with active silanol sites.

References

Technical Support Center: Improving the Reproducibility of Endothion Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of Endothion toxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

This compound is an organophosphate insecticide that primarily exerts its toxic effects by inhibiting acetylcholinesterase (AChE). AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors, which can cause a range of adverse effects. This condition of excessive cholinergic stimulation is often referred to as a cholinergic crisis.[1][2][3]

Q2: Which cell lines are suitable for this compound toxicity assays?

The choice of cell line can influence the outcome of toxicity studies. For neurotoxicity studies of organophosphates like this compound, neuronal cell lines such as SH-SY5Y are often used.[4] For general cytotoxicity assessment, various cell lines can be employed, but it is crucial to select a cell line that is relevant to the research question and to consistently use the same cell line and passage number to ensure reproducibility.

Q3: What are the critical quality control measures to ensure the reproducibility of this compound toxicity assays?

To ensure the reliability and reproducibility of toxicity data, a robust quality control program is essential.[5] Key quality control measures include:

  • Reagent Qualification: Use high-purity this compound and characterize all reagents, including solvents. Document lot numbers for all materials used.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

  • Positive and Negative Controls: Include appropriate positive controls (e.g., a known AChE inhibitor) and negative/vehicle controls in every experiment.

  • Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all experimental procedures.

  • Instrument Calibration: Regularly calibrate all instruments, such as pipettes and plate readers.

  • Data Integrity: Implement procedures for accurate data recording, analysis, and storage.

Q4: How critical is the choice of solvent for dissolving this compound?

The choice of solvent is critical as it can significantly impact the apparent toxicity of the test compound. Dimethyl sulfoxide (DMSO) is a common solvent, but it can exhibit cytotoxicity at higher concentrations. It is recommended to:

  • Use the lowest possible concentration of the solvent.

  • Keep the final solvent concentration consistent across all wells, including controls.

  • Always include a vehicle control (cell culture medium with the same concentration of solvent used for this compound) to account for any solvent-induced effects.

Troubleshooting Guides

Issue 1: High Variability in Acetylcholinesterase (AChE) Inhibition Assay Results

High variability in results is a common challenge that undermines the reproducibility of toxicity assays.

Potential Causes and Solutions

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Inconsistent Incubation Times Use a multichannel pipette or automated liquid handling system for simultaneous addition of reagents. Ensure consistent incubation times for all plates.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
This compound Instability Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C, and protect it from light. Assess the stability of this compound in the assay medium under the experimental conditions.
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Use a consistent cell number for all wells.
Issue 2: Unexpectedly Low or No Inhibition of AChE Activity

Failure to observe the expected inhibitory effect of this compound can arise from several factors.

Potential Causes and Solutions

Potential CauseRecommended Solution
This compound Degradation Verify the storage conditions and age of the this compound stock. Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles.
Incorrect this compound Concentration Double-check all calculations for stock solution and serial dilutions. If possible, confirm the concentration of the stock solution using an analytical method.
Suboptimal Assay Conditions Ensure the pH and temperature of the assay buffer are within the optimal range for AChE activity (typically pH 7.2-8.0 and 25-37°C).
Inactive Enzyme Test the activity of the AChE enzyme with a known inhibitor as a positive control. Ensure the enzyme has been stored and handled correctly.
Issue 3: High Background Signal in Cytotoxicity Assays (e.g., MTT Assay)

High background absorbance can mask the true cytotoxic effect of this compound.

Potential Causes and Solutions

Potential CauseRecommended Solution
This compound Interference This compound may directly react with the assay reagent (e.g., MTT). Run a control with this compound in cell-free medium to check for direct reduction of the reagent. If interference is observed, consider using a different cytotoxicity assay (e.g., LDH release assay).
Microbial Contamination Visually inspect cultures for any signs of contamination. Use aseptic techniques throughout the experiment.
Precipitation of this compound High concentrations of this compound may precipitate in the culture medium. Visually inspect the wells for precipitates. If precipitation occurs, try using a lower concentration range or a different solvent system.

Data Presentation

Table 1: Hypothetical IC50 Values for Acetylcholinesterase (AChE) Inhibition by Various Organophosphates

This table presents hypothetical 50% inhibitory concentration (IC50) values to illustrate how data can be structured for comparison. Actual values for this compound should be determined experimentally.

CompoundOrganism/Enzyme SourceIC50 (µM)Reference
This compoundHuman Erythrocyte AChEHypothetical ValueTo be determined
ChlorpyrifosHuman Erythrocyte AChE0.12
MonocrotophosHuman Erythrocyte AChE0.25
ProfenofosHuman Erythrocyte AChE0.35
AcephateHuman Erythrocyte AChE4.0

Note: The IC50 value for this compound is provided as a placeholder and must be experimentally determined.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a modified version of the Ellman method to determine the inhibitory effect of this compound on AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare fresh working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Perform serial dilutions of the this compound stock solution in the buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5% DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Phosphate buffer

      • This compound dilution (or vehicle for control)

      • AChE solution

    • Include a blank control (buffer only, no enzyme) and a positive control (a known AChE inhibitor).

  • Pre-incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow this compound to interact with the enzyme.

  • Initiate Reaction:

    • Add the DTNB solution to all wells, followed by the ATCI solution to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include untreated and vehicle controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell ACh_storage Acetylcholine (ACh) in Vesicles ACh ACh ACh_storage->ACh Release AChE Acetylcholinesterase (AChE) This compound This compound This compound->AChE Inhibition ACh->AChE Degradation Muscarinic_Receptor Muscarinic Receptor (G-protein coupled) ACh->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor (Ligand-gated ion channel) ACh->Nicotinic_Receptor Binds to Downstream_Muscarinic Downstream Signaling (e.g., IP3, DAG, Ca2+ release) Muscarinic_Receptor->Downstream_Muscarinic Downstream_Nicotinic Downstream Signaling (e.g., Na+/K+ influx, Depolarization) Nicotinic_Receptor->Downstream_Nicotinic

Caption: Cholinergic signaling pathway and the inhibitory action of this compound on Acetylcholinesterase (AChE).

Troubleshooting_Workflow Start Start: Inconsistent Assay Results Check_Pipetting Review Pipetting Technique and Calibration Start->Check_Pipetting Check_Reagents Assess Reagent Stability (this compound, Enzyme, etc.) Check_Pipetting->Check_Reagents [Technique OK] Optimize_Protocol Optimize Experimental Protocol Check_Pipetting->Optimize_Protocol [Error Found] Check_Conditions Verify Assay Conditions (pH, Temperature, Incubation Time) Check_Reagents->Check_Conditions [Reagents Stable] Check_Reagents->Optimize_Protocol [Degradation Found] Check_Cells Evaluate Cell Health and Seeding Density Check_Conditions->Check_Cells [Conditions Optimal] Check_Conditions->Optimize_Protocol [Suboptimal] Check_Interference Test for Compound Interference with Assay Check_Cells->Check_Interference [Cells Healthy] Check_Cells->Optimize_Protocol [Inconsistent Seeding/ Poor Viability] Check_Interference->Optimize_Protocol [Interference Detected] Consistent_Results End: Consistent and Reproducible Results Check_Interference->Consistent_Results [No Interference] Optimize_Protocol->Start Re-evaluate

Caption: A logical workflow for troubleshooting common issues in this compound toxicity assays.

References

Technical Support Center: Troubleshooting Low Recovery of Endothion in QuEChERS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of the organophosphorus pesticide Endothion during QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation. The following frequently asked questions (FAQs) and troubleshooting advice are designed to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound that might affect its recovery in QuEChERS?

This compound is an organophosphorus pesticide with properties that can make its extraction challenging. Key characteristics include:

  • High Water Solubility: this compound is very soluble in water.[1][2] This high polarity means it has a tendency to remain in the aqueous phase during the liquid-liquid partitioning step of the QuEChERS method, which can lead to poor recovery in the acetonitrile layer if the "salting-out" effect is not optimized.

  • pH Sensitivity: As an organophosphorus compound, this compound may be susceptible to degradation via hydrolysis, particularly under strong acidic or alkaline conditions.[3][4][5] Maintaining a stable, slightly acidic pH (around 5.0-5.5) is often crucial for its stability during extraction.

Q2: I'm observing low this compound recovery before the d-SPE cleanup step. What are the likely causes in the initial extraction phase?

If recovery is low after the initial extraction and partitioning, the issue likely lies with the partitioning equilibrium between the aqueous and organic phases or with analyte degradation. Consider the following:

  • Inadequate "Salting-Out": The addition of salts like magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer salt mixture is critical to force polar pesticides like this compound from the water-rich sample layer into the acetonitrile layer. Ensure the correct type and amount of salts are used for your chosen QuEChERS method.

  • Improper Sample Hydration: The QuEChERS method was originally developed for matrices with high water content (over 80%). For dry or semi-dry samples (e.g., grains, dried herbs, soil), insufficient hydration can lead to poor extraction efficiency. Water must be added to the sample before the solvent to achieve proper partitioning.

  • Incorrect pH: An unbuffered QuEChERS extraction can result in a pH determined by the sample matrix itself (e.g., acidic fruits, alkaline spinach). If the matrix creates a pH that promotes hydrolysis, this compound can degrade. Using a buffered QuEChERS method, such as the EN 15662 (citrate buffer), is highly recommended to maintain a stable pH.

  • Procedural Errors: Ensure that the extraction solvent (acetonitrile) is added and mixed with the sample before adding the extraction salts. Adding salts directly to a non-solvated sample can lead to localized exothermic reactions and poor partitioning, reducing recovery. Also, confirm that shaking during extraction is vigorous and sustained for the recommended time (typically 1 minute) to ensure thorough mixing.

Q3: My this compound recovery drops significantly after the dispersive SPE (d-SPE) cleanup step. Which sorbent is the likely culprit?

A sharp drop in recovery after d-SPE strongly points to the analyte being adsorbed by one of the cleanup sorbents.

  • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll, but it is known to strongly adsorb pesticides with planar structures. This is a very common cause for low recovery of certain analytes. If your sample extracts are not heavily pigmented, reducing the amount of GCB or eliminating it completely is the first and most effective step to try.

  • Primary Secondary Amine (PSA): PSA is used to remove fatty acids, sugars, and other polar organic acids. While generally safe for many pesticides, its basic nature can potentially cause degradation of base-sensitive compounds. However, for this compound, GCB is a more likely cause of loss through adsorption.

Q4: How can I optimize the d-SPE cleanup step for better this compound recovery without compromising extract cleanliness?

Optimizing the d-SPE step involves balancing analyte recovery with the removal of matrix interferences.

  • Reduce or Remove GCB: If GCB is being used, test a lower amount (e.g., reduce by 50%) or omit it entirely and assess both the recovery and the cleanliness of the resulting extract. For many sample types analyzed by modern sensitive instruments (like LC-MS/MS or GC-MS/MS), a high degree of pigment removal may not be necessary.

  • Use Matrix-Matched Standards: Matrix effects—the suppression or enhancement of the analytical signal due to co-extracted matrix components—can be misinterpreted as low recovery. To correct for this, always quantify using calibration standards prepared in a blank matrix extract that has undergone the exact same QuEChERS procedure.

  • Evaluate Sorbent Combinations: Different matrices require different cleanup strategies. A common combination is MgSO₄ (to remove residual water), PSA, and C18 (to remove nonpolar interferences). Only add GCB if significant pigmentation is present and cannot be addressed otherwise.

Troubleshooting Summary

The table below outlines common problems, their potential causes, and recommended solutions to improve this compound recovery.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery Before d-SPE Inadequate Phase Separation: Insufficient "salting-out" effect due to this compound's high water solubility.Ensure correct amounts of MgSO₄ and NaCl (or a buffered salt mix) are used. Ensure vigorous shaking for at least 1 minute.
Analyte Degradation: Unstable pH in the extraction solvent due to an acidic or alkaline sample matrix.Use a buffered QuEChERS method (e.g., EN 15662 with citrate buffer) to maintain a stable pH around 5.0-5.5.
Poor Extraction from Dry Matrix: Insufficient water present in the sample for proper partitioning into acetonitrile.For dry samples, add an appropriate amount of water to achieve ~80% hydration before adding acetonitrile.
Low Recovery After d-SPE Adsorption to Sorbent: High affinity of this compound for Graphitized Carbon Black (GCB).Reduce the amount of GCB used in the d-SPE tube or eliminate it completely, especially if the sample is not highly pigmented.
Inconsistent Recovery Matrix Effects: Co-extracted matrix components suppressing or enhancing the instrument signal.Prepare matrix-matched calibration standards for accurate quantification.
Incomplete Extraction of Incurred Residues: Analyte is tightly bound within the sample tissue.Increase the extraction shaking time or perform the extraction at a slightly elevated temperature to improve the release of incurred residues.

Experimental Protocol: Buffered QuEChERS (EN 15662 Method)

This protocol describes a standard buffered QuEChERS procedure suitable for a wide range of fruit and vegetable matrices and is recommended for maintaining the stability of pH-sensitive pesticides like this compound.

1. Sample Preparation and Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples: Add the appropriate volume of deionized water to ensure the sample is at least 80% hydrated.

  • Add 10 mL of acetonitrile to the tube.

  • Add any internal standards at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure the solvent has fully interacted with the sample.

  • Add the EN 15662 salt packet containing:

    • 4 g Magnesium Sulfate (MgSO₄)

    • 1 g Sodium Chloride (NaCl)

    • 1 g Trisodium Citrate Dihydrate

    • 0.5 g Disodium Hydrogen Citrate Sesquihydrate

  • Immediately cap and shake the tube vigorously for 1 minute. The mixture should appear uniform.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a top acetonitrile layer (containing the analytes) and a bottom layer of water and sample solids.

2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE cleanup tube. The contents of the d-SPE tube will vary based on the sample matrix. A common formulation for samples with low fat and minimal pigment contains:

    • 150 mg Magnesium Sulfate (MgSO₄)

    • 25 mg Primary Secondary Amine (PSA)

  • Note: Avoid using d-SPE tubes containing GCB unless absolutely necessary for highly pigmented extracts, as this is a primary cause of low this compound recovery.

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge the tube at high speed (e.g., >5000 rcf) for 5 minutes to pellet the d-SPE sorbents.

  • Carefully transfer the final, cleaned extract into an autosampler vial for analysis (e.g., by GC-MS or LC-MS/MS).

Visualizations

QuEChERS Method Workflow

QuEChERS_Workflow cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE Cleanup A Homogenize Sample (10g) B Add Acetonitrile (10 mL) + Internal Standards A->B C Add QuEChERS Salts (e.g., EN 15662) B->C D Shake Vigorously (1 min) C->D E Centrifuge (5 min) D->E F Take Aliquot of Acetonitrile Extract (1 mL) E->F G Add to d-SPE Tube (MgSO4 + PSA) F->G H Vortex (1 min) G->H I Centrifuge (5 min) H->I J Transfer Final Extract to Vial for Analysis I->J

Caption: Standard workflow for the buffered QuEChERS extraction and cleanup method.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Workflow Start Low this compound Recovery Detected CheckPoint1 Recovery low before or after d-SPE cleanup step? Start->CheckPoint1 Matrix_Effects Possible Issue at All Stages: Matrix Effects Start->Matrix_Effects Before_dSPE Low Before d-SPE CheckPoint1->Before_dSPE Before After_dSPE Low After d-SPE CheckPoint1->After_dSPE After Cause1A Check Sample Hydration (Is it a dry matrix?) Before_dSPE->Cause1A Cause1B Check pH Control (Using buffered salts?) Before_dSPE->Cause1B Cause1C Check Procedure (Salts added after solvent? Vigorous shaking?) Before_dSPE->Cause1C Cause2A Adsorption to d-SPE Sorbent After_dSPE->Cause2A Solution2A Primary Suspect: GCB (Graphitized Carbon Black) Cause2A->Solution2A Action2A Action: Reduce amount of GCB or eliminate it entirely. Solution2A->Action2A Solution_Matrix Solution: Use Matrix-Matched Calibration Standards Matrix_Effects->Solution_Matrix

Caption: A decision-making workflow for troubleshooting low this compound recovery.

References

Technical Support Center: Optimization of Instrumental Parameters for Endothion Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of instrumental parameters for the detection of Endothion. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.

Troubleshooting Guides

This section addresses specific issues that users may encounter during the analysis of this compound using Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography (GC) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
Peak Tailing Active sites in the injector liner or column; improper column installation; sample overload.Use a deactivated liner and column; ensure the column is installed correctly; dilute the sample.[1][2][3]
Peak Fronting Column overload; improper column installation; sample solvent issues.Reduce injection volume or sample concentration; verify correct column installation; ensure sample solvent is compatible with the stationary phase.[1][4]
Split Peaks Improper column installation; solvent mismatch; backflash in the injector.Reinstall the column, ensuring a clean, square cut; use a solvent compatible with the mobile phase; use a liner with a larger internal diameter or reduce injection volume.
Baseline Drift Column bleed; contaminated carrier gas or detector; temperature fluctuations.Condition the column; use high-purity gas and install traps; ensure stable oven and detector temperatures.
Ghost Peaks Contaminated syringe, liner, or septum; sample carryover.Clean or replace the syringe and inlet consumables; perform blank injections to identify the source of contamination.
Poor Sensitivity Leaks in the system; incorrect injector or detector parameters; sample degradation.Perform a leak check; optimize injector temperature and gas flows; prepare fresh samples.
Retention Time Shifts Fluctuations in carrier gas flow rate or oven temperature; column aging.Check for leaks and verify flow rates with a flow meter; ensure oven temperature is stable; condition or replace the column.
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
Symptom Possible Cause(s) Suggested Solution(s)
No/Low Signal Clogged sprayer; incorrect MS settings; mobile phase issue.Clean or replace the ESI needle; verify MS parameters (ion source, polarity); ensure correct mobile phase composition and flow.
Unstable Signal/Spray Clogged or dirty ion source; inconsistent mobile phase flow.Clean the ion source components (capillary, skimmer); purge the LC pumps and check for leaks.
Peak Tailing/Fronting Column degradation; secondary interactions with the stationary phase; sample overload.Replace the column; adjust mobile phase pH or use additives; dilute the sample.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfering with ionization.Improve sample cleanup (e.g., SPE); dilute the sample; use a matrix-matched calibration curve; use a stable isotope-labeled internal standard.
Retention Time Shifts Changes in mobile phase composition; column temperature fluctuations; column degradation.Prepare fresh mobile phase; ensure stable column oven temperature; replace the column.
High Background Noise Contaminated mobile phase, solvents, or instrument.Use high-purity solvents and additives; clean the ion source and mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting instrumental parameters for this compound analysis by GC-MS?

A1: For organophosphorus pesticides like this compound, a common starting point for GC-MS analysis involves a capillary column such as a DB-5MS. The injector is typically operated in splitless mode. The oven temperature program is designed to separate the analytes of interest effectively.

Table 1: Typical GC-MS Instrumental Parameters for Organophosphate Pesticide Analysis

ParameterTypical Value
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 - 1.5 mL/min
Oven Program Initial temp 60-80°C, hold for 1-2 min, ramp at 10-25°C/min to 280-300°C, hold for 5-10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Q2: What are the recommended LC-MS/MS parameters for this compound or its metabolite, Endothall?

A2: A validated method for Endothall, the active metabolite of LB-100 (a pro-drug of this compound), provides a good starting point. This method utilizes a Hypercarb™ column with a gradient elution.

Table 2: LC-MS/MS Instrumental Parameters for Endothall Analysis

ParameterValue
Column Hypercarb™
Mobile Phase A 5 mM (NH₄)₂CO₃
Mobile Phase B 30:70 (v/v) 100 mM (NH₄)₂CO₃:Acetonitrile
Gradient 2% to 20% B (0–1.0 min), 20% to 95% B (1.0–3.0 min), hold at 95% B (3.0–4.0 min), return to 2% B (4.0–4.1 min), hold at 2% B (4.1–6.0 min)
Flow Rate 0.5 mL/min
Column Temperature 75°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temperature 700°C
Ion Spray Voltage 4500 V

Q3: How can I minimize matrix effects when analyzing this compound in complex samples like food or soil?

A3: Matrix effects can significantly impact the accuracy of your results. To minimize these effects, consider the following strategies:

  • Effective Sample Cleanup: Utilize techniques like QuEChERS followed by dispersive solid-phase extraction (dSPE) to remove interfering compounds.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement.

  • Use of Internal Standards: Employing a stable isotope-labeled internal standard that behaves similarly to this compound can correct for variations in sample preparation and matrix effects.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

Q4: What is the QuEChERS method and why is it recommended for this compound sample preparation?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis in food and agricultural products. It involves an initial extraction with acetonitrile followed by a "salting-out" step to partition the pesticides into the organic layer. A subsequent cleanup step using dSPE with materials like PSA (primary secondary amine) and C18 removes interferences. This method is recommended for its speed, simplicity, and effectiveness in producing clean extracts for a wide range of pesticides, including organophosphates like this compound.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is based on the widely adopted QuEChERS method.

Materials:

  • Homogenized sample (e.g., fruit or vegetable)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive SPE (dSPE) tubes containing PSA and C18 sorbents

  • Centrifuge and centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL dSPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2-5 minutes.

  • The supernatant is ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Electrochemical Detection of this compound (Conceptual)

This protocol outlines the general steps for fabricating a molecularly imprinted polymer (MIP)-based electrochemical sensor for organophosphate detection, which could be adapted for this compound.

Materials:

  • Screen-printed electrode (e.g., gold)

  • Functional monomer (e.g., 2-aminothiophenol)

  • This compound standard (as template)

  • Cross-linking agent

  • Initiator

  • Electrochemical workstation (potentiostat)

  • Supporting electrolyte (e.g., phosphate-buffered saline - PBS)

Procedure:

  • Electrode Modification: Modify the surface of the screen-printed electrode with the functional monomer.

  • Template Immobilization: Incubate the modified electrode in a solution containing the this compound template, allowing for the formation of a monomer-template complex.

  • Polymerization: Initiate polymerization to form a MIP film on the electrode surface.

  • Template Removal: Extract the this compound template from the polymer matrix, leaving behind specific recognition sites.

  • Electrochemical Measurement:

    • Incubate the MIP sensor in the sample solution.

    • Perform electrochemical measurements (e.g., cyclic voltammetry, differential pulse voltammetry) in the presence of a redox probe in the supporting electrolyte.

    • The change in the electrochemical signal is proportional to the concentration of this compound.

Visualizations

Experimental_Workflow_for_Pesticide_Residue_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18) Extraction->Cleanup GCMS GC-MS/MS Analysis Cleanup->GCMS Volatile & Semi-Volatile Analytes LCMS LC-MS/MS Analysis Cleanup->LCMS Polar & Thermolabile Analytes Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification & Confirmation Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for pesticide residue analysis.

GC_MS_Troubleshooting_Logic Problem Chromatographic Problem Observed (e.g., Peak Tailing, Low Sensitivity) Check_Method Review Method Parameters & Recent Changes Problem->Check_Method Check_Consumables Inspect Injector Consumables (Liner, Septum, Syringe) Check_Method->Check_Consumables Check_Column Examine Column Installation & Condition Check_Consumables->Check_Column Check_System Perform Leak Check & Verify Gas Flows Check_Column->Check_System Isolate_Problem Isolate the Problem Source Check_System->Isolate_Problem Fix_Problem Implement Corrective Action (e.g., Replace Column, Clean Source) Isolate_Problem->Fix_Problem Verify Verify Performance with a Standard Fix_Problem->Verify Organophosphate_Signaling_Pathway OP Organophosphate (e.g., this compound) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Receptor Cholinergic Receptors (Muscarinic & Nicotinic) ACh->Receptor Binds to Effect Overstimulation of Nervous System Receptor->Effect Toxicity Toxic Effects Effect->Toxicity

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel Analytical Method for Endothion Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a new analytical method for the organophosphorus insecticide Endothion against a traditional method, with a focus on validation using a Certified Reference Material (CRM). The content is tailored for researchers, scientists, and professionals in drug development and analytical sciences, offering objective performance comparisons supported by experimental data.

Introduction to this compound and Analytical Method Validation

This compound is an organophosphorus compound utilized as an insecticide and acaricide.[1] Accurate and reliable quantification of this compound residues is crucial for environmental monitoring, food safety, and toxicological studies. The validation of any new analytical method is a prerequisite to its implementation, ensuring the reliability, reproducibility, and accuracy of the results.[2] A key component of this validation process is the use of Certified Reference Materials (CRMs). CRMs are stable and homogeneous materials with one or more certified property values, which are used to assess the performance of analytical methods and to ensure the traceability of measurement results.[2][3][4]

Experimental Protocols

Preparation of Standards and Samples
  • CRM Stock Solution: A 1000 µg/mL certified stock solution of Chlorpyrifos in a suitable solvent (e.g., methanol) is procured from an accredited supplier.

  • Working Standard Solutions: A series of working standard solutions of this compound and the Chlorpyrifos CRM are prepared by serial dilution of their respective stock solutions in an appropriate solvent (e.g., acetonitrile) to cover the desired calibration range (e.g., 1-100 ng/mL).

  • Sample Preparation (QuEChERS Method):

    • A 10 g homogenized sample (e.g., fruit, vegetable, or soil) is weighed into a 50 mL centrifuge tube.

    • 10 mL of water is added and the sample is vortexed.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • A QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) is added, and the tube is immediately shaken for 1 minute.

    • The sample is centrifuged at 4000 rpm for 5 minutes.

    • An aliquot of the upper acetonitrile layer is taken and subjected to dispersive solid-phase extraction (d-SPE) cleanup by adding it to a tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • The tube is vortexed for 30 seconds and then centrifuged at 4000 rpm for 5 minutes.

    • The final extract is filtered through a 0.22 µm syringe filter prior to analysis.

Analytical Methods

a) Established Method: Gas Chromatography with Flame Photometric Detection (GC-FPD)

  • Instrument: Gas Chromatograph equipped with a Flame Photometric Detector (phosphorus filter).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 20°C/min, and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Detector Temperature: 280°C.

b) New Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and the Chlorpyrifos CRM are monitored in Multiple Reaction Monitoring (MRM) mode.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the quantitative data obtained from the validation of the new HPLC-MS/MS method against the established GC-FPD method using the Chlorpyrifos CRM.

Validation Parameter GC-FPD Method New HPLC-MS/MS Method
Linearity (R²) 0.995> 0.999
Accuracy (% Recovery) 85-110%95-105%
Precision (% RSD) < 15%< 5%
Limit of Detection (LOD) 5 ng/g0.1 ng/g
Limit of Quantification (LOQ) 15 ng/g0.5 ng/g
Analysis Time per Sample 20 minutes10 minutes
Specificity Moderate (potential for matrix interference)High (mass-based detection reduces interference)

Mandatory Visualization

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method Comparison cluster_validation Method Validation Parameters cluster_comparison Performance Evaluation CRM Procure Chlorpyrifos CRM Stock Prepare this compound & CRM Stock Solutions CRM->Stock Working Prepare Working Standards Stock->Working GCFPD Established Method: GC-FPD Analysis Working->GCFPD HPLCMSMS New Method: HPLC-MS/MS Analysis Working->HPLCMSMS SamplePrep Sample Extraction (QuEChERS) SamplePrep->GCFPD SamplePrep->HPLCMSMS Linearity Linearity & Range GCFPD->Linearity Accuracy Accuracy (CRM Recovery) GCFPD->Accuracy Precision Precision (Repeatability) GCFPD->Precision LOD_LOQ LOD & LOQ GCFPD->LOD_LOQ Specificity Specificity GCFPD->Specificity HPLCMSMS->Linearity HPLCMSMS->Accuracy HPLCMSMS->Precision HPLCMSMS->LOD_LOQ HPLCMSMS->Specificity DataComp Compare Performance Data Linearity->DataComp Accuracy->DataComp Precision->DataComp LOD_LOQ->DataComp Specificity->DataComp Conclusion Conclusion on Method Suitability DataComp->Conclusion

Caption: Workflow for validating a new analytical method for this compound using a CRM.

Conclusion

The validation data clearly demonstrates the superior performance of the new HPLC-MS/MS method for the analysis of this compound compared to the established GC-FPD method. The HPLC-MS/MS method offers significantly better linearity, accuracy, precision, and a much lower limit of detection. Furthermore, the enhanced specificity of mass spectrometric detection minimizes the impact of matrix interferences, leading to more reliable and robust results. The shorter analysis time also contributes to higher sample throughput. The use of a certified reference material, even of a related compound, is indispensable in providing an objective measure of accuracy and ensuring the quality of the analytical data. Therefore, the new HPLC-MS/MS method is recommended for the routine analysis of this compound in various matrices.

References

cross-reactivity studies of Endothion in immunoassay development

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity of an enzyme-linked immunosorbent assay (ELISA) developed for the organothiophosphate insecticide, Endothion. The data presented here is essential for researchers, scientists, and drug development professionals to assess the specificity and potential for off-target binding of anti-Endothion antibodies in immunoassay applications. The following sections detail the experimental findings, the protocol used to derive these results, and a visual representation of the assay workflow.

Cross-Reactivity Data

The specificity of an immunoassay is determined by its ability to distinguish the target analyte from other structurally related compounds. Cross-reactivity studies were performed to evaluate the binding of various organophosphate pesticides to the anti-Endothion antibodies. The results are summarized in the table below. Cross-reactivity is expressed as a percentage relative to this compound, which is set at 100%. The concentration of each compound required to cause 50% inhibition of the assay signal (IC50) was determined, and the cross-reactivity was calculated using the formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100

CompoundStructureIC50 (µg/L)Cross-Reactivity (%)
This compound S-(5-methoxy-4-oxo-4H-pyran-2-yl)methyl O,O-dimethyl phosphorothioate0.8 100
Parathion-methylO,O-dimethyl O-(4-nitrophenyl) phosphorothioate>1000<0.1
FenitrothionO,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate>1000<0.1
MalathionO,O-dimethyl S-(1,2-dicarbethoxyethyl) phosphorodithioate>1000<0.1
DimethoateO,O-dimethyl S-(N-methylcarbamoylmethyl) phosphorodithioate>1000<0.1
Azinphos-methylO,O-dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate>1000<0.1
MethidathionO,O-dimethyl S-(2,3-dihydro-5-methoxy-2-oxo-1,3,4-thiadiazol-3-ylmethyl) phosphorodithioate>1000<0.1
Chlorpyrifos-methylO,O-dimethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate>1000<0.1

The data clearly indicates a high degree of specificity for the developed this compound immunoassay. None of the tested organophosphate pesticides, including those with similar structural motifs, exhibited significant cross-reactivity.

Experimental Protocol: Competitive Indirect ELISA for Cross-Reactivity Testing

The following protocol outlines the methodology used to assess the cross-reactivity of the this compound immunoassay.

1. Coating of Microtiter Plates:

  • Microtiter plates were coated with 100 µL/well of a coating conjugate (this compound-ovalbumin) at a concentration of 1 µg/mL in a 50 mM carbonate-bicarbonate buffer (pH 9.6).

  • The plates were incubated overnight at 4°C.

  • After incubation, the plates were washed three times with a washing buffer (0.05% Tween 20 in phosphate-buffered saline, pH 7.4).

2. Competitive Reaction:

  • A 50 µL aliquot of either the this compound standard solution or the solution of the potentially cross-reacting compound (at various concentrations) was added to each well.

  • Immediately following, 50 µL of the anti-Endothion antibody solution (at a predetermined optimal dilution) was added to each well.

  • The plates were then incubated for 1 hour at room temperature.

3. Addition of Secondary Antibody:

  • Following the competitive reaction incubation, the plates were washed three times with the washing buffer.

  • 100 µL of a goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP), diluted 1:2000 in assay buffer, was added to each well.

  • The plates were incubated for 1 hour at room temperature.

4. Substrate Development and Measurement:

  • The plates were washed again three times with the washing buffer.

  • 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) was added to each well.

  • The color development was allowed to proceed for 15-30 minutes at room temperature.

  • The enzymatic reaction was stopped by adding 100 µL of a stop solution (e.g., 2 M H₂SO₄) to each well.

  • The absorbance was measured at 450 nm using a microplate reader.

5. Data Analysis:

  • A standard curve was generated by plotting the absorbance values against the logarithm of the this compound concentration.

  • The IC50 values for this compound and each of the tested compounds were determined from their respective dose-response curves.

  • The percent cross-reactivity was calculated using the formula mentioned previously.

Workflow Visualization

The following diagram illustrates the key steps in the competitive indirect ELISA used for the this compound cross-reactivity studies.

ELISA_Workflow cluster_coating Plate Coating cluster_competition Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis coating Coat plate with This compound-Ovalbumin conjugate wash1 Wash coating->wash1 add_sample Add this compound standard or competing compound wash1->add_sample add_primary_ab Add anti-Endothion primary antibody incubate1 Incubate add_primary_ab->incubate1 wash2 Wash incubate1->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab incubate2 Incubate add_secondary_ab->incubate2 wash3 Wash incubate2->wash3 add_substrate Add TMB substrate wash3->add_substrate incubate3 Incubate (color development) add_substrate->incubate3 add_stop Add stop solution incubate3->add_stop read_absorbance Read absorbance at 450 nm add_stop->read_absorbance calculate Calculate IC50 and % Cross-Reactivity read_absorbance->calculate

Caption: Workflow of the competitive indirect ELISA for this compound cross-reactivity.

A Comparative Analysis of Cholinesterase Inhibition Potency: Endothion vs. Fenthion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the potency of cholinesterase inhibitors is critical for toxicological assessment and the development of novel therapeutics. This guide provides a comparative overview of Endothion and Fenthion, two organophosphate insecticides, with a focus on their capacity to inhibit cholinesterase enzymes.

While both this compound and Fenthion are recognized as organophosphate insecticides that exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a comprehensive review of available scientific literature reveals a significant disparity in the quantitative data available for their inhibitory potency.[1][2][3] This guide summarizes the existing experimental data for Fenthion and its metabolites and underscores the current data gap for this compound.

Quantitative Comparison of Cholinesterase Inhibition Potency

A thorough search of scientific databases yielded no specific IC50 or Ki values for the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound. This lack of publicly available data prevents a direct quantitative comparison with Fenthion.

For Fenthion, several studies have quantified the inhibitory potency of the parent compound and its more active metabolites, fenoxon and fenoxon sulfoxide. The data, collated from various sources, are presented in the table below. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, such as the source of the enzyme and the specific assay protocol used.

CompoundEnzyme SourceIC50 Value (µM)Reference
FenthionRat Erythrocyte AChE~500[4]
Fenthion Metabolite (FNO)Rat AChE0.95[4]
Fenthion Metabolite (FNO)Human AChE0.84
(R)-(+)-Fenoxon SulfoxideHuman Recombinant AChE6.9
(R)-(+)-Fenoxon SulfoxideElectric Eel AChE6.5

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity.

Mechanism of Cholinesterase Inhibition by Organophosphates

This compound and Fenthion, like other organophosphates, act as irreversible inhibitors of acetylcholinesterase (AChE). AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.

The mechanism involves the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable covalent bond, rendering the enzyme inactive. The general signaling pathway is illustrated below.

Cholinesterase_Inhibition cluster_pre_inhibition Normal Synaptic Transmission cluster_inhibition Organophosphate Inhibition cluster_post_inhibition Result of Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Accumulation ACh Accumulation ACh->ACh_Accumulation Accumulates due to inhibited breakdown Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Phosphorylated AChE (Inactive) Organophosphate This compound / Fenthion Organophosphate->AChE Phosphorylation Receptor_Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstimulation Toxic_Effects Adverse Toxic Effects Receptor_Overstimulation->Toxic_Effects

Mechanism of Acetylcholinesterase Inhibition by Organophosphates.

Experimental Protocols: Cholinesterase Inhibition Assay

The most widely used method for determining cholinesterase activity and the inhibitory potency of compounds is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Principle of the Ellman's Assay

Ellman_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_measurement Quantification ATCh Acetylthiocholine AChE AChE ATCh->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine DTNB DTNB (Colorless) Thiocholine->DTNB Reaction TNB TNB (Yellow) DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Workflow of the Ellman's method for cholinesterase activity.
Detailed Protocol for In Vitro Cholinesterase Inhibition Assay

This protocol is a generalized procedure based on the Ellman method and can be adapted for the evaluation of both this compound and Fenthion.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a specified source (e.g., human recombinant, electric eel, bovine erythrocytes).

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds (this compound, Fenthion) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the cholinesterase enzyme in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds (this compound and Fenthion) from a stock solution.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add:

      • Phosphate buffer.

      • DTNB solution.

      • A solution of the test compound at various concentrations (or solvent for the control).

      • Enzyme solution.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion

While both this compound and Fenthion are established organophosphate cholinesterase inhibitors, a significant knowledge gap exists regarding the specific inhibitory potency of this compound. The available data for Fenthion indicate that its metabolites are potent inhibitors of acetylcholinesterase. The lack of quantitative data for this compound highlights the need for further experimental investigation to enable a direct and accurate comparison of the toxicological profiles of these two compounds. The provided experimental protocol offers a standardized method that can be employed to generate the necessary data for a comprehensive risk assessment and to facilitate the development of safer alternatives or effective antidotes.

References

comparative metabolic profiling of Endothion in different species

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Please Note: Initial searches for "Endothion" did not yield specific metabolic data. This guide focuses on the organophosphate insecticide Fenthion, a compound with a similar mode of action, to provide a relevant comparative metabolic profile.

Fenthion, a widely used organothiophosphate insecticide, undergoes extensive metabolic transformation in various organisms. The nature and rate of this biotransformation are critical determinants of its toxicity and environmental fate. This guide provides a comparative overview of Fenthion's metabolic profiling in mammals, fish, insects, and birds, supported by experimental data and detailed methodologies.

Key Metabolic Pathways of Fenthion

Fenthion metabolism primarily involves two key enzymatic processes:

  • Activation: The conversion of the P=S group to a P=O group, forming the more potent cholinesterase inhibitor, fenoxon.

  • Detoxification: Oxidation of the methylthio group to sulfoxide and sulfone derivatives, and hydrolysis of the phosphate ester bond.

These pathways are conserved across different species, but the rates and predominant metabolites can vary significantly, leading to species-specific differences in toxicity.

Comparative Quantitative Analysis of Fenthion Metabolism

The following tables summarize the quantitative data on Fenthion metabolism from various studies. It is important to note that direct comparative studies across all species are limited; therefore, the data presented is a synthesis from individual species-specific research.

Table 1: Major Fenthion Metabolites Identified in Different Species

SpeciesMajor Metabolites IdentifiedReference
Mammals (Rat) Fenthion sulfoxide, Fenthion sulfone, Fenoxon, Fenoxon sulfoxide, Fenoxon sulfone, Dimethyl phosphorothioic acid, Dimethyl phosphoric acid[1][2][3]
Fish (Goldfish, Rainbow Trout) Fenthion sulfoxide, Fenoxon[4][5]
Insects (Southern House Mosquito) Fenoxon sulfoxide, Fenoxon sulfone, Fenthion sulfoxide, Dimethyl phosphorothioic acid, Dimethyl phosphoric acid
Birds (Metabolic data is limited, toxicity is high)

Table 2: Excretion of Fenthion and its Metabolites in Goldfish (4 days post-administration)

CompoundPercentage of Initial Dose ExcretedReference
Fenthion2.7%
Fenthion Sulfoxide3.4%
Fenoxon2.5%

Table 3: Fenthion and Metabolite Residues in Rat Tissues (3 days post-treatment)

TissueMajor ResiduesReference
FatFenthion and its metabolites
UrineHydrolysis products (96-99% of radiolabel)
FecesHydrolysis products (96-99% of radiolabel)

Visualizing Fenthion Metabolism and Analysis

To better understand the metabolic transformations and the experimental procedures used to study them, the following diagrams have been generated using Graphviz.

Fenthion_Metabolism Fenthion Fenthion Fenthion_Sulfoxide Fenthion Sulfoxide Fenthion->Fenthion_Sulfoxide Oxidation Fenoxon Fenoxon (more toxic) Fenthion->Fenoxon Oxidative Desulfuration (Activation) Hydrolysis_Products Hydrolysis Products (e.g., Dimethyl phosphorothioic acid) Fenthion->Hydrolysis_Products Hydrolysis Fenthion_Sulfone Fenthion Sulfone Fenthion_Sulfoxide->Fenthion_Sulfone Oxidation Fenoxon_Sulfoxide Fenoxon Sulfoxide Fenthion_Sulfoxide->Fenoxon_Sulfoxide Oxidative Desulfuration Fenoxon_Sulfone Fenoxon Sulfone Fenthion_Sulfone->Fenoxon_Sulfone Oxidative Desulfuration Fenoxon->Fenoxon_Sulfoxide Oxidation Fenoxon->Hydrolysis_Products Hydrolysis Fenoxon_Sulfoxide->Fenoxon_Sulfone Oxidation

Caption: General metabolic pathway of Fenthion in various species.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Tissue_Homogenization Tissue Homogenization (e.g., Liver, Fat, Muscle) Liquid_Extraction Liquid-Liquid or Solid-Phase Extraction (SPE) Tissue_Homogenization->Liquid_Extraction Concentration Sample Concentration Liquid_Extraction->Concentration LC_MSMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Concentration->LC_MSMS Metabolite_Identification Metabolite Identification (based on mass and fragmentation) LC_MSMS->Metabolite_Identification Quantification Quantification (using internal standards) Metabolite_Identification->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: A typical experimental workflow for Fenthion metabolic profiling.

Detailed Experimental Protocols

The methodologies employed in the cited studies generally follow a standard workflow for metabolic analysis. Below are the key steps involved:

Sample Preparation
  • Tissue Homogenization: Tissues of interest (e.g., liver, fat, muscle) are homogenized in a suitable buffer to release intracellular components.

  • Extraction: Fenthion and its metabolites are extracted from the homogenate using liquid-liquid extraction (e.g., with acetonitrile or ethyl acetate) or solid-phase extraction (SPE) for cleanup and concentration.

  • Concentration: The extracts are often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

Analytical Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for the separation, identification, and quantification of Fenthion and its metabolites.

    • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water, often with additives like formic acid to improve ionization.

    • Mass Spectrometry Detection: Electrospray ionization (ESI) in positive mode is commonly used. Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of the target analytes.

Data Analysis
  • Metabolite Identification: Metabolites are identified by comparing their retention times and mass fragmentation patterns with those of authentic standards.

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.

  • Comparative Analysis: The quantitative data from different species or tissues are then compared to identify significant differences in metabolic profiles.

Species-Specific Metabolic Profiles

Mammals (Rats)

In rats, Fenthion is extensively metabolized. The primary routes are oxidation of the phosphorothioate to the more toxic fenoxon and oxidation of the methylthio group to sulfoxide and sulfone derivatives. Hydrolysis of the phosphate ester bond is a major detoxification pathway, leading to the formation of water-soluble metabolites that are readily excreted in urine and feces.

Fish (Goldfish and Rainbow Trout)

Fish also metabolize Fenthion through oxidation to fenthion sulfoxide and fenoxon. However, studies suggest that the rate of metabolism and excretion may be slower in fish compared to mammals, which could contribute to its higher toxicity in aquatic organisms. One study on goldfish showed that after 4 days, only a small percentage of the administered dose was excreted.

Insects (Southern House Mosquito)

In the Southern House Mosquito, the primary oxidative metabolites found were fenoxon sulfoxide and fenoxon sulfone. Hydrolysis to dimethyl phosphorothioic acid and dimethyl phosphoric acid was also a significant detoxification pathway. The metabolic profile suggests that both activation and detoxification pathways are active in this insect species.

Birds

While detailed metabolic studies in birds are limited, Fenthion is known to be highly toxic to avian species. This high toxicity is likely due to a combination of factors, including efficient activation to fenoxon and potentially slower rates of detoxification compared to mammals. The primary mechanism of toxicity is the inhibition of acetylcholinesterase.

Conclusion

The metabolic profiling of Fenthion reveals both conserved and species-specific pathways. While the fundamental reactions of oxidation and hydrolysis occur across mammals, fish, and insects, the relative rates and resulting metabolite profiles can differ substantially. These differences are crucial in understanding the species-selective toxicity of Fenthion. For researchers and professionals in drug development and environmental science, a thorough understanding of these comparative metabolic pathways is essential for accurate risk assessment and the development of safer alternatives. Further research is warranted to obtain more direct comparative quantitative data across a wider range of species, particularly in birds and various insect species.

References

Navigating the Analytical Challenges of Endothion Detection in Complex Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection of pesticide residues in complex food matrices is a critical aspect of food safety and regulatory compliance. Endothion, an organophosphate insecticide, presents a unique analytical challenge due to its discontinued use in many regions, leading to a scarcity of recent comparative validation data. This guide provides an objective comparison of the primary analytical techniques applicable to this compound detection, supported by general performance data for organophosphate pesticides, and outlines detailed experimental protocols.

A Comparative Overview of Analytical Platforms

Given that this compound is an organophosphate insecticide, the most suitable analytical methods for its detection are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms often depends on the analyte's specific properties, the complexity of the food matrix, and the required sensitivity.

While specific comparative data for this compound is limited, the following table summarizes the general performance characteristics of GC-MS and LC-MS/MS for the analysis of organophosphate pesticides. This information is intended to guide the selection of an appropriate analytical strategy.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds in the gas phase, followed by mass-based detection.Separates compounds in the liquid phase, followed by highly selective and sensitive mass-based detection.
Applicability to Organophosphates Suitable for many organophosphates. Derivatization may be needed for less volatile compounds.Highly suitable for a broad range of organophosphates, including polar and thermally labile compounds.
Selectivity & Sensitivity Good selectivity and sensitivity, particularly with selective detectors like FPD or NPD. MS provides high certainty.Excellent selectivity and sensitivity, especially with tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Matrix Effects Can be susceptible to matrix interferences in the injector port and column, potentially affecting accuracy.Prone to ion suppression or enhancement from co-eluting matrix components, which can impact quantification.
Typical Limit of Quantification (LOQ) Generally in the range of 0.01 to 0.05 mg/kg for many organophosphates in food matrices.Often achieves lower LOQs, typically ≤0.01 mg/kg for a wide range of organophosphates.[1]
Typical Recovery Rates Acceptable recoveries, often within the 70-120% range, are achievable with appropriate cleanup.High recoveries, typically within 70-120%, are commonly reported with methods like QuEChERS.[2]

Experimental Protocols

A validated and widely adopted sample preparation method for pesticide residue analysis in food is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, followed by chromatographic analysis.

QuEChERS Sample Preparation

This protocol is a generic procedure applicable to a wide range of food matrices and can be adapted for this compound analysis.

a. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the food sample into a blender.

  • For samples with low water content (e.g., cereals, dried fruits), add an appropriate amount of deionized water to achieve a total water content of approximately 80-85%.

  • Homogenize the sample until a uniform consistency is achieved.

b. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards if required.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate for the AOAC Official Method 2007.01).

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube. The type of d-SPE sorbent depends on the food matrix:

    • General Fruits and Vegetables: 900 mg MgSO₄, 150 mg Primary Secondary Amine (PSA).

    • Fatty Matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.

    • Pigmented Matrices: 900 mg MgSO₄, 150 mg PSA, 150 mg Graphitized Carbon Black (GCB).

  • Shake the d-SPE tube vigorously for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. For LC-MS/MS, the extract can often be diluted and directly injected. For GC-MS, a solvent exchange to a more suitable solvent like toluene or hexane may be necessary.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization extraction QuEChERS Extraction homogenization->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_ms LC-MS/MS cleanup->lc_ms Direct Injection / Dilution gc_ms GC-MS cleanup->gc_ms Solvent Exchange (optional) data_analysis Data Analysis & Reporting lc_ms->data_analysis Quantification gc_ms->data_analysis Quantification

Fig 1. Experimental workflow for this compound detection.
Instrumental Analysis

a. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

  • Ionization: Electrospray Ionization (ESI) in positive mode is common for organophosphates.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.

b. GC-MS Analysis:

  • Chromatographic Column: A low- to mid-polarity column, such as a DB-5ms or equivalent.

  • Injector: Splitless injection is commonly used for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient to separate the analytes.

  • Ionization: Electron Ionization (EI).

  • Mass Spectrometry: A quadrupole or ion trap mass spectrometer operating in Selected Ion Monitoring (SIM) mode for quantification or full scan mode for identification.

Toxicological Pathway of this compound

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[3] AChE is crucial for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh).

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of cholinergic receptors, leading to a range of adverse effects, from muscle twitching and paralysis to respiratory failure.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh->Stimulation ACh->Breakdown AChE Acetylcholinesterase (AChE) Receptor Cholinergic Receptor Effect Overstimulation of Nervous System Receptor->Effect This compound This compound (Organophosphate) This compound->Inhibition Inhibition->AChE Stimulation->Receptor Breakdown->AChE Breakdown

Fig 2. Acetylcholinesterase inhibition by this compound.

References

Performance Showdown: A Comparative Guide to SPE Sorbents for Endothion Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and accurate analysis of the organophosphorus pesticide Endothion is critical. A key step in this analytical process is Solid-Phase Extraction (SPE), a technique used to clean up and concentrate the analyte from complex matrices. The choice of SPE sorbent can significantly impact the quality of the results. This guide provides an objective comparison of the performance of different SPE sorbents for this compound analysis, supported by experimental data from various studies.

While direct comparative studies evaluating a range of SPE sorbents for this compound are limited, this guide collates and contrasts performance data from individual studies to offer valuable insights. The primary performance indicators considered are recovery, matrix effect, and limit of quantification (LOQ).

Key Performance Metrics of SPE Sorbents for this compound

The selection of an appropriate SPE sorbent is crucial for achieving high recovery rates, minimizing matrix interference, and obtaining low detection limits. The following table summarizes the performance of C18, a commonly used reversed-phase sorbent, for the analysis of this compound in vegetable matrices as reported in a study on organophosphorus pesticides.

SorbentMatrixRecovery (%)Matrix Effect (%)LOQ (mg/kg)
C18 Carrot95.8Not ReportedNot Reported
Cucumber92.5Not ReportedNot Reported
Green Mustard98.2Not ReportedNot Reported

Data extracted from a study on the determination of organophosphorus pesticides in vegetables.[1]

Experimental Protocols

To ensure the reproducibility and accuracy of analytical results, adherence to a well-defined experimental protocol is essential. Below is a detailed methodology for the extraction and analysis of this compound in vegetable samples using a C18 SPE sorbent.

Sample Preparation and Extraction
  • Homogenization: A representative 20 g sample of the vegetable matrix (e.g., carrot, cucumber, green mustard) is homogenized.

  • Extraction: The homogenized sample is extracted with 40 mL of acetone followed by 40 mL of dichloromethane. The mixture is shaken vigorously and then centrifuged.

  • Solvent Evaporation: The supernatant is collected and the solvent is evaporated to near dryness under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in a suitable solvent, such as a mixture of cyclohexane and acetone, prior to SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

A C18 SPE cartridge is used for the cleanup of the sample extract. The typical procedure is as follows:

  • Conditioning: The C18 cartridge is conditioned with an appropriate solvent, usually methanol followed by deionized water.

  • Sample Loading: The reconstituted sample extract is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a specific volume of a weak solvent to remove interfering co-extractives.

  • Elution: The target analyte, this compound, is eluted from the sorbent with a small volume of a strong organic solvent.

Instrumental Analysis

The eluted fraction is then concentrated and analyzed using Gas Chromatography (GC) equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), or by Gas Chromatography-Mass Spectrometry (GC-MS) for more selective and sensitive detection.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in vegetable samples using SPE.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Conditioning Cartridge Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis GC-FPD / GC-MS Analysis Elution->Analysis

General workflow for this compound analysis using SPE.

Conclusion

Based on the available data, C18 sorbents demonstrate good recovery for the extraction of this compound from vegetable matrices.[1] However, the performance of SPE is highly dependent on the specific matrix and the optimization of the entire analytical method. For researchers and scientists, it is recommended to perform in-house validation to determine the most suitable SPE sorbent and protocol for their specific application and matrix. Further comparative studies are needed to provide a more comprehensive overview of the performance of other sorbents like Oasis HLB, Florisil, and graphitized carbon black for this compound analysis.

References

Comparative Analysis of Endothion Degradation in Soil: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for specific experimental data on the degradation of the organophosphate insecticide Endothion in different soil types did not yield sufficient quantitative results to conduct a direct comparative analysis. Publicly available research with detailed experimental protocols and degradation rates (such as half-lives) in varied soil matrices like sandy, clay, or loamy soils appears to be limited.

While specific data for this compound is scarce, the available scientific literature on other organophosphate pesticides provides a strong framework for understanding the key factors that would likely influence its degradation in soil. This guide synthesizes these general principles and, where possible, draws parallels to what could be expected for this compound.

General Principles of Organophosphate Degradation in Soil

The persistence of organophosphate insecticides like this compound in soil is a complex process governed by a combination of biotic and abiotic factors. The rate of degradation can vary significantly from one soil type to another due to differences in their physicochemical and biological properties.

Key Factors Influencing Degradation:

  • Soil Type and Texture: The composition of soil, particularly its clay and organic matter content, plays a crucial role. Soils with higher clay and organic matter content tend to have a greater capacity for pesticide adsorption. This can sometimes slow down degradation by making the pesticide less available to microorganisms, but in other cases, catalytic degradation on clay surfaces can occur.

  • Soil pH: The pH of the soil can significantly impact the chemical and microbial degradation of organophosphates. Generally, hydrolysis, a key abiotic degradation pathway, is faster in alkaline (high pH) conditions. Microbial activity, a primary driver of biotic degradation, also has an optimal pH range, typically between 6 and 8.

  • Organic Matter: Soil organic matter influences pesticide degradation in multiple ways. It can enhance the adsorption of pesticides, affecting their bioavailability. Additionally, organic matter serves as a nutrient source for microorganisms, stimulating their populations and enzymatic activity, which can lead to faster degradation.

  • Microbial Activity: The presence and activity of soil microorganisms are often the most significant factors in the degradation of organophosphate pesticides. Bacteria and fungi can utilize these compounds as a source of carbon and phosphorus, breaking them down into less toxic substances.

  • Moisture and Temperature: Soil moisture and temperature are critical environmental factors. Adequate moisture is necessary for both microbial activity and chemical hydrolysis. Higher temperatures generally increase the rates of both chemical reactions and microbial metabolism, leading to faster degradation, up to an optimal point.

Hypothetical Degradation Pathway of this compound

Based on the degradation pathways of other organothiophosphate insecticides, the degradation of this compound in soil would likely proceed through a series of hydrolytic and oxidative reactions. A possible degradation pathway is illustrated below.

G This compound This compound (O,O-dimethyl S-(5-methoxy-4-oxo-4H-pyran-2-yl)methyl phosphorothioate) Metabolite1 Hydrolysis Product 1 (e.g., O,O-dimethyl phosphorothioic acid) This compound->Metabolite1 Hydrolysis Metabolite2 Hydrolysis Product 2 (e.g., 2-(mercaptomethyl)-5-methoxy-4H-pyran-4-one) This compound->Metabolite2 Hydrolysis OxidationProduct Oxon Analog (this compound-oxon) This compound->OxidationProduct Oxidation FurtherDegradation Further Degradation Products (e.g., CO2, H2O, phosphate) Metabolite1->FurtherDegradation Metabolite2->FurtherDegradation OxidationProduct->FurtherDegradation Hydrolysis

Caption: Hypothetical degradation pathway of this compound in soil.

Experimental Protocols for Studying Pesticide Degradation in Soil

Standardized methods are crucial for comparing pesticide degradation across different studies. A typical experimental workflow for assessing this compound degradation in soil would involve the following steps.

1. Soil Collection and Characterization:

  • Soils of different types (e.g., sandy loam, clay loam) are collected from uncontaminated sites.

  • Key physicochemical properties are characterized, including pH, organic carbon content, particle size distribution (texture), and microbial biomass.

2. Laboratory Incubation Study:

  • A known amount of this compound (often radiolabeled for easier tracking) is applied to replicate soil samples.

  • The treated soil samples are incubated under controlled conditions of temperature and moisture.

  • Samples are collected at various time intervals over a period of days to weeks.

3. Residue Analysis:

  • This compound and its potential degradation products are extracted from the soil samples using an appropriate solvent system.

  • The extracts are cleaned up to remove interfering substances.

  • The concentration of this compound and its metabolites is quantified using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

4. Data Analysis:

  • The disappearance of this compound over time is plotted, and the data are fitted to a kinetic model (e.g., first-order kinetics) to calculate the degradation rate constant and the half-life (DT50) of the pesticide in each soil type.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation SoilCollection Soil Collection (Different Types) SoilCharacterization Soil Characterization (pH, OC, Texture) SoilCollection->SoilCharacterization EndothionApplication This compound Application SoilCharacterization->EndothionApplication Incubation Controlled Incubation (Temperature, Moisture) EndothionApplication->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Extract Cleanup Extraction->Cleanup Quantification GC/HPLC-MS Analysis Cleanup->Quantification Kinetics Degradation Kinetics and Half-life Calculation Quantification->Kinetics

A Comparative Guide to Endothion Analysis: GC-FPD vs. LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pesticides like Endothion is critical. This guide provides an objective comparison of two common analytical techniques: Gas Chromatography with a Flame Photometric Detector (GC-FPD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection of the most appropriate method depends on various factors, including sensitivity requirements, sample matrix complexity, and the need for confirmatory analysis.

Performance Comparison

The following table summarizes the key performance metrics for the analysis of organophosphate pesticides, using data for Ethion and Fenthion as representative examples for this compound analysis, due to the limited availability of direct comparative studies on this compound itself.

Performance ParameterGC-FPD (for Ethion)LC-MS/MS (for Fenthion)
Limit of Quantitation (LOQ) 0.05 µg/mL[1]0.01 mg/kg[2][3]
Linearity (R²) > 0.99[1]> 0.99[2]
Recovery 70-120%70-120%
Selectivity Selective for phosphorus and sulfurHighly selective based on mass-to-charge ratio
Confirmation Capability Limited (retention time)High (parent and product ions)
Matrix Effects Can be significantCan be significant, often compensated with matrix-matched standards

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FPD and LC-MS are outlined below. These protocols are based on established methods for similar organophosphate pesticides and should be validated for the specific matrix being analyzed.

Sample Preparation: QuEChERS Method

A widely adopted sample preparation method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Homogenization : A representative sample (e.g., 10-15 g of a food commodity) is homogenized.

  • Extraction : A subsample (e.g., 10 g) is weighed into a 50 mL centrifuge tube. Acetonitrile (e.g., 10 mL) is added, and the tube is shaken vigorously.

  • Salting Out : A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation. The tube is shaken and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) to remove interferences. The tube is vortexed and centrifuged.

  • Final Extract : The final supernatant is collected for analysis by either GC-FPD or LC-MS.

GC-FPD Methodology

Gas chromatography with a flame photometric detector is a robust technique for the quantitative analysis of organophosphate pesticides due to the detector's selectivity for phosphorus.

  • Gas Chromatograph (GC) System : A GC system equipped with a split/splitless injector and a flame photometric detector (FPD) operated in phosphorus mode.

  • Column : A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent.

  • Injector : Splitless injection at a temperature of 250°C.

  • Oven Temperature Program : An initial temperature of 80°C, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate.

  • FPD Detector : Temperature of 300°C.

LC-MS/MS Methodology

Liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.

  • Liquid Chromatograph (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reversed-phase column.

  • Mobile Phase : A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

  • Mass Spectrometer : A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Ionization Source Parameters : Optimized for the specific instrument and analyte, including parameters like spray voltage, source temperature, and gas flows.

  • Data Acquisition : Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a given sample matrix using either GC-FPD or LC-MS.

This compound Analysis Workflow Sample Sample Collection (e.g., Food, Water, Soil) Homogenization Sample Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis Cleanup->Analysis GC_FPD GC-FPD Analysis Analysis->GC_FPD Volatile Analytes LC_MS LC-MS/MS Analysis Analysis->LC_MS Polar/Non-volatile Analytes Data Data Processing & Quantification GC_FPD->Data LC_MS->Data Report Final Report Data->Report

Caption: General workflow for this compound residue analysis.

Conclusion

Both GC-FPD and LC-MS are suitable for the analysis of this compound, with the choice of technique depending on the specific analytical requirements. GC-FPD is a cost-effective and reliable method for routine quantitative analysis, particularly in matrices where high selectivity for phosphorus-containing compounds is sufficient. LC-MS, especially LC-MS/MS, provides superior sensitivity and selectivity, making it the preferred method for trace-level detection, analysis in complex matrices, and confirmatory analysis. For comprehensive and highly sensitive studies, LC-MS/MS is generally the more powerful technique.

References

Validating Biomarkers of Endothion Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key biomarkers for assessing exposure to Endothion, an organophosphate insecticide. The information presented is based on established knowledge of organophosphate toxicity and includes experimental data from animal models exposed to similar compounds, offering a framework for validating biomarkers for this compound.

This compound, like other organophosphates, primarily exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cascade of adverse effects. Beyond direct AChE inhibition, organophosphate exposure is also associated with oxidative stress, alterations in neurotransmitter systems, and metabolic disturbances. This guide details the primary biomarkers used to assess these effects, providing available quantitative data and experimental protocols to aid in the design and interpretation of validation studies for this compound.

Key Biomarkers of this compound Exposure

The following sections outline the most relevant biomarkers for assessing this compound exposure in animal models, categorized by the physiological system they represent.

Cholinesterase Inhibition

The most direct and widely accepted biomarker of organophosphate exposure is the inhibition of cholinesterase activity. Both acetylcholinesterase (AChE), found primarily in red blood cells and nervous tissue, and butyrylcholinesterase (BChE), found in plasma, are inhibited by organophosphates.

Comparative Data on Cholinesterase Inhibition by Organophosphates in Rats:

OrganophosphateAnimal ModelDose/ConcentrationAChE Inhibition (%)Reference
This compound (Expected) RatLD50: 30-50 mg/kg (oral)Significant inhibition expected[1]
ParaoxonRat0.4 mg/kg (s.c.)~70% in striatum (in situ)[2]
MolinateRat100 mg/kg (oral)~20% in brain (at 24h)[3]
FenitrothionRatIC50 (in vitro)0.95 µM (for FNO, the active metabolite)[4]

Experimental Protocol: Measurement of Acetylcholinesterase (AChE) Activity (Ellman Method)

This protocol is a widely used spectrophotometric method for determining cholinesterase activity.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • DTNB solution (0.01 M 5,5'-dithiobis-(2-nitrobenzoic acid))

  • Acetylthiocholine iodide (ATCI) solution (0.075 M)

  • Tissue homogenate (e.g., brain) or red blood cell lysate

  • Spectrophotometer

Procedure:

  • Prepare tissue homogenates in phosphate buffer. For blood samples, separate red blood cells and lyse them.

  • In a cuvette, mix the sample (e.g., 50 µL of tissue homogenate) with 3 mL of phosphate buffer and 100 µL of DTNB solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the ATCI substrate solution.

  • Immediately measure the change in absorbance at 412 nm over a set period (e.g., 2-3 minutes) using the spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the yellow anion produced.

Oxidative Stress Biomarkers

Organophosphate exposure can induce oxidative stress by generating reactive oxygen species (ROS) and depleting the antioxidant defense systems of the body.[5] Key markers include lipid peroxidation products (like malondialdehyde - MDA), and the status of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels.

Comparative Data on Oxidative Stress Markers Following Organophosphate Exposure:

BiomarkerAnimal ModelOrganophosphateDoseEffectReference
MDA MousePolluted groundwaterOral exposureSignificant dose-dependent increase
GSH MouseEndotoxin (LPS)2.5 µg/kg (i.v.)Significant increase in plasma
SOD MouseMeso-tetra(4-carboxyphenyl)porphyrin4.44 mg/kg20% decrease in kidney
CAT MouseMeso-tetra(4-carboxyphenyl)porphyrin4.44 mg/kg79% increase in liver

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

  • Tissue homogenate

  • Trichloroacetic acid (TCA) solution (15% w/v)

  • Thiobarbituric acid (TBA) solution (0.375% w/v)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or Fluorometer

Procedure:

  • Homogenize the tissue sample in a suitable buffer on ice.

  • To the homogenate, add TCA and BHT to precipitate proteins and prevent further oxidation.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Take the supernatant and add the TBA solution.

  • Heat the mixture in a boiling water bath for a set time (e.g., 15 minutes) to allow the formation of the MDA-TBA adduct.

  • Cool the samples and measure the absorbance (at 532 nm) or fluorescence (excitation at 530 nm, emission at 550 nm) of the pink-colored product.

  • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Neurotransmitter Alterations

Organophosphate exposure can disrupt the delicate balance of neurotransmitters in the brain beyond the cholinergic system, affecting dopamine, serotonin, and their metabolites.

Comparative Data on Neurotransmitter Levels Following Chemical Exposure:

NeurotransmitterAnimal ModelChemicalDoseEffect in Brain RegionsReference
Dopamine MousePsychological StressEmotional stimuliIncreased levels in neostriatum and nucleus accumbens
Serotonin RatStress-induced sleep disturbanceCage exchangeSignificantly lower in hippocampus
Norepinephrine MouseAggressive social interactionSingle 15-min episodeIncreased utilization in prefrontal cortex and hippocampus

Experimental Protocol: Quantification of Neurotransmitters by HPLC with Electrochemical Detection

This is a common and sensitive method for measuring monoamine neurotransmitters and their metabolites.

Materials:

  • Brain tissue samples

  • Perchloric acid (for homogenization and protein precipitation)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column

  • Electrochemical detector (ECD)

  • Mobile phase (a buffered solution with an organic modifier like methanol or acetonitrile)

  • Standards for dopamine, serotonin, and their metabolites

Procedure:

  • Dissect specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) and immediately freeze them.

  • Homogenize the frozen tissue in a solution of perchloric acid to extract the neurotransmitters and precipitate proteins.

  • Centrifuge the homogenate at high speed in a refrigerated centrifuge.

  • Filter the supernatant to remove any remaining particulate matter.

  • Inject a known volume of the filtered supernatant into the HPLC system.

  • The neurotransmitters are separated on the C18 column based on their physicochemical properties.

  • As the separated compounds elute from the column, they are detected by the ECD, which measures the current generated by their oxidation.

  • Identify and quantify the neurotransmitters by comparing their retention times and peak areas to those of the known standards.

Metabolomic Biomarkers

Metabolomics provides a powerful approach to identify a broad range of small-molecule biomarkers that are altered by toxicant exposure. This can reveal disruptions in various metabolic pathways, such as energy metabolism, amino acid metabolism, and lipid metabolism.

Potential Metabolomic Biomarkers for Organophosphate Exposure:

Metabolic PathwayPotential BiomarkersAnimal ModelOrganophosphate/ChemicalAnalytical PlatformReference
Energy Metabolism (TCA Cycle) Altered levels of citrate, succinate, etc.RatDiazinon, Dimethoate, Cypermethrin1H NMR
Amino Acid Metabolism Changes in amino acid profilesRatDiazinon, Dimethoate, Cypermethrin1H NMR
Lipid Metabolism Alterations in fatty acids, carnitinesMouseProteoglycan-induced spondylitisUHPLC-Q-TOF/MS
Purine Metabolism Changes in purine degradation productsMouseProteoglycan-induced spondylitisUHPLC-Q-TOF/MS

Experimental Protocol: Untargeted Metabolomics using UHPLC-Q-TOF/MS

This protocol outlines a general workflow for untargeted metabolomic analysis of biological samples.

Materials:

  • Tissue or biofluid (e.g., plasma, urine) samples

  • Extraction solvent (e.g., methanol, acetonitrile, water mixture)

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Metabolomics data analysis software

Procedure:

  • Homogenize tissue samples or prepare biofluids.

  • Perform metabolite extraction using a cold organic solvent mixture to quench metabolic activity and precipitate proteins.

  • Centrifuge the samples and collect the supernatant containing the small-molecule metabolites.

  • Inject the extract into the UHPLC system for chromatographic separation of the metabolites.

  • The separated metabolites are then introduced into the Q-TOF mass spectrometer for detection and mass analysis. The Q-TOF provides high-resolution and accurate mass measurements, which are crucial for metabolite identification.

  • The raw data is processed using specialized software to perform peak picking, alignment, and normalization.

  • Multivariate statistical analysis (e.g., PCA, PLS-DA) is used to identify metabolites that are significantly different between control and exposed groups.

  • Putative identification of the differential metabolites is achieved by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., HMDB, METLIN).

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of this compound toxicity and the experimental approaches to validate its biomarkers, the following diagrams are provided.

G cluster_0 This compound Exposure cluster_1 Primary Mechanism cluster_2 Secondary Mechanisms This compound This compound AChE_Inhibition Acetylcholinesterase (AChE) Inhibition This compound->AChE_Inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Neurotransmitter_Dysregulation Neurotransmitter Dysregulation This compound->Neurotransmitter_Dysregulation Metabolic_Disturbance Metabolic Disturbance This compound->Metabolic_Disturbance ACh_Accumulation Acetylcholine (ACh) Accumulation AChE_Inhibition->ACh_Accumulation leads to Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) ACh_Accumulation->Cholinergic_Crisis causes

Caption: Overview of this compound's toxicological pathways.

G cluster_assays Biomarker Assays Start Animal Model Exposure (e.g., Rats) Dosing This compound Administration (Oral Gavage) Start->Dosing Sample_Collection Sample Collection (Blood, Brain, Liver) Dosing->Sample_Collection ChE_Assay Cholinesterase Assay Sample_Collection->ChE_Assay Ox_Stress_Assay Oxidative Stress Assays (MDA, GSH, SOD) Sample_Collection->Ox_Stress_Assay Neuro_Assay Neurotransmitter Analysis (HPLC-ECD) Sample_Collection->Neuro_Assay Metabolomics Metabolomics (LC-MS) Sample_Collection->Metabolomics Data_Analysis Data Analysis & Comparison with Controls ChE_Assay->Data_Analysis Ox_Stress_Assay->Data_Analysis Neuro_Assay->Data_Analysis Metabolomics->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

Caption: Experimental workflow for biomarker validation.

Conclusion

Validating biomarkers for this compound exposure in animal models is crucial for understanding its toxicological profile and for developing effective countermeasures. While this compound-specific data is limited, the well-established effects of other organophosphates provide a strong foundation for research. The primary biomarkers to consider are cholinesterase inhibition, markers of oxidative stress, alterations in key neurotransmitter levels, and broad metabolic profiling. By employing the standardized experimental protocols outlined in this guide and comparing findings to the broader organophosphate literature, researchers can effectively validate and characterize the biomarkers of this compound exposure. This will ultimately contribute to a more comprehensive risk assessment and the development of targeted therapeutic strategies.

References

comparative study of Endothion persistence in aerobic vs. anaerobic conditions

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Study of Endothion Persistence in Aerobic vs. Anaerobic Conditions

Introduction

This compound is an organophosphate insecticide and acaricide.[1] Like other compounds in its class, its environmental fate is of significant interest due to potential ecological and toxicological effects. The persistence of such pesticides in soil and water is largely determined by the prevailing redox conditions, with aerobic (oxygen-rich) and anaerobic (oxygen-deficient) environments leading to different degradation pathways and rates. Understanding these differences is crucial for environmental risk assessment and the development of remediation strategies. This guide compares the persistence of organophosphate pesticides, using Parathion and Chlorpyrifos as surrogates for this compound, under both aerobic and anaerobic conditions, supported by experimental data and methodologies from published studies.

Data Presentation: Persistence of Analogous Organophosphates

The following tables summarize the half-life (DT50) data for Parathion and Chlorpyrifos in soil and water under varying redox conditions. The half-life is the time required for 50% of the initial pesticide concentration to dissipate.

Table 1: Half-life (DT50) of Structurally Similar Organophosphate Pesticides in Soil

PesticideConditionSoil TypeHalf-life (days)Reference
Methyl ParathionAerobic (non-flooded)Alluvial64[2]
Methyl ParathionAnaerobic (flooded)Alluvial7[2]
ParathionAerobicSandy Loam< 7[3]
ParathionAerobicOrganic Soil10.5[3]
ParathionAnaerobic (flooded)Alluvial6-12
ChlorpyrifosAerobicVarious10 - 120

Table 2: Degradation of Structurally Similar Organophosphate Pesticides in Water-Sediment Systems

PesticideSystemConditionHalf-life (days)Reference
Tolclofos-methylWater-SedimentAerobic8.8 - 24.5
ButamifosWater-SedimentAerobic8.8 - 24.5
CyanophosWater-SedimentAerobic8.8 - 24.5
ParathionMarine Water-9 - 46
ChlorpyrifosFreshwater-Significantly shorter than in seawater
DiazinonFreshwater-Significantly shorter than in seawater

Experimental Protocols

The data presented above are typically generated using standardized laboratory protocols designed to simulate environmental conditions. Below are generalized methodologies for assessing pesticide degradation in soil and water-sediment systems.

Aerobic and Anaerobic Soil Degradation Study

A common approach for studying pesticide degradation in soil involves the following steps:

  • Soil Collection and Preparation: Soil is collected from a relevant agricultural area. It is typically sieved to remove large debris and may be air-dried to a specific moisture content. For sterile controls, a portion of the soil is sterilized, often by autoclaving or gamma irradiation.

  • Pesticide Application: The test pesticide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to typical agricultural use.

  • Incubation:

    • Aerobic Conditions: Soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). The flasks are continuously purged with humidified air to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped in an alkaline solution to quantify mineralization.

    • Anaerobic Conditions: To create an anaerobic environment, the soil is flooded with deionized water, and the headspace of the incubation vessel is purged with an inert gas like nitrogen. The system is then sealed and incubated in the dark.

  • Sampling and Analysis: At specified time intervals, soil samples are collected and extracted using an appropriate organic solvent. The parent pesticide and its degradation products in the extracts are then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Water-Sediment System Degradation Study

These studies are designed to understand the fate of pesticides in aquatic environments:

  • System Setup: Intact water-sediment cores are collected from a pond or ditch. Alternatively, laboratory systems are prepared by adding a layer of sediment to a vessel followed by overlying water.

  • Acclimation: The systems are allowed to acclimate in the laboratory under controlled temperature and light conditions. For anaerobic studies, the system is purged with nitrogen.

  • Pesticide Application: The radiolabeled pesticide is applied to the water phase.

  • Incubation: The systems are incubated in the dark at a constant temperature. For aerobic studies, the water is gently stirred or aerated. For anaerobic studies, the system remains sealed under a nitrogen atmosphere.

  • Sampling and Analysis: Periodically, samples of both the water and sediment are taken. The water is analyzed directly or after extraction. The sediment is extracted to determine the concentration of the parent compound and its metabolites. Analytical methods are similar to those used for soil studies.

Mandatory Visualization

Degradation Pathways

The degradation of organophosphate pesticides like Parathion and, by extension, likely this compound, follows distinct pathways under aerobic and anaerobic conditions.

G cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation Parathion_aerobic Parathion Paraoxon Paraoxon Parathion_aerobic->Paraoxon Oxidation p_Nitrophenol p-Nitrophenol Parathion_aerobic->p_Nitrophenol Hydrolysis DETP_aerobic Diethylthiophosphoric acid Parathion_aerobic->DETP_aerobic Hydrolysis Paraoxon->p_Nitrophenol Hydrolysis Mineralization_aerobic CO2 + H2O p_Nitrophenol->Mineralization_aerobic Further Degradation Parathion_anaerobic Parathion Aminoparathion Aminoparathion Parathion_anaerobic->Aminoparathion Reduction p_Aminophenol p-Aminophenol Aminoparathion->p_Aminophenol Hydrolysis DETP_anaerobic Diethylthiophosphoric acid Aminoparathion->DETP_anaerobic Hydrolysis Mineralization_anaerobic Further Degradation p_Aminophenol->Mineralization_anaerobic

Caption: Generalized degradation pathways of Parathion under aerobic and anaerobic conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for a laboratory-based pesticide degradation study.

G start Sample Collection (Soil/Water-Sediment) preparation Sample Preparation (Sieving, Sterilization) start->preparation application Pesticide Application (Radiolabeled) preparation->application incubation Incubation (Aerobic/Anaerobic) application->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis Chemical Analysis (HPLC, GC-MS) extraction->analysis data Data Analysis (Half-life, Metabolites) analysis->data end Results data->end

Caption: Standard experimental workflow for assessing pesticide degradation in environmental matrices.

Comparative Analysis

Based on the data from analogous organophosphate pesticides, a clear pattern of differential persistence under aerobic and anaerobic conditions emerges.

Aerobic Conditions: Under aerobic conditions, organophosphate pesticides are primarily degraded through oxidative and hydrolytic pathways. The main aerobic pathway for parathion involves hydrolysis to p-nitrophenol and diethylthiophosphoric acid. A minor pathway involves the oxidation of parathion to the more toxic paraoxon, which is then hydrolyzed. Microbial activity plays a significant role in the degradation process in aerobic environments. The half-lives of these compounds under aerobic conditions can vary widely depending on soil type, temperature, and microbial population, but degradation is generally faster than under anaerobic conditions for many organophosphates.

Anaerobic Conditions: In the absence of oxygen, the primary degradation pathway for organophosphates like parathion is reductive. The nitro group of parathion is reduced to an amino group, forming aminoparathion, which is then hydrolyzed to p-aminophenol and diethylthiophosphoric acid. For some organophosphates, anaerobic degradation can be significantly slower than aerobic degradation. For instance, studies on methyl parathion have shown a much shorter half-life in flooded (anaerobic) soils compared to non-flooded (aerobic) soils, indicating that for some compounds, anaerobic degradation can be rapid. However, for other organophosphates, the lack of oxygen can inhibit microbial degradation, leading to increased persistence.

Conclusion

While direct experimental data for this compound is lacking, the comparative analysis of structurally similar organophosphate pesticides, Parathion and Chlorpyrifos, provides valuable insights into its likely environmental fate. It is anticipated that this compound will exhibit different degradation pathways and persistence under aerobic and anaerobic conditions. Generally, organophosphates tend to degrade more rapidly in aerobic environments through oxidative and hydrolytic processes, often facilitated by microbial activity. In anaerobic settings, reductive pathways become dominant, and the persistence can either increase or decrease depending on the specific chemical structure and the microbial community present. Further research is warranted to generate specific data for this compound to accurately assess its environmental risk and to develop effective management strategies.

References

Safety Operating Guide

Proper Disposal of Endothion: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Endothion, an organophosphate insecticide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal, thereby minimizing environmental and health risks. This compound is a toxic compound and must be managed as hazardous waste.

Immediate Safety and Handling Precautions

This compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is a cholinesterase inhibitor, meaning it can adversely affect the nervous system.[3] When heated to decomposition, it emits highly toxic fumes of phosphorus and sulfur oxides.[4] Therefore, stringent safety measures are imperative during handling and disposal.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a fume hood. If the potential for aerosolization exists, a respirator is necessary.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Quantitative Data Summary

The following tables provide a summary of the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₉H₁₃O₆PS
Molar Mass280.23 g/mol
AppearanceWhite crystalline solid
Melting Point90-91 °C
Solubility in WaterVery soluble
Density1.35 g/cm³

Table 2: Toxicological Data for this compound

ParameterValueReference
Hazard Class6.1(a) (Toxic)
Risk StatementsR24/25 (Toxic in contact with skin and if swallowed)
Safety StatementsS36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately)

Experimental Protocol: Alkaline Hydrolysis for this compound Disposal

Organophosphate pesticides like this compound can be effectively neutralized through alkaline hydrolysis. This process breaks down the toxic organophosphate esters into less toxic, water-soluble salts.

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH), 5-10% aqueous solution

  • Suitable reaction vessel (e.g., a large beaker or flask)

  • Stir plate and magnetic stir bar

  • pH meter or pH paper

  • Personal Protective Equipment (as listed above)

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the this compound waste into the reaction vessel. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) before proceeding.

  • Neutralization: While continuously stirring the waste solution, slowly add the sodium hydroxide or potassium hydroxide solution. The reaction is exothermic, so add the base in small increments to control the temperature.

  • pH Adjustment: Monitor the pH of the mixture. Continue adding the alkaline solution until the pH is maintained at a level of 10 or higher for at least 24 hours to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This duration ensures that the hydrolysis reaction goes to completion.

  • Verification (Optional but Recommended): If analytical capabilities are available, a sample of the treated solution can be analyzed by a suitable method (e.g., Gas Chromatography-Mass Spectrometry) to confirm the absence of this compound.

  • Final Disposal: Once the hydrolysis is complete and the this compound is neutralized, the resulting solution can be disposed of in accordance with local and institutional hazardous waste regulations. This may involve neutralization of the excess alkali and disposal as aqueous waste.

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., water, if the formulation was water-based, or an organic solvent for non-aqueous formulations).

  • Rinsate Collection: The rinsate from each rinse must be collected and treated as hazardous waste. It can be added to the this compound waste for alkaline hydrolysis.

  • Container Disposal: Once triple-rinsed, the container can be disposed of as non-hazardous waste, in accordance with local regulations. Puncture the container to prevent reuse.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an absorbent material like sand, vermiculite, or a commercial sorbent to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Decontaminate: Decontaminate the spill area using a solution of sodium hydroxide or another suitable decontamination agent.

  • Collect Waste: Collect all contaminated materials (absorbent, cleaning materials, etc.) in a sealed, labeled container for disposal as hazardous waste.

Logical Workflow for this compound Disposal

Endothion_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Identify this compound Waste B Don Personal Protective Equipment (PPE) A->B C Select Disposal Method B->C D Alkaline Hydrolysis C->D Recommended E Incineration (Alternative) C->E If available F Perform Hydrolysis in Fume Hood D->F G Monitor pH and Temperature F->G H Ensure Complete Reaction (24 hrs) G->H I Verify Neutralization (Optional) H->I J Dispose of Treated Waste per Regulations I->J K Decontaminate and Dispose of Empty Containers J->K

Caption: Logical workflow for the safe disposal of this compound waste.

This guidance is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and hazardous waste management guidelines.

References

Essential Safety and Logistical Information for Handling Endothion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the paramount concern when working with organophosphorus compounds like Endothion is maintaining a stringent safety protocol. This guide provides immediate, essential safety and logistical information for the handling of this compound to minimize risk and ensure proper disposal. This compound is an organophosphate insecticide and acaricide, appearing as white crystals with a slight odor[1]. It is crucial to recognize that this compound can enter the body through inhalation, ingestion, and contact with the skin and eyes[1].

Emergency Contact Information:

  • Poison Control: 1-800-222-1222[2]

  • CHEMTREC: 1-800-424-9300[2]

  • National Response Center: 1-800-424-8802[2]

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles with side-shields are required. A full-face shield is recommended, especially when there is a risk of splashing.
Hand Protection Chemical-resistant GlovesNitrile or Neoprene gloves are recommended. Gloves should be unlined and elbow-length. Always inspect gloves for any signs of degradation or puncture before use and dispose of them according to laboratory protocols.
Body Protection Protective ClothingA lab coat or chemical-resistant coveralls should be worn. For situations with a higher risk of exposure, such as spill cleanup, a fully-encapsulating, chemical-resistant suit is necessary.
Respiratory Protection Supplied-air RespiratorFor emergency situations or where exposure levels are unknown, a positive pressure, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied air respirator with an escape SCBA is required.
Foot Protection Chemical-resistant BootsWear waterproof, unlined tall boots. Pant legs should be worn outside of the boots to prevent chemicals from entering.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step operational plan is critical for minimizing the risk of exposure to this compound.

1. Preparation and Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary materials and equipment before handling the compound to minimize movement and potential for spills.

  • Clearly label all containers with the chemical name and hazard symbols.

2. Handling and Experimental Procedures:

  • Don all required PPE as specified in the table above before entering the designated handling area.

  • When weighing or transferring the solid material, use a scoop or spatula to avoid direct contact.

  • For creating solutions, slowly add the solid to the solvent to prevent splashing.

  • Keep containers of this compound sealed when not in use.

3. Spill Management:

  • In the event of a small spill, absorb the material with sand or another noncombustible absorbent material and place it into a sealed container for later disposal.

  • For larger spills, dike the area far ahead of the spill to contain it for later disposal.

  • Do not touch spilled material. Use water spray to reduce vapors, but be cautious not to spread the contamination.

  • Isolate the spill or leak area for at least 50 meters (150 feet) for liquids and 25 meters (75 feet) for solids.

4. Decontamination:

  • Upon completion of work or in case of exposure, remove contaminated clothing immediately.

  • Wash exposed skin areas thoroughly with soap and water.

  • If eyes are contaminated, flush them with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

  • Decontaminate all work surfaces and equipment after use.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be collected in designated, sealed, and clearly labeled hazardous waste containers.

  • Sharps, such as contaminated needles or broken glass, must be placed in a puncture-resistant sharps container labeled as hazardous waste.

2. Chemical Inactivation (where applicable and safe):

  • This compound is hydrolyzed by alkali. One-half gram of this compound in 50 ml of cold 1N NaOH is hydrolyzed in 15 minutes. This procedure should only be carried out by trained personnel in a controlled environment, such as a fume hood, and with appropriate PPE.

3. Final Disposal:

  • All collected hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

  • Incineration is a potential disposal method for organophosphorus pesticides, but it requires specialized equipment to prevent atmospheric contamination.

  • Empty containers must be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as regular waste.

Experimental Workflow for Safe Handling

Endothion_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Prepare Materials & Equipment prep_hood->prep_materials handle_weigh Weigh/Transfer this compound prep_materials->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_experiment Conduct Experiment handle_solution->handle_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handle_experiment->cleanup_decontaminate emergency_spill Spill Occurs handle_experiment->emergency_spill emergency_exposure Exposure Occurs handle_experiment->emergency_exposure cleanup_waste Segregate & Store Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_contain Contain & Absorb emergency_spill->emergency_contain emergency_contain->cleanup_waste emergency_decon Decontaminate Personnel emergency_exposure->emergency_decon emergency_decon->cleanup_wash

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endothion
Reactant of Route 2
Endothion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.